SR9243
Description
CHEMBL5275278 is a Unknown drug.
an LXR inverse agonist; structure in first source
Structure
3D Structure
Propriétés
IUPAC Name |
N-[2-(3-bromophenyl)ethyl]-2,4,6-trimethyl-N-[[4-(3-methylsulfonylphenyl)phenyl]methyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32BrNO4S2/c1-22-17-23(2)31(24(3)18-22)39(36,37)33(16-15-25-7-5-9-29(32)19-25)21-26-11-13-27(14-12-26)28-8-6-10-30(20-28)38(4,34)35/h5-14,17-20H,15-16,21H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQFEJFTCLKXTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CCC2=CC(=CC=C2)Br)CC3=CC=C(C=C3)C4=CC(=CC=C4)S(=O)(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32BrNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SR9243: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR9243 is a potent and selective synthetic inverse agonist of the Liver X Receptor (LXR). Developed by researchers at The Scripps Research Institute and Saint Louis University School of Medicine, this small molecule has garnered significant interest for its novel anti-cancer properties. By targeting the metabolic reprogramming inherent in malignant cells, specifically the Warburg effect and de novo lipogenesis, this compound has demonstrated significant efficacy in preclinical models of various cancers. This technical guide provides a comprehensive overview of the discovery and development timeline of this compound, detailed experimental protocols from key studies, a summary of its quantitative preclinical data, and a visualization of its core signaling pathways.
Discovery and Development Timeline
The development of this compound emerged from the investigation of Liver X Receptors as potential therapeutic targets. While a precise initial "discovery" date is not publicly documented, the timeline of its formal development can be anchored by its first major publication.
-
Circa 2012-2014: Lead Optimization and Preclinical Evaluation. The design and synthesis of this compound were based on a preceding LXR inverse agonist, SR9238. This period likely involved the optimization of the chemical scaffold to improve its drug-like properties and systemic exposure. Extensive in vitro and in vivo preclinical studies were conducted to characterize its mechanism of action and anti-tumor efficacy.
-
July 13, 2015: First Major Publication. The seminal paper detailing the discovery and broad anti-tumor activity of this compound was published in Cancer Cell. This publication, led by researchers including Drs. Thomas P. Burris, Laura A. Solt, and Theodore M. Kamenecka, described this compound as a novel agent that selectively targets the Warburg effect and lipogenesis in cancer cells.
-
2015 - Present: Ongoing Preclinical Research. Following its initial description, this compound has been the subject of further preclinical research in various disease models, including non-alcoholic steatohepatitis (NASH), rheumatoid arthritis, and different types of cancer. These studies have further elucidated its mechanism of action and therapeutic potential.
-
Current Status: Preclinical. As of late 2025, there is no publicly available information regarding an Investigational New Drug (IND) application or the initiation of any clinical trials for this compound. Its development remains in the preclinical stage.
Quantitative Data Presentation
In Vitro Cancer Cell Viability
This compound has demonstrated potent cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from key studies are summarized below.
| Cell Line | Cancer Type | IC50 (nM) |
| PC3 | Prostate Cancer | ~15-104 |
| DU-145 | Prostate Cancer | ~15-104 |
| SW620 | Colorectal Cancer | ~15-104 |
| HT29 | Colorectal Cancer | ~15-104 |
| HOP-62 | Lung Cancer | ~15-104 |
| NCI-H23 | Lung Cancer | ~15-104 |
Data extracted from multiple sources indicating a general range of high nanomolar potency.[1]
In Vivo Tumor Growth Inhibition
Preclinical studies using xenograft models in immunocompromised mice have shown significant tumor growth inhibition upon treatment with this compound.
| Cancer Model | Animal Model | Treatment Dose | Tumor Growth Inhibition |
| SW620 (Colon Cancer) | Nude Mice | 30 mg/kg/day | Significant reduction in tumor volume |
| DU-145 (Prostate Cancer) | Nude Mice | 60 mg/kg/day | Significant reduction in tumor volume |
| Lewis Lung Carcinoma | C57BL/6J Mice | Not Specified | Profoundly inhibited tumor growth |
| E0771 (Breast Cancer) | C57BL/6J Mice | 60 mg/kg/day | Significant reduction in tumor volume |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells were plated in 96-well plates at a density of 5 x 10^3 cells per well.
-
Treatment: Cells were treated with increasing concentrations of this compound (typically ranging from nanomolar to micromolar) or vehicle control (DMSO).
-
Incubation: The cells were incubated for a period of 4 days.
-
MTT Addition: Thiazolyl Blue Tetrazolium Bromide (MTT) solution was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved using a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values were then calculated.
Tumor Xenograft Experiments in Mice
-
Animal Models: Athymic nude mice or other immunocompromised strains (e.g., C57BL/6J for syngeneic models) were used.
-
Cell Implantation: A suspension of cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) in a suitable medium (e.g., PBS mixed with Matrigel) was subcutaneously injected into the flank of the mice.
-
Tumor Growth and Treatment Initiation: Tumors were allowed to grow to a palpable size (e.g., 50-100 mm³). Mice were then randomized into treatment and control groups.
-
Drug Administration: this compound was typically administered via intraperitoneal (i.p.) injection daily at doses ranging from 30 to 60 mg/kg. The vehicle control usually consisted of a mixture of DMSO, Tween-80, and saline.
-
Tumor Measurement: Tumor volume was measured at regular intervals using calipers, and calculated using the formula: (length x width²)/2.
-
Endpoint: The experiment was terminated when tumors in the control group reached a predetermined size, and the tumors were excised for further analysis (e.g., RT-PCR, immunohistochemistry).
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: LXR Inverse Agonism
This compound functions as an inverse agonist of the Liver X Receptors (LXRα and LXRβ). In the absence of an agonist, LXRs can have a basal level of activity. This compound binds to the LXR, inducing a conformational change that promotes the recruitment of corepressor proteins. This action actively suppresses the transcription of LXR target genes, which are heavily involved in the regulation of lipid and glucose metabolism.
Caption: this compound binds to LXR, promoting corepressor recruitment and repressing target gene transcription.
Downstream Effects on Cancer Cell Metabolism
By repressing the expression of key metabolic genes, this compound effectively disrupts the two major metabolic pathways that cancer cells rely on for proliferation and survival: aerobic glycolysis (the Warburg effect) and de novo lipogenesis.
Caption: this compound inhibits LXR signaling, leading to decreased glycolysis and lipogenesis, and ultimately cancer cell apoptosis.
Experimental Workflow for In Vivo Studies
The general workflow for assessing the efficacy of this compound in a xenograft mouse model is a multi-step process from cell culture to data analysis.
Caption: A typical experimental workflow for evaluating this compound efficacy in a mouse xenograft model.
Conclusion
This compound represents a promising preclinical candidate that targets the metabolic vulnerabilities of cancer cells through LXR inverse agonism. Its ability to dually inhibit aerobic glycolysis and de novo lipogenesis has been demonstrated in a variety of cancer models. The comprehensive data gathered from in vitro and in vivo studies provide a strong rationale for its further development. Future work will likely focus on IND-enabling studies to assess its safety and pharmacokinetic profile in more detail, with the ultimate goal of transitioning this novel therapeutic strategy into clinical evaluation.
References
SR9243: A Technical Overview of its Chemical Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR9243 is a potent and selective synthetic inverse agonist of the Liver X Receptors (LXRα and LXRβ).[1][2][3] It has garnered significant attention in the field of oncology and metabolic diseases due to its unique mechanism of action. By suppressing the transcriptional activity of LXRs, this compound effectively inhibits two key metabolic pathways that are often dysregulated in cancer: the Warburg effect (aerobic glycolysis) and de novo lipogenesis.[1][2] This dual inhibition leads to cancer cell apoptosis without causing the significant side effects, such as weight loss, hepatotoxicity, or inflammation, that are associated with other metabolic inhibitors.[1] This document provides a detailed technical guide on the chemical structure, synthesis pathway, and the molecular signaling pathways of this compound.
Chemical Structure and Properties
This compound is a complex small molecule with the IUPAC name N-[2-(3-Bromophenyl)ethyl]-2,4,6-trimethyl-N-[[3'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]methyl]benzenesulfonamide.[2][3] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C31H32BrNO4S2 | [2][4][5] |
| Molecular Weight | 626.62 g/mol | [2][4][5] |
| CAS Number | 1613028-81-1 | [2][3][4] |
| Appearance | White to off-white solid | N/A |
| Purity | ≥98% (HPLC) | [2][3] |
| Solubility | Soluble to 20 mM in DMSO | [3] |
| Storage | Store at +4°C | [2][3] |
Synthesis Pathway
While a detailed, step-by-step synthesis protocol for this compound is described in the supplemental experimental procedures of the foundational paper by Flaveny et al. in Cancer Cell (2015), this specific information is not publicly available.[1] However, based on the chemical structure, a plausible multi-step synthetic route can be conceptualized, involving the formation of key sulfonamide and biphenyl (B1667301) bonds.
A generalized, hypothetical synthesis workflow is presented below. This is a high-level representation and does not include specific reagents, reaction conditions, or yields, which would be detailed in the original publication.
Caption: A hypothetical, high-level synthesis pathway for this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are proprietary and not publicly available. The following are generalized protocols for in vitro and in vivo studies based on published research utilizing this compound.
In Vitro Cell Viability Assay
This protocol is adapted from methodologies used to assess the effect of this compound on cancer cell lines.[4]
-
Cell Plating: Plate cancer cells at a low density (e.g., 5 x 10³ cells per well) in a multi-well plate.
-
Treatment: After allowing the cells to adhere overnight, treat them with either a DMSO vehicle control or varying concentrations of this compound (e.g., 100 nM to 10 µM).
-
Incubation: Allow the cells to grow for a period of 4 days.
-
Fixation and Staining: Fix the colonies with a 1% formaldehyde (B43269) solution and then stain with a 0.05% (w/v) crystal violet solution.
-
Analysis: Quantify the stained colonies to determine the effect of this compound on cell viability.
In Vivo Tumor Xenograft Studies
This is a general protocol for assessing the anti-tumor efficacy of this compound in a mouse model.[1]
-
Cell Implantation: Harvest cancer cells and resuspend them in a mixture of PBS and Matrigel. Implant the cells subcutaneously into the flank of immunocompromised mice (e.g., Nu/Nu mice).
-
Tumor Growth: Allow the tumors to reach a palpable volume (e.g., 100 mm³).
-
Treatment Administration: Administer this compound (e.g., 30 mg/kg) or a vehicle control (e.g., 10% DMSO, 10% Tween-80 in saline) to the mice via intraperitoneal (i.p.) injection once daily.
-
Monitoring: Monitor tumor volume and the general health of the mice throughout the study.
Signaling Pathways
This compound functions as an inverse agonist of the Liver X Receptors (LXRα and LXRβ). In their basal state, LXRs can be activated by endogenous oxysterols, leading to the transcription of genes involved in cholesterol homeostasis, lipogenesis, and inflammation. In many cancer cells, LXRs are constitutively active, promoting metabolic pathways that support rapid cell growth and proliferation.
This compound binds to LXRs and induces a conformational change that promotes the recruitment of co-repressor proteins. This action actively suppresses the transcription of LXR target genes, even below their basal levels.
Inhibition of Lipogenesis and the Warburg Effect
The primary anti-cancer effects of this compound stem from its ability to downregulate the expression of key enzymes in lipogenesis and glycolysis.
Caption: this compound signaling pathway leading to the inhibition of lipogenesis and glycolysis.
Modulation of the AMPK/mTOR Pathway
Recent studies have also indicated that this compound can modulate the AMPK/mTOR signaling pathway in certain cell types, such as macrophages. This pathway is a central regulator of cellular metabolism and growth. This compound has been shown to enhance the phosphorylation (activation) of AMPK, which in turn inhibits the downstream mTOR pathway. This inhibition of mTOR signaling can further contribute to the suppression of glycolysis.
Caption: this compound's modulation of the AMPK/mTOR pathway.
Conclusion
This compound represents a novel therapeutic strategy that targets the metabolic vulnerabilities of cancer cells. Its ability to act as an LXR inverse agonist allows for the simultaneous inhibition of glycolysis and lipogenesis, leading to potent anti-tumor activity. The favorable preclinical safety profile of this compound further highlights its potential as a candidate for clinical development, both as a monotherapy and in combination with other anti-cancer agents. Further research into the detailed synthesis and optimization of this compound and similar compounds will be crucial for advancing this promising class of drugs into the clinic.
References
- 1. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LXR inhibitor this compound-loaded immunoliposomes modulate lipid metabolism and stemness in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives - Google Patents [patents.google.com]
SR9243: A Technical Overview of its Mechanism of Action as a Liver X Receptor (LXR) Inverse Agonist
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
SR9243 is a potent and synthetic small molecule identified as a Liver X Receptor (LXR) inverse agonist.[1] Its primary mechanism of action involves binding to both LXRα and LXRβ isoforms and stabilizing their interaction with nuclear receptor corepressors (NCoR), thereby actively suppressing the basal transcriptional activity of LXR.[2][3] This leads to the significant downregulation of key LXR target genes that regulate de novo lipogenesis and glycolysis. By selectively inhibiting these metabolic pathways, which are frequently hyperactivated in malignant cells, this compound potently reduces cancer cell viability and induces apoptosis across a range of cancer types.[2][4][5] Preclinical studies demonstrate that this compound inhibits tumor growth in vivo without the adverse effects commonly associated with other lipogenesis inhibitors, such as hepatotoxicity, inflammation, or significant weight loss.[2][6][7] Furthermore, its ability to modulate metabolic and inflammatory pathways has shown therapeutic potential in models of nonalcoholic steatohepatitis (NASH) and rheumatoid arthritis.[8][9]
Introduction to Liver X Receptors (LXRs)
Liver X Receptors, comprising LXRα (NR1H3) and LXRβ (NR1H2), are ligand-activated nuclear receptors that play a pivotal role in regulating lipid and carbohydrate metabolism, as well as inflammatory responses.[10][11] These receptors form obligate heterodimers with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as LXR response elements (LXREs) in the promoter regions of their target genes.[12][13]
While LXRβ is ubiquitously expressed, LXRα expression is more restricted to metabolically active tissues such as the liver, intestines, adipose tissue, and macrophages.[9] Natural activation of LXRs by oxysterols, or synthetic agonists, initiates a conformational change that leads to the dissociation of corepressor proteins (e.g., NCoR1, SMRT) and the recruitment of coactivators, subsequently driving the transcription of genes involved in reverse cholesterol transport, fatty acid synthesis, and glucose metabolism.[7][10]
However, the therapeutic application of LXR agonists is severely hampered by their potent induction of de novo lipogenesis, primarily through the upregulation of the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), which can lead to hypertriglyceridemia and hepatic steatosis.[3][9][11] This highlights the need for LXR modulators that can uncouple the beneficial anti-inflammatory and cholesterol-regulating effects from the detrimental lipogenic effects. LXR inverse agonists like this compound were developed to address this challenge by actively repressing the expression of these lipogenic genes.[3]
This compound: Core Mechanism of Action
Stabilization of the LXR-Corepressor Complex
The defining mechanism of this compound is its function as an inverse agonist. Unlike a neutral antagonist which simply blocks agonist binding, an inverse agonist actively suppresses the constitutive or basal activity of the receptor. This compound binds to the LXR ligand-binding domain and induces a conformational change that enhances the recruitment and stabilization of corepressor proteins, including Nuclear Receptor Corepressor 1 (NCoR1) and Silencing Mediator for Retinoid and Thyroid-hormone Receptors (SMRT).[2][10] This stabilized LXR-RXR-corepressor complex actively represses the transcription of target genes, even in the absence of an activating ligand.[2][3]
Downregulation of Key Metabolic Pathways
By stabilizing the repressed state of LXR, this compound effectively shuts down the expression of genes that are critical for two metabolic hallmarks of cancer: de novo lipogenesis and the Warburg effect (aerobic glycolysis).[2][5]
-
Inhibition of Lipogenesis: this compound potently represses the expression of the master lipogenic transcription factor SREBP-1c and its downstream targets, including Fatty Acid Synthase (FASN) and Stearoyl-CoA Desaturase-1 (SCD1).[2][7][14] This disrupts the cancer cells' ability to produce the lipids necessary for membrane synthesis, energy storage, and signaling.
-
Inhibition of the Warburg Effect: The compound also downregulates the expression of key glycolytic enzymes.[2][6] In cancer stem cells, this compound has been shown to reduce the expression of PFKFB3, GSK3β, and the hypoxia-inducible factor HIF-1α, thereby suppressing the high glycolytic rate that cancer cells depend on for rapid ATP production and biomass generation.[14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How cancer cells remodel lipid metabolism: strategies targeting transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scholarly Article or Book Chapter | Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis | ID: pn89dd53n | Carolina Digital Repository [cdr.lib.unc.edu]
- 6. axonmedchem.com [axonmedchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Liver X Receptor Inverse Agonist this compound Suppresses Nonalcoholic Steatohepatitis Intrahepatic Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liver X receptor inverse agonist this compound attenuates rheumatoid arthritis via modulating glycolytic metabolism of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are LXR inverse agonists and how do they work? [synapse.patsnap.com]
- 11. Role of LXRs in control of lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. Genome-Wide Profiling of Liver X Receptor, Retinoid X Receptor, and Peroxisome Proliferator-Activated Receptor α in Mouse Liver Reveals Extensive Sharing of Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modulation of LXR signaling altered the dynamic activity of human colon adenocarcinoma cancer stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
SR9243: A Technical Guide to its Binding Affinity and Interaction with LXR-α and LXR-β
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and functional interaction of the synthetic Liver X Receptor (LXR) inverse agonist, SR9243, with its molecular targets, LXR-α (NR1H3) and LXR-β (NR1H2). This compound has emerged as a potent pharmacological tool for investigating the roles of LXRs in metabolism and as a potential therapeutic agent in oncology.[1][2] This document summarizes key quantitative data, details the experimental methodologies used for its characterization, and visualizes the relevant biological pathways.
Quantitative Binding and Functional Data
Table 1: Functional Potency of this compound against LXR-α and LXR-β
| Parameter | LXR-α | LXR-β | Assay Type | Source |
| Transcriptional Suppression | Nanomolar concentrations | Nanomolar concentrations | Luciferase Reporter Assay | [3] |
| Corepressor Recruitment | Effective Recruitment | Effective Recruitment | Time-Resolved FRET (TR-FRET) | [2] |
Table 2: Functional Potency of the Related LXR Inverse Agonist SR9238
| Parameter | LXR-α | LXR-β | Assay Type | Source |
| IC50 | 210 nM | 40 nM | LXRE Luciferase Reporter Assay | [4] |
Note: The IC50 values for SR9238 are provided as a reference for the potency and isoform selectivity of this class of LXR inverse agonists.
Experimental Protocols
The characterization of this compound's interaction with LXR-α and LXR-β involves several key experimental techniques. The following sections detail the generalized protocols for these assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Corepressor Recruitment Assay
This assay is designed to measure the ability of a ligand to promote the interaction between the LXR ligand-binding domain (LBD) and a corepressor peptide. As an inverse agonist, this compound is expected to enhance this interaction.
Objective: To determine the ability of this compound to induce the recruitment of corepressor peptides (e.g., NCoR, SMRT) to LXR-α and LXR-β.
Materials:
-
Purified, GST-tagged LXR-α LBD and LXR-β LBD
-
Terbium-labeled anti-GST antibody (Donor fluorophore)
-
Fluorescein-labeled corepressor peptide (e.g., from NCoR or SMRT) (Acceptor fluorophore)
-
This compound compound
-
Assay buffer
-
384-well microplates
-
TR-FRET compatible plate reader
Protocol:
-
Reagent Preparation: Prepare a 2X solution of GST-LXR-α LBD or GST-LXR-β LBD and a 2X solution of the fluorescein-labeled corepressor peptide in assay buffer. Prepare a 4X serial dilution of this compound in assay buffer.
-
Assay Assembly: To the wells of a 384-well plate, add 5 µL of the 4X this compound dilution.
-
Add 5 µL of the 2X GST-LXR LBD solution to the wells.
-
Add 10 µL of a pre-mixed solution containing the 2X fluorescein-corepressor peptide and 2X Terbium-labeled anti-GST antibody.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~495 nm (Terbium) and ~520 nm (Fluorescein). The TR-FRET signal is typically expressed as the ratio of the acceptor fluorescence to the donor fluorescence.
-
Data Analysis: Plot the TR-FRET ratio against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 for corepressor recruitment.
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to modulate the transcriptional activity of LXRs on a target gene promoter.
Objective: To quantify the inverse agonist activity of this compound on LXR-α and LXR-β dependent transcription.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression plasmids for full-length human LXR-α or LXR-β
-
A luciferase reporter plasmid containing multiple copies of an LXR response element (LXRE) upstream of the luciferase gene (e.g., pGL4-3xLXRE-luc2)
-
A control plasmid expressing Renilla luciferase for normalization
-
Lipofectamine 2000 or other transfection reagent
-
This compound compound
-
Cell culture medium and reagents
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the LXR expression plasmid, the LXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 for transcriptional repression.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the LXR signaling pathway and the experimental workflows described above.
Caption: LXR Signaling Pathway and this compound Mechanism of Action.
Caption: TR-FRET Corepressor Recruitment Workflow.
Caption: Luciferase Reporter Assay Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Metabolic Mayhem: A Technical Guide to SR9243's Impact on the Warburg Effect in Cancer Cells
For Immediate Release
[City, State] – [Date] – In the intricate landscape of cancer metabolism, the Warburg effect—a phenomenon where cancer cells favor aerobic glycolysis over oxidative phosphorylation—stands as a key therapeutic target. This technical guide delves into the core of this metabolic reprogramming, focusing on the impact of SR9243, a potent synthetic Liver X Receptor (LXR) inverse agonist. Designed for researchers, scientists, and drug development professionals, this document provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual signaling pathways.
Executive Summary
This compound emerges as a significant disruptor of the Warburg effect in various cancer cell lines. By acting as an LXR inverse agonist, it represses the transcription of key genes involved in both glycolysis and de novo lipogenesis, two metabolic pillars supporting rapid tumor growth and proliferation.[1][2] This guide will systematically explore the molecular underpinnings of this compound's action, present its efficacy in quantitative terms, and provide the methodological framework for its study.
The Core Mechanism: this compound as an LXR Inverse Agonist
Liver X Receptors (LXRs), comprising LXRα and LXRβ, are nuclear receptors that play a pivotal role in regulating cholesterol, fatty acid, and glucose homeostasis.[3][4] In the context of cancer, LXRs can be hijacked by tumor cells to promote the expression of genes that facilitate the Warburg effect and lipogenesis.[1]
This compound functions by binding to LXRs and inducing a conformational change that promotes the recruitment of corepressor proteins.[1][2] This action effectively silences the basal transcriptional activity of LXRs, leading to a significant downregulation of their target genes.[1] This targeted suppression of LXR-mediated gene expression forms the basis of this compound's anti-cancer properties.
Quantitative Impact Assessment of this compound
The efficacy of this compound has been demonstrated across a range of cancer cell lines, with potent anti-proliferative effects observed at nanomolar concentrations.
Table 1: In Vitro Efficacy of this compound Across Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| PC3 | Prostate Cancer | ~15-104 |
| DU-145 | Prostate Cancer | ~15-104 |
| SW620 | Colorectal Cancer | ~15-104 |
| HT29 | Colorectal Cancer | ~15-104 |
| HOP-62 | Lung Cancer | ~15-104 |
| NCI-H23 | Lung Cancer | ~15-104 |
Source: Flaveny, C. A., et al. (2015). Cancer Cell.[1]
The impact of this compound extends to the core of the Warburg effect: the metabolic output of glycolysis. Treatment with this compound leads to a marked reduction in key glycolytic metabolites.
Table 2: Effect of this compound on Glycolytic Metabolites
| Metabolite | Effect of this compound Treatment |
| Intracellular Pyruvate | Significantly Reduced |
| Intracellular Lactate | Significantly Reduced |
| Hexose Phosphates | Significantly Reduced |
Source: Flaveny, C. A., et al. (2015). Cancer Cell.[1]
Furthermore, metabolic flux analysis reveals a selective reduction in the high glycolytic rate characteristic of cancer cells, without significantly affecting their oxygen consumption rate (OCR).[1]
Signaling Pathways Under this compound Influence
The Warburg effect is orchestrated by a complex network of signaling pathways, with oncogenes such as c-Myc and Hypoxia-Inducible Factor 1α (HIF-1α) playing a central role.[1] These transcription factors drive the expression of glycolytic enzymes. While LXR is not the initiator of the Warburg effect, it directly regulates several key glycolytic and lipogenic enzymes.[1] this compound, by repressing LXR, effectively curtails this pro-tumorigenic metabolic program.
The metabolic reprogramming induced by this compound also intersects with the master regulators of cancer metabolism, c-Myc and HIF-1α. These oncogenes are known to drive the expression of numerous glycolytic genes. While direct regulation of c-Myc and HIF-1α by LXR is not fully elucidated, the metabolic stress induced by this compound can indirectly impact these pathways.
References
- 1. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholarly Article or Book Chapter | Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis | ID: pn89dd53n | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. Liver X receptor inverse agonist this compound attenuates rheumatoid arthritis via modulating glycolytic metabolism of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liver X Receptor Inverse Agonist this compound Suppresses Nonalcoholic Steatohepatitis Intrahepatic Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
SR9243: A Technical Guide to its Role in the Inhibition of De Novo Lipogenesis
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical overview of SR9243, a potent synthetic Liver X Receptor (LXR) inverse agonist, and its significant role in the suppression of de novo lipogenesis (DNL). It details the molecule's mechanism of action, presents quantitative data from key studies, outlines experimental protocols for assessing its activity, and visualizes the core signaling pathways involved.
Abstract
De novo lipogenesis, the metabolic pathway for synthesizing fatty acids from acetyl-CoA, is a critical process for normal cellular function. However, its upregulation is a hallmark of various pathological conditions, including metabolic diseases like nonalcoholic steatohepatitis (NASH) and numerous cancers that rely on elevated lipid production to sustain rapid proliferation.[1][2] this compound has emerged as a powerful pharmacological tool and potential therapeutic agent that directly targets and represses this pathway. As a Liver X Receptor (LXR) inverse agonist, this compound modulates the transcriptional activity of LXRs (LXRα and LXRβ), nuclear receptors that are master regulators of lipid and cholesterol metabolism.[1][2][3] By inducing a conformational change in the LXR, this compound promotes the recruitment of corepressor proteins, leading to a potent, below-basal suppression of LXR-target genes essential for DNL. This guide synthesizes the current understanding of this compound's function, providing researchers with the foundational knowledge, data, and methodologies to investigate its effects.
Mechanism of Action: LXR-Mediated Transcriptional Repression
This compound functions as a high-affinity LXR inverse agonist.[4][5] Unlike LXR agonists which activate the receptor and promote the expression of genes involved in reverse cholesterol transport but also unfortunately stimulate lipogenesis, this compound actively represses the basal transcriptional activity of LXRs.[2][4]
The core mechanism involves:
-
Binding to LXR: this compound binds to the ligand-binding domain of both LXRα and LXRβ.
-
Inducing Corepressor Interaction: This binding event stabilizes a conformation of the receptor that facilitates the recruitment of transcriptional corepressor complexes (e.g., SMRT/NCoR).
-
Suppressing Target Gene Expression: The LXR-corepressor complex actively represses the transcription of key lipogenic genes.[1] The most critical of these is Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a master transcriptional regulator of DNL.[2][4]
-
Downregulation of Lipogenic Enzymes: By suppressing SREBP-1c, this compound effectively shuts down the expression of downstream enzymes required for fatty acid synthesis, including Fatty Acid Synthase (FASN) and Stearoyl-CoA Desaturase-1 (SCD1).[2][4]
This targeted suppression of the LXR-SREBP-1c axis leads to a profound reduction in the cell's capacity to synthesize new fatty acids, thereby inhibiting de novo lipogenesis.
Signaling Pathway Diagram
The following diagram illustrates the LXR-mediated signaling pathway for de novo lipogenesis and the inhibitory action of this compound.
Caption: this compound inhibits LXR-mediated transcription of SREBP-1c.
Quantitative Data Summary
The efficacy of this compound in suppressing lipogenesis and cancer cell viability has been quantified across various studies. The tables below summarize key findings.
Table 1: In Vitro Efficacy of this compound on Cancer Cell Viability
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| PC3 | Prostate | ~15 - 104 | [5] |
| DU-145 | Prostate | ~15 - 104 | [5] |
| SW620 | Colorectal | ~15 - 104 | [5] |
| HT29 | Colorectal | ~15 - 104 | [5] |
| HOP-62 | Lung | ~15 - 104 | [5] |
| NCI-H23 | Lung | ~15 - 104 | [5] |
Table 2: Effect of this compound on Lipogenic Gene Expression in Cancer Cells
| Gene | Cell Line(s) | Treatment | Outcome | Reference |
| SREBP-1c | Various Cancer | 10 µM this compound for 6 hr | Markedly suppressed expression | [4] |
| FASN | Various Cancer | 10 µM this compound for 6 hr | Potent reduction in expression | [4] |
| SCD1 | Various Cancer | 10 µM this compound for 6 hr | Potent reduction in expression | [4] |
| FASN | CD133+ CSCs | 60 nM this compound for 48 hr | Significant downregulation (mRNA & protein) | [6][7] |
| SCD1 | CD133+ CSCs | 60 nM this compound for 48 hr | Significant downregulation (mRNA & protein) | [6][7] |
Table 3: In Vivo Effects of this compound on Tumor Growth and Lipogenesis
| Animal Model | Cancer Type | Treatment | Key Lipogenic Findings | Reference |
| SW620 Xenograft (Athymic Mice) | Colon Cancer | 30 & 60 mg/kg this compound | Significant suppression of SREBP-1c and SCD1 in tumors | [4] |
| DU-145 Xenograft (Athymic Mice) | Prostate Cancer | This compound | Markedly suppressed SREBP-1c, SCD1, and FASN in tumors | [4] |
| Ob/Ob Mice on High-Fat Diet | Metabolic Model | 30 mg/kg this compound for 3 days | Suppressed hepatic steatosis | [4][5] |
| NASH Mouse Model (BDL/CCl4) | Liver Fibrosis | 30 mg/kg this compound | Ameliorated hepatic fibrosis, reduced inflammation | [3][8] |
Experimental Protocols & Workflows
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
General Experimental Workflow
The diagram below outlines a typical workflow for assessing the impact of this compound on de novo lipogenesis in a cell-based model.
Caption: Workflow for in vitro analysis of this compound effects.
Protocol: Real-Time PCR for Lipogenic Gene Expression
This protocol details the measurement of mRNA levels for key DNL genes following this compound treatment.[4]
-
Cell Treatment: Plate cancer cells (e.g., DU-145, SW620) in 6-well plates. Once they reach 70-80% confluency, treat with 10 µM this compound or vehicle (DMSO) for 6 hours.
-
RNA Isolation: Aspirate media and wash cells with PBS. Lyse cells directly in the well using a suitable lysis buffer (e.g., from Qiagen RNeasy Kit) and proceed with total RNA extraction according to the manufacturer's protocol. Quantify RNA using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.
-
Quantitative PCR (qPCR): Prepare qPCR reactions using a SYBR Green master mix, cDNA template, and primers specific for target genes (SREBP1c, FASN, SCD1) and a housekeeping gene (e.g., GAPDH).
-
Thermocycling Conditions (Example):
-
Initial Denaturation: 95°C for 10 min
-
40 Cycles:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 60 sec
-
-
Melt Curve Analysis
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing target gene expression to the housekeeping gene and comparing this compound-treated samples to vehicle-treated controls.
Protocol: De Novo Lipogenesis Assay using Radiolabeled Precursors
This assay directly measures the rate of new fatty acid synthesis.[9][10]
-
Cell Preparation: Culture cells (e.g., 3T3-L1 adipocytes or cancer cells) in appropriate media. Treat with this compound or vehicle for the desired duration (e.g., 24 hours).
-
Labeling: Replace the medium with fresh, serum-free medium containing a radiolabeled DNL precursor, such as [¹⁴C]-U-glucose (e.g., 2 µCi/mL) or [³H]-acetate. Incubate for 2-4 hours at 37°C.
-
Cell Lysis and Lipid Extraction:
-
Wash cells three times with ice-cold PBS to remove unincorporated radiolabel.
-
Lyse the cells and scrape them into a glass tube.
-
Perform a Bligh-Dyer or Folch lipid extraction by adding a 2:1 mixture of chloroform:methanol. Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the lower organic (lipid) phase.
-
-
Quantification:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Resuspend the lipid residue in a scintillation cocktail.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Normalization: Normalize the counts per minute (CPM) to the total protein content of the cell lysate from a parallel well to account for differences in cell number.
Protocol: In Vivo Tumor Xenograft Study
This protocol outlines a study to assess this compound's effect on tumor growth and lipogenesis in a mouse model.[4]
-
Animal Model: Use 6-week-old male athymic nude mice.
-
Tumor Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells (e.g., SW620) suspended in Matrigel into the flank of each mouse.
-
Treatment: Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize mice into treatment groups:
-
Vehicle (e.g., 10% DMSO, 10% Tween-80 in saline)
-
This compound (30 mg/kg)
-
This compound (60 mg/kg) Administer treatment via intraperitoneal (i.p.) injection once daily.
-
-
Monitoring: Monitor tumor volume (using calipers) and mouse body weight every 2-3 days.
-
Endpoint Analysis: At the end of the study (e.g., 21-28 days), euthanize the mice and excise the tumors. A portion of the tumor can be snap-frozen for gene/protein expression analysis (as in Protocol 4.2) and another portion fixed for immunohistochemistry (IHC) to assess markers like Ki67 (proliferation) or FASN.
Conclusion
This compound represents a highly specific and potent inhibitor of de novo lipogenesis, acting through a well-defined mechanism of LXR inverse agonism. By repressing the LXR-SREBP-1c-FASN/SCD1 signaling axis, it effectively curtails the production of fatty acids essential for the proliferation and survival of cancer cells and mitigates lipid accumulation in metabolic disease models. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to further explore the therapeutic potential of targeting DNL with this compound and related compounds. Its demonstrated efficacy in vitro and in vivo, coupled with a favorable safety profile in preclinical models, underscores its promise in drug development for oncology and metabolic disorders.[3][4]
References
- 1. Scholarly Article or Book Chapter | Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis | ID: pn89dd53n | Carolina Digital Repository [cdr.lib.unc.edu]
- 2. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver X Receptor Inverse Agonist this compound Suppresses Nonalcoholic Steatohepatitis Intrahepatic Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Liver X Receptor Inverse Agonist this compound Suppresses Nonalcoholic Steatohepatitis Intrahepatic Inflammation and Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Control of Adipocyte Thermogenesis and Lipogenesis through γ3-Adrenergic and Thyroid Hormone Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]
SR9243 and Its Impact on Cholesterol Metabolism: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
SR9243 is a synthetic small molecule identified as a potent inverse agonist of the Liver X Receptors (LXRs), LXRα and LXRβ. These nuclear receptors are critical regulators of lipid and cholesterol homeostasis. While LXR agonists have been explored for their anti-atherosclerotic properties, their therapeutic utility is often hampered by side effects such as hepatic steatosis, driven by the induction of lipogenesis. This compound, by its inverse agonistic action, offers a distinct mechanism to modulate these pathways. This document provides a comprehensive technical overview of the effects of this compound on cholesterol metabolism, summarizing key preclinical findings, detailing experimental methodologies, and illustrating the underlying molecular pathways. The evidence indicates that this compound effectively lowers plasma cholesterol and low-density lipoprotein (LDL) levels, primarily through the suppression of intestinal cholesterol absorption and repression of key lipogenic genes, positioning it as a molecule of interest for metabolic diseases and certain cancers.
Core Mechanism of Action: LXR Inverse Agonism
Liver X Receptors (LXRα and LXRβ) are ligand-activated transcription factors that play a central role in managing cholesterol levels.[1][2][3] They act as cellular cholesterol sensors; when intracellular cholesterol levels rise, oxidized cholesterol metabolites (oxysterols) bind to and activate LXRs. Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes.
Key LXR target genes in cholesterol metabolism include:
-
ABCA1 and ABCG1: Transporters that mediate the efflux of cholesterol from cells, a critical first step in reverse cholesterol transport.[4]
-
Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): A master regulator of fatty acid and triglyceride synthesis. LXR activation strongly induces SREBP-1c, which can lead to hepatic steatosis (fatty liver).[3][4]
-
Sterol O-acyltransferase 2 (Soat2): An intestinal enzyme responsible for esterifying dietary cholesterol, a necessary step for its absorption and packaging into chylomicrons.
This compound functions as an LXR inverse agonist.[5][6] Instead of activating the receptor, it binds to the LXR ligand-binding domain and promotes the recruitment of corepressor proteins. This action actively suppresses the basal transcriptional activity of LXR, leading to the downregulation of its target genes.[5] This mechanism is distinct from LXR antagonists, which merely block agonist binding without actively repressing transcription.
Preclinical Evidence: In Vivo Effects on Plasma Lipids
Studies in various mouse models have consistently demonstrated the cholesterol-lowering effects of this compound. The compound has shown efficacy in both normal and disease-state models, significantly impacting plasma lipid profiles.
Quantitative Data Summary
The following table summarizes the key quantitative findings from in vivo studies.
| Animal Model | Diet / Condition | This compound Dose & Route | Treatment Duration | Key Findings on Cholesterol Metabolism | Reference |
| C57BL6J Mice | Standard | Not specified | Not specified | Reduced total cholesterol, LDL, and HDL plasma levels. | [5] |
| BALB/c Mice | High-Cholesterol Diet + BDL¹ or CCl4² | Not specified | 1 month | Significantly inhibited the rise in total cholesterol and LDL levels caused by BDL and CCl4. | [2] |
| Ldlr knockout Mice | High-Cholesterol Diet | Oral (Bioavailability is low) | Not specified | Substantially decreased LDL-C; Increased fecal cholesterol elimination. | [3] |
| Ob/Ob Mice | High-Fat Diet (60% kcal) | 30 mg/kg, i.p. | 3 days | Suppressed hepatic steatosis. | [6] |
| Zebrafish (Danio rerio) | Copper-induced steatosis | Not specified | Not specified | Attenuated the copper-induced up-regulation of lipogenic genes. | [7] |
¹BDL: Bile-duct ligation; ²CCl4: Carbon tetrachloride. Both are methods to induce liver fibrosis/NASH.
Detailed Experimental Protocol: In Vivo Lipid Profile Analysis
This protocol is a representative methodology synthesized from published studies for evaluating the effect of this compound on plasma lipids in mice.[5][6]
1. Animal Model and Acclimation:
-
Species: C57BL/6J or BALB/c mice, male, 8-10 weeks old.
-
Housing: House mice in sterile, ventilated cages with a 12-hour light/dark cycle. Provide standard chow and water ad libitum.
-
Acclimation: Allow a minimum of one week for acclimation to the facility before starting the experiment.
2. This compound Formulation and Administration:
-
Vehicle Preparation: Prepare a vehicle solution, for example, 10% DMSO and 10% Tween-80 in sterile saline.
-
This compound Solution: Prepare a stock solution of this compound in DMSO. On the day of injection, dilute the stock with the remaining vehicle components to achieve the final desired concentration (e.g., for a 30 mg/kg dose).
-
Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection once daily. Doses typically range from 30 to 60 mg/kg.[5]
3. Experimental Groups:
-
Group 1 (Control): Mice receive daily i.p. injections of the vehicle.
-
Group 2 (Treatment): Mice receive daily i.p. injections of this compound.
4. Sample Collection and Analysis:
-
Duration: Treat animals for a specified period (e.g., 3 days to 4 weeks).
-
Blood Collection: At the end of the treatment period, fast the mice for 4-6 hours. Collect blood via cardiac puncture or retro-orbital sinus into EDTA-coated tubes.
-
Plasma Separation: Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Lipid Analysis: Measure total cholesterol, HDL, LDL, and triglycerides in the plasma using commercially available colorimetric assay kits.[4]
5. Data Analysis:
-
Compare the mean lipid levels between the vehicle-treated and this compound-treated groups using an appropriate statistical test, such as a Student's t-test. A p-value < 0.05 is typically considered statistically significant.
Cellular and Molecular Effects
This compound exerts its effects by directly altering the gene expression programs controlled by LXR. Its inverse agonism leads to the potent suppression of genes involved in lipogenesis and cholesterol handling.
Gene Expression Changes
In various cell types, particularly cancer cells, this compound has been shown to significantly inhibit the expression of key metabolic genes.[5]
| Gene Target | Function | Effect of this compound | Cell/Tissue Context | Reference |
| SREBP-1c | Master regulator of lipogenesis | Expression reduced | Tumors in vivo | [5] |
| SCD1 | Stearoyl-CoA desaturase-1 (fatty acid synthesis) | Expression reduced | Tumors in vivo | [5] |
| FASN | Fatty Acid Synthase | Expression down-regulated | Colorectal cancer stem cells | [8] |
| Soat2 | Intestinal cholesterol esterification | Expression repressed | Mouse intestine | [3] |
The downregulation of SREBP-1c and its downstream targets like SCD1 and FASN explains the ability of this compound to suppress lipogenesis, which is beneficial in contexts like cancer and hepatic steatosis.[5][6] The repression of intestinal Soat2 is particularly noteworthy, as it provides a direct mechanism for the observed reduction in plasma LDL-C by limiting the absorption of dietary cholesterol.[3]
Detailed Experimental Protocol: Cell-Based Cholesterol Metabolism Assay
This protocol describes a method to assess the impact of this compound on intracellular cholesterol accumulation using a fluorescent dye, Filipin III, which binds specifically to unesterified cholesterol.[9][10][11]
1. Cell Culture and Seeding:
-
Cell Line: Use a relevant cell line, such as the human hepatoma cell line HepG2 or a cancer cell line like HT-29.
-
Seeding: Seed 3 x 10⁴ cells per well in a 96-well clear-bottom, black-walled plate. Allow cells to adhere and grow overnight.
2. Compound Treatment:
-
Positive Control: Treat cells with a known cholesterol trafficking inhibitor, such as U-18666A (typically 1-2 µM), for 48-72 hours to induce intracellular cholesterol accumulation.
-
This compound Treatment: Treat cells with various concentrations of this compound (e.g., 25-200 nM) or a vehicle control (DMSO) for the desired time period (e.g., 48 hours).
3. Staining Procedure (at room temperature):
-
Fixation: Carefully remove the culture medium and fix the cells by adding 100 µL of Cell-Based Assay Fixative Solution to each well for 10 minutes.
-
Washing: Aspirate the fixative and wash the cells three times with 150 µL of Cholesterol Detection Wash Buffer, incubating for 5 minutes per wash.
-
Staining: Prepare the Filipin III staining solution by diluting the stock 1:100 in an appropriate assay buffer. Add 100 µL to each well and incubate in the dark for 60 minutes.
-
Final Wash: Wash the cells twice with Wash Buffer for 5 minutes each. Leave the final wash buffer in the wells for imaging.
4. Imaging and Analysis:
-
Microscopy: Visualize the staining using a fluorescence microscope equipped with a DAPI filter set (Excitation: ~360 nm, Emission: ~460 nm).
-
Quantification: Capture images and quantify the fluorescence intensity per cell or per well using image analysis software (e.g., ImageJ). Compare the intensity in this compound-treated cells to vehicle-treated and positive control cells.
Discussion and Future Directions
The data collectively demonstrates that the LXR inverse agonist this compound effectively modulates cholesterol and lipid metabolism, leading to a favorable systemic phenotype characterized by lower plasma cholesterol. The primary mechanism appears to be the suppression of LXR's transcriptional activity, which has two major consequences:
-
Inhibition of Lipogenesis: By downregulating SREBP-1c and its target genes, this compound robustly inhibits de novo lipogenesis.[5] This is a significant advantage over LXR agonists, which promote this pathway and increase the risk of hepatic steatosis.[4][5] This property makes this compound a potential therapeutic for nonalcoholic steatohepatitis (NASH) and certain cancers that are highly dependent on lipogenesis.[2][12]
-
Reduction of Cholesterol Absorption: The discovery that oral this compound, despite poor systemic exposure, can lower LDL-C by repressing intestinal Soat2 is a key finding.[3] This suggests that a gut-restricted LXR inverse agonist could be a viable strategy for treating hypercholesterolemia without the potential for systemic side effects.
For drug development professionals, this compound represents a proof-of-concept for LXR inverse agonism as a therapeutic strategy. Future research should focus on developing analogues with optimized pharmacokinetic properties, such as liver-specific or intestine-restricted distribution, to maximize therapeutic benefit while minimizing off-target effects. Further investigation into the long-term effects of suppressing cholesterol efflux pathways (via ABCA1/G1) is also warranted to fully understand the safety profile of this drug class.
Conclusion
This compound modulates cholesterol metabolism through its potent inverse agonism of LXR. Preclinical data robustly supports its ability to lower plasma cholesterol and inhibit lipogenesis. Its dual action on hepatic lipid synthesis and intestinal cholesterol absorption makes it, and the class of LXR inverse agonists, a compelling area of investigation for new therapies targeting metabolic disorders. The detailed protocols and pathway diagrams provided herein serve as a technical resource for researchers aiming to further explore this promising therapeutic strategy.
References
- 1. The REV-ERBs and RORs: molecular links between circadian rhythms and lipid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liver X Receptor Inverse Agonist this compound Suppresses Nonalcoholic Steatohepatitis Intrahepatic Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel potent synthetic steroidal liver X receptor agonist lowers plasma cholesterol and triglycerides and reduces atherosclerosis in LDLR–/– mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SREBP-1 and LXRα pathways mediated Cu-induced hepatic lipid metabolism in zebrafish Danio rerio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of LXR signaling altered the dynamic activity of human colon adenocarcinoma cancer stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thomassci.com [thomassci.com]
- 10. resources.bio-techne.com [resources.bio-techne.com]
- 11. Cholesterol Assay Kit (Cell-Based) (ab133116) | Abcam [abcam.com]
- 12. Liver X receptor inverse agonist this compound attenuates rheumatoid arthritis via modulating glycolytic metabolism of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
SR9243 and Its Influence on Inflammatory Responses: A Technical Guide
Abstract
SR9243 is a synthetic small molecule identified as a potent inverse agonist of the Liver X Receptors (LXRα and LXRβ). While LXRs are well-established regulators of lipid metabolism, they also play a critical role in modulating inflammatory and immune responses. This compound exerts significant anti-inflammatory effects by suppressing the basal transcriptional activity of LXRs. Its primary mechanism of action involves the metabolic reprogramming of macrophages, key effector cells in numerous inflammatory diseases. Specifically, this compound inhibits the polarization of pro-inflammatory M1 macrophages by disrupting aerobic glycolysis (the Warburg effect) through the AMPK/mTOR/HIF-1α signaling pathway. Preclinical studies have demonstrated its efficacy in attenuating disease severity in models of rheumatoid arthritis and nonalcoholic steatohepatitis (NASH). This document provides a comprehensive technical overview of this compound's mechanism, with supporting quantitative data, experimental protocols, and pathway visualizations for researchers and drug development professionals.
Introduction to this compound and Liver X Receptors
Liver X Receptors (LXRs), comprising isoforms LXRα (NR1H3) and LXRβ (NR1H2), are ligand-activated nuclear receptors that form a crucial link between metabolism and inflammation[1][2]. They are activated by endogenous oxysterols and play a pivotal role in cholesterol homeostasis[2][3]. Beyond metabolism, LXRs regulate the differentiation and function of macrophages and can antagonize the induction of inflammation-related genes[2].
This compound is a powerful LXR inverse agonist, meaning it binds to LXRs and represses their constitutive activity, effectively downregulating LXR-mediated gene expression[4]. This action is distinct from that of an antagonist, which would simply block an agonist from binding. The anti-inflammatory properties of this compound stem from this inverse agonism, which leads to profound changes in the metabolic programming of immune cells, offering a novel therapeutic avenue for inflammatory diseases[5][6].
Core Mechanism: Metabolic Reprogramming of Macrophages
The anti-inflammatory effects of this compound are primarily attributed to its ability to modulate the metabolic state of macrophages[1][5]. In inflammatory conditions, macrophages often polarize into a classical M1 phenotype, which is characterized by high pro-inflammatory cytokine production (e.g., TNF-α, IL-6, IL-1β) and a metabolic shift towards aerobic glycolysis, known as the Warburg effect[5][6].
This compound disrupts this process by:
-
Inhibiting M1 Macrophage Polarization: It actively prevents macrophages from adopting the pro-inflammatory M1 phenotype when stimulated[5].
-
Modulating the AMPK/mTOR/HIF-1α Signaling Pathway: this compound treatment leads to the increased phosphorylation of AMP-activated protein kinase (AMPK) at the Thr172 site. Activated AMPK, in turn, inhibits the downstream phosphorylation of the mammalian target of rapamycin (B549165) (mTOR) at Ser2448[1][5]. This suppression of the mTOR pathway leads to the downregulation of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor for glycolytic genes[1][5].
-
Suppressing Glycolytic Enzymes: By inhibiting the AMPK/mTOR/HIF-1α axis, this compound downregulates the expression of essential glycolytic enzymes, including hexokinase 2 (HK2), glucose transporter 1 (GLUT1), lactate (B86563) dehydrogenase A (LDH-A), and 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3)[1][5].
This chain of events effectively cuts off the metabolic fuel required for sustained M1 polarization and function, leading to a significant reduction in inflammatory responses. The dependence on LXR is confirmed by experiments showing that gene silencing of LXRs compromises the inhibitory effects of this compound[1][5][6].
Quantitative Data on this compound's Anti-inflammatory Effects
The efficacy of this compound has been quantified in both in vitro and in vivo settings. The following tables summarize key data from published studies.
Table 1: In Vitro Effects of this compound on M1 Macrophage Polarization Cell Type: RAW264.7 macrophages stimulated with LPS/IFN-γ.
| Treatment Group | This compound Conc. (µM) | M1 Macrophages (%) (F4/80+ CD86+) | Data Source |
| LPS/IFN-γ (Control) | 0 | 29.36 ± 1.62 | [5] |
| LPS/IFN-γ + this compound | 5 | 27.23 ± 0.31 | [5] |
| LPS/IFN-γ + this compound | 10 | 17.82 ± 1.39 | [5] |
| LPS/IFN-γ + this compound | 20 | 14.22 ± 1.68 | [5] |
Table 2: In Vitro Effects of this compound on Pro-inflammatory and Glycolytic Gene Expression Cell Type: RAW264.7 macrophages stimulated with LPS/IFN-γ.
| Gene Target | Effect of this compound (5-20 µM) | Data Source |
| iNOS (M1 Marker) | Dose-dependent mRNA reduction | [5] |
| TNF-α | Dose-dependent mRNA reduction | [5] |
| IL-6 | Dose-dependent mRNA reduction | [5] |
| LDH-A, GLUT1, HIF-1α | Dose-dependent reduction in mRNA and protein | [5] |
| HK2, G6PD | Dose-dependent mRNA reduction | [5] |
Table 3: In Vivo Effects of this compound on Inflammatory Markers
| Disease Model | Tissue/Fluid | Marker | Effect of this compound Treatment | Data Source |
| Adjuvant-Induced Arthritis (Rats) | Plasma | IL-1β, TNF-α | Significant decrease in protein levels | [5] |
| Adjuvant-Induced Arthritis (Rats) | Joint Tissue | IL-1β, TNF-α | Significant decrease in mRNA expression | [5] |
| NASH (Mice) | Liver Tissue | CD68, TNF-α, IL-1β, IL-6 | Significant decrease in mRNA expression | [3] |
Preclinical Efficacy in Disease Models
This compound has demonstrated therapeutic potential in multiple preclinical models of inflammatory disease.
-
Rheumatoid Arthritis (RA): In a rat model of adjuvant-induced arthritis (AIA), administration of this compound significantly ameliorated the disease[5][6]. Treated animals showed reduced tissue swelling, less inflammatory cell infiltration in the synovium, and protection against bone and cartilage erosion[5]. This clinical improvement was directly correlated with a reduction in systemic and local levels of IL-1β and TNF-α[5].
-
Nonalcoholic Steatohepatitis (NASH): In mouse models of NASH induced by either bile-duct ligation (BDL) or carbon tetrachloride (CCl4), this compound treatment (30 mg/kg) effectively suppressed liver inflammation and fibrosis[3][7]. Pathological examination confirmed a reduction in disease severity, which was supported by a significant decrease in the hepatic expression of inflammatory genes including CD68 (a macrophage marker), TNF-α, IL-1β, and IL-6[3].
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
5.1 In Vitro Macrophage Polarization and Treatment
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture: Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
M1 Polarization: To induce a pro-inflammatory M1 phenotype, cells are stimulated with Lipopolysaccharide (LPS, e.g., 100 ng/mL) and Interferon-gamma (IFN-γ, e.g., 20 ng/mL).
-
This compound Treatment: this compound is dissolved in DMSO and added to the cell culture simultaneously with the M1 polarizing stimuli at final concentrations ranging from 5 to 20 µM. An equivalent volume of DMSO is used as a vehicle control.
-
Incubation: Cells are typically incubated for 6 to 24 hours before harvesting for analysis[5].
5.2 Quantitative Real-Time PCR (RT-qPCR)
-
RNA Isolation: Total RNA is extracted from cultured cells or homogenized tissues using a suitable reagent like TRIzol.
-
cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
qPCR Reaction: The qPCR is performed using a SYBR Green master mix on a real-time PCR system. Relative gene expression is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
5.3 Animal Model of Adjuvant-Induced Arthritis (AIA)
-
Animals: Male Lewis or Wistar rats are typically used.
-
Induction: Arthritis is induced by a single intradermal injection of Freund's complete adjuvant (FCA) into the footpad.
-
Treatment: this compound or vehicle is administered daily via intraperitoneal (i.p.) injection, starting from the day of or several days after adjuvant injection.
-
Outcome Measures: Disease progression is monitored by measuring paw volume (plethysmometry). At the end of the study, blood is collected for cytokine analysis (ELISA), and joint tissues are harvested for histology (H&E staining) and RT-qPCR[5].
5.4 Animal Model of NASH
-
Animals: BALB/c or C57BL/6J mice are used.
-
Induction: Liver fibrosis and inflammation are induced by methods such as chronic administration of carbon tetrachloride (CCl4) or surgical bile-duct ligation (BDL), often combined with a high-cholesterol or high-fat diet[3][7].
-
Treatment: Once NASH is established, mice are treated with this compound (e.g., 30 mg/kg, i.p.) for a period of several weeks[3].
-
Outcome Measures: Liver tissues are collected for histological analysis (Masson's trichrome for fibrosis) and gene expression analysis (RT-qPCR for inflammatory and fibrotic markers). Serum is analyzed for liver enzymes (ALT, AST)[3][7].
Therapeutic Rationale and Conclusion
The therapeutic strategy behind this compound is to uncouple inflammation from the metabolic processes that sustain it. In many chronic inflammatory diseases, the hyperactivation of M1 macrophages creates a vicious cycle of tissue damage. By targeting the metabolic engine of these cells, this compound can effectively calm the inflammatory storm without causing broad immunosuppression.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of LXR controls the polarization of human inflammatory macrophages through upregulation of MAFB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver X Receptor Inverse Agonist this compound Suppresses Nonalcoholic Steatohepatitis Intrahepatic Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Liver X receptor inverse agonist this compound attenuates rheumatoid arthritis via modulating glycolytic metabolism of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liver X receptor inverse agonist this compound attenuates rheumatoid arthritis via modulating glycolytic metabolism of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liver X Receptor Inverse Agonist this compound Suppresses Nonalcoholic Steatohepatitis Intrahepatic Inflammation and Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
SR9243: In Vitro Application Notes and Protocols for Cancer Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR9243 is a potent and selective synthetic inverse agonist of the Liver X Receptor (LXR).[1] It demonstrates significant anti-tumor activity by targeting the metabolic reprogramming that is a hallmark of many cancers, specifically the Warburg effect and de novo lipogenesis.[2][3] This document provides detailed application notes and experimental protocols for the in vitro use of this compound in cancer cell culture models.
Mechanism of Action
This compound functions by binding to LXRα and LXRβ, inducing a conformational change that promotes the recruitment of corepressor proteins.[4] This represses the transcription of LXR target genes, many of which are key regulators of glycolysis and lipogenesis.[2][5] By inhibiting these pathways, this compound effectively starves cancer cells of the metabolic substrates required for rapid proliferation and survival, ultimately leading to apoptosis.[1][2] The primary signaling pathway involves the LXR-mediated downregulation of genes such as those encoding for Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), Fatty Acid Synthase (FASN), and Stearoyl-CoA Desaturase 1 (SCD1).[2][4] Additionally, this compound has been shown to modulate the AMPK/mTOR/HIF-1α pathway.[6]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| PC3 | Prostate | ~15-104 | [1] |
| DU-145 | Prostate | ~15-104 | [1] |
| SW620 | Colorectal | ~15-104 | [1] |
| HT29 | Colorectal | ~15-104 | [1] |
| HOP-62 | Lung | ~15-104 | [1] |
| NCI-H23 | Lung | ~15-104 | [1] |
Note: The IC50 values are approximated from graphical data presented in the source material.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the information from a supplier, this compound can be dissolved in DMSO to prepare a stock solution.[7] For example, to prepare a 10 mM stock solution, dissolve 6.27 mg of this compound (MW: 626.62 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[1]
Cell Viability Assay (MTT Assay)
Materials:
-
Cancer cell lines of interest (e.g., PC3, DU-145, SW620)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the cells for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Colony Formation Assay
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound stock solution
-
Crystal violet solution (0.05% w/v)
Protocol:
-
Seed cells in 6-well plates at a low density (e.g., 500-1000 cells per well).
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 100 nM and 10 µM) or vehicle control.[1]
-
Incubate the plates for 4-10 days, replacing the medium with freshly prepared this compound every 2-3 days.[1]
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with 1% formaldehyde for 10 minutes.
-
Stain the colonies with 0.05% crystal violet solution for 20-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells).
Visualizations
Caption: this compound Signaling Pathway in Cancer Cells.
Caption: General Experimental Workflow for In Vitro this compound Studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scholarly Article or Book Chapter | Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis | ID: pn89dd53n | Carolina Digital Repository [cdr.lib.unc.edu]
- 4. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liver X Receptor Inverse Agonist this compound Suppresses Nonalcoholic Steatohepatitis Intrahepatic Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liver X receptor inverse agonist this compound attenuates rheumatoid arthritis via modulating glycolytic metabolism of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of LXR signaling altered the dynamic activity of human colon adenocarcinoma cancer stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SR9243 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SR9243, a potent LXR inverse agonist, for inhibiting the growth of various cancer cell lines. The provided protocols and data are intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.
Introduction
This compound is a synthetic small molecule that functions as an inverse agonist of the Liver X Receptors (LXRα and LXRβ).[1][2] LXRs are nuclear receptors that play a crucial role in regulating cholesterol homeostasis, lipid metabolism, and inflammation. In the context of cancer, LXRs have been implicated in promoting metabolic pathways that support rapid cell proliferation, such as the Warburg effect and de novo lipogenesis.[1][3] By acting as an inverse agonist, this compound represses the transcriptional activity of LXRs, leading to the downregulation of genes involved in glycolysis and lipogenesis.[1] This metabolic disruption selectively induces apoptosis in cancer cells, which are often highly dependent on these pathways for survival, while showing minimal toxicity to non-malignant cells.[1]
Data Presentation: Efficacy of this compound
The anti-proliferative activity of this compound has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. These values highlight the nanomolar potency of this compound in various cancer types.
| Cancer Cell Line | Tissue of Origin | This compound IC50 (nM) |
| DU-145 | Prostate | 15[1] |
| HOP-62 | Lung | 26[1] |
| SW620 | Colon | 40[1] |
| PC-3 | Prostate | 61[1] |
| NCI-H23 | Lung | 72[1] |
| HT-29 | Colon | 104[1] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action of this compound and a typical experimental workflow, the following diagrams have been generated using the DOT language.
Caption: this compound signaling pathway in cancer cells.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on cancer cell lines.
Protocol 1: Cell Culture and Maintenance
This protocol describes the general procedure for culturing and maintaining cancer cell lines. Specific media and supplements may vary depending on the cell line.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T25 or T75)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Thawing Cells: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 3 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium. Transfer to a T25 flask.[4]
-
Cell Maintenance: Culture cells in an incubator at 37°C with 5% CO2. Change the medium every 2-3 days.
-
Sub-culturing (Passaging): When cells reach 80-90% confluency, aspirate the medium and wash the cells with PBS. Add Trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with complete growth medium and centrifuge. Resuspend the cell pellet and plate at the desired density in new flasks.[4]
Protocol 2: this compound Stock Solution Preparation
This compound is typically dissolved in an organic solvent to create a high-concentration stock solution, which is then diluted to the final working concentrations.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound by dissolving it in DMSO. For example, to make a 10 mM stock solution, dissolve 6.27 mg of this compound (MW: 626.62 g/mol ) in 1 mL of DMSO.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term storage.[2]
Protocol 3: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cells
-
96-well plates
-
This compound stock solution
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.[2]
-
The next day, treat the cells with a range of this compound concentrations (e.g., from 1 nM to 10 µM) by diluting the stock solution in complete growth medium.[1] Include a vehicle control (DMSO-treated) and an untreated control.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).[5]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 4: Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies, a measure of clonogenic survival.
Materials:
-
Cancer cells
-
6-well plates
-
This compound stock solution
-
Complete growth medium
-
Crystal violet solution (0.05% w/v)
Procedure:
-
Seed cells at a low density (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach.
-
Treat the cells with various concentrations of this compound (e.g., 100 nM and 10 µM) or a vehicle control.[2][6]
-
Incubate the plates for 4-10 days, allowing colonies to form.[2][6]
-
Aspirate the medium and wash the wells with PBS.
-
Fix the colonies with 1% formaldehyde for 15 minutes.
-
Stain the colonies with 0.05% crystal violet solution for 20-30 minutes.
-
Wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as containing >50 cells) in each well.
Protocol 5: Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate, for example, to assess the induction of apoptosis (e.g., cleaved PARP, cleaved Caspase-3) or changes in metabolic protein expression (e.g., FASN, SREBP1c).
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Protocol 6: Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the expression levels of specific genes, such as those involved in glycolysis and lipogenesis that are regulated by LXR.
Materials:
-
Treated and untreated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., FASN, SREBP1c, GCK, PFK) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to control cells.
References
- 1. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Liver X Receptor Inverse Agonist this compound Suppresses Nonalcoholic Steatohepatitis Intrahepatic Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. horizondiscovery.com [horizondiscovery.com]
- 5. Modulation of LXR signaling altered the dynamic activity of human colon adenocarcinoma cancer stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Application Notes: Preparation of SR9243 for In Vivo Injection
Disclaimer: SR9243 is a research chemical intended for laboratory use only. It is not for human or veterinary use. All handling and experimental procedures should be conducted by trained professionals in a controlled laboratory setting, adhering to all institutional and national safety guidelines. The following protocols are for informational purposes and are based on publicly available data; they should be adapted and optimized for specific experimental requirements.
Introduction
This compound is a potent and selective small molecule that functions as a Liver X Receptor (LXR) inverse agonist.[1][2] Unlike LXR agonists which activate the receptor, an inverse agonist like this compound suppresses the basal activity of LXR, leading to the robust recruitment of corepressor proteins.[3] This action effectively down-regulates the expression of LXR target genes, many of which are critical for cellular metabolism.[1]
The primary mechanism of this compound involves the targeted suppression of genes involved in two key metabolic pathways: the Warburg effect (aerobic glycolysis) and de novo lipogenesis.[2][4] By inhibiting these pathways, which are often hijacked by cancer cells to support rapid proliferation, this compound has demonstrated broad anti-tumor activity in vitro and in vivo.[1][4] It has been shown to reduce cancer cell viability, induce apoptosis, and inhibit the growth of tumor xenografts in mice.[2][4] Furthermore, its metabolic regulatory properties have been explored in models of nonalcoholic steatohepatitis (NASH), where it has shown anti-inflammatory and anti-fibrotic effects.[5][6]
Due to its lipophilic nature, this compound is poorly soluble in aqueous solutions. Proper formulation is therefore critical for achieving the desired bioavailability and efficacy in in vivo animal studies. The following sections provide detailed protocols for the preparation of this compound for intraperitoneal (i.p.) injection.
Quantitative Data Summary
The following table summarizes key quantitative parameters from in vivo studies involving this compound administration.
| Parameter | Details | Animal Model(s) | Reference(s) |
| Dose | 30 mg/kg | Ob/Ob mice, BALB/c mice | [1][5] |
| Administration Route | Intraperitoneal (i.p.) injection | Mice | [1][6] |
| Vehicle 1 | 10% DMSO, 10% Tween-80, 80% Saline (assumed) | Ob/Ob mice | [1] |
| Vehicle 2 | 10% DMSO, 90% Corn Oil | N/A (protocol suggestion) | [1] |
| Vehicle 3 | 15% Cremophor EL, 85% Saline | N/A (protocol suggestion) | [1] |
| Solubility (DMSO) | Soluble up to 20 mM | N/A | [2] |
| Observed Effects | Inhibition of tumor growth, suppression of hepatic steatosis, reduction of hepatic inflammation and fibrosis. | Nu/Nu mice, C57BL/6J mice, Ob/Ob mice | [2][4][5] |
Experimental Protocols
It is strongly recommended to prepare the final working solution fresh on the day of use.[1] If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to facilitate dissolution.[1]
Protocol 1: DMSO/Tween-80/Saline Formulation
This vehicle is commonly used for intraperitoneal administration of hydrophobic compounds.
Materials:
-
This compound powder (MW: 626.62 g/mol )[2]
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes and/or conical tubes
-
Sonicator bath
Methodology:
-
Calculate Required Quantities: Determine the total volume of dosing solution needed based on the number of animals, their average weight, the target dose (e.g., 30 mg/kg), and the injection volume (e.g., 100 µL per 20g mouse). Prepare a slight excess (~10-15%) to account for potential losses.
-
Example Calculation (for one 20g mouse at 30 mg/kg):
-
Dose per mouse = 30 mg/kg * 0.02 kg = 0.6 mg
-
To inject 100 µL (0.1 mL), the required concentration is 0.6 mg / 0.1 mL = 6 mg/mL.
-
-
-
Prepare this compound Stock Solution: Weigh the required amount of this compound powder and dissolve it in 100% DMSO to create a concentrated stock. This compound is soluble in DMSO up to 20 mM (~12.5 mg/mL). Ensure complete dissolution.
-
Example: To make a final 6 mg/mL solution that is 10% DMSO, first create a 60 mg/mL stock in DMSO.
-
-
Prepare the Vehicle: In a separate sterile tube, prepare the final vehicle by mixing the remaining components. For a final formulation of 10% DMSO, 10% Tween-80, and 80% Saline, first mix the Tween-80 and Saline.
-
Example (for 1 mL final volume): Combine 100 µL of Tween-80 with 800 µL of sterile saline. Vortex thoroughly.
-
-
Final Formulation: Add the this compound DMSO stock solution to the Tween-80/Saline mixture. This should be done sequentially and with vigorous mixing.[1]
-
Example (for 1 mL final volume): Add 100 µL of the 60 mg/mL this compound stock solution to the 900 µL of Tween-80/Saline mixture.
-
-
Homogenize: Vortex the final solution thoroughly. If the solution appears cloudy or contains precipitate, use a sonicator bath for 5-15 minutes until the solution is a clear, homogenous suspension or solution.
-
Administration: Use the freshly prepared formulation for in vivo injection on the same day.[1]
Protocol 2: DMSO/Corn Oil Formulation
This formulation is an alternative for compounds that are stable in an oil-based vehicle.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn Oil, sterile
-
Sterile conical tubes
Methodology:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a 10x concentrated stock solution relative to the final desired concentration. For this vehicle, a solubility of at least 2.5 mg/mL in the final solution is achievable.[1]
-
Example: To achieve a final concentration of 2.5 mg/mL, prepare a 25 mg/mL stock in DMSO.
-
-
Final Formulation: Add the this compound DMSO stock solution to the sterile corn oil one by one, with mixing.[1] The final ratio should be 10% DMSO stock to 90% corn oil.[1]
-
Example (for 1 mL final volume): Add 100 µL of the 25 mg/mL this compound stock solution to 900 µL of sterile corn oil.
-
-
Homogenize: Mix the final solution thoroughly by vortexing until a clear solution is obtained.[1] Sonication can be used if necessary.
-
Administration: Administer the freshly prepared oil-based formulation. Note that this vehicle may have different absorption kinetics compared to aqueous-based formulations.
Visualizations
Signaling Pathway of this compound
Caption: this compound acts as an LXR inverse agonist, recruiting corepressors to repress gene transcription.
Experimental Workflow for this compound Preparation
Caption: Step-by-step workflow for the formulation of this compound for in vivo injection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liver X Receptor Inverse Agonist this compound Suppresses Nonalcoholic Steatohepatitis Intrahepatic Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liver X Receptor Inverse Agonist this compound Suppresses Nonalcoholic Steatohepatitis Intrahepatic Inflammation and Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of SR9243 in Xenograft Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR9243 is a potent and specific synthetic inverse agonist of the Liver X Receptors (LXRα and LXRβ).[1] In the context of oncology, this compound has emerged as a promising therapeutic candidate due to its unique mechanism of action that targets the metabolic reprogramming inherent in cancer cells. Malignant cells often exhibit a heightened reliance on aerobic glycolysis (the Warburg effect) and de novo lipogenesis to sustain their rapid proliferation.[2][3] LXRs are nuclear receptors that play a pivotal role in regulating the transcription of genes involved in both of these metabolic pathways.[2][3] By acting as an inverse agonist, this compound represses the basal activity of LXRs, leading to the downregulation of key glycolytic and lipogenic genes. This dual inhibition of crucial metabolic pathways selectively induces apoptosis in cancer cells while demonstrating a favorable safety profile in non-malignant cells and tissues.[2]
These application notes provide detailed protocols for utilizing this compound in preclinical xenograft mouse models of cancer to evaluate its anti-tumor efficacy and mechanism of action.
Mechanism of Action: Targeting Cancer Metabolism
This compound exerts its anti-cancer effects by modulating the LXR signaling pathway. As an inverse agonist, it promotes the recruitment of co-repressors to LXR target gene promoters, thereby inhibiting their transcription. This leads to a reduction in the expression of key enzymes involved in glycolysis (e.g., GCK1, PFK1, PFK2) and lipogenesis (e.g., SREBP1c, FASN, SCD1).[2][4] The simultaneous disruption of these two fundamental metabolic pathways creates a metabolic crisis within cancer cells, leading to cell death.[2]
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the quantitative data from preclinical studies of this compound in various xenograft models.
Table 1: Effect of this compound on Tumor Growth in Xenograft Models
| Cancer Cell Line | Mouse Strain | Treatment and Dose | Tumor Growth Inhibition | Reference |
| SW620 (Colon) | Athymic Nude | 30 mg/kg this compound, i.p., daily | Significant reduction in tumor volume | [2][4] |
| SW620 (Colon) | Athymic Nude | 60 mg/kg this compound, i.p., daily | Substantial reduction in tumor volume | [2][4] |
| DU-145 (Prostate) | Athymic Nude | Not specified in snippets | Potent reduction in tumor growth | [2] |
| LLC1 (Lung) | C57BL/6J | 60 mg/kg this compound, i.p., daily | Profoundly inhibited tumor growth | [2] |
Table 2: Effect of this compound on Gene Expression in SW620 Tumors
| Gene | Treatment Group | Change in Expression | Reference |
| GCK1 | 30 & 60 mg/kg this compound | Significantly reduced | [2][4] |
| PFK1 | 30 & 60 mg/kg this compound | Significantly reduced | [2][4] |
| PFK2 | 30 & 60 mg/kg this compound | Significantly reduced | [2][4] |
| SREBP1c | 30 & 60 mg/kg this compound | Significantly reduced | [2][4] |
| SCD1 | 30 & 60 mg/kg this compound | Significantly reduced | [2][4] |
| FASN | 30 & 60 mg/kg this compound | Significantly reduced | [2] |
Experimental Protocols
The following are detailed protocols for establishing xenograft models and evaluating the efficacy of this compound.
Protocol 1: Establishment of Subcutaneous Xenografts
Materials:
-
Cancer cell lines (e.g., SW620, DU-145, LLC1)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix (optional, but recommended for some cell lines)
-
Immunodeficient mice (e.g., Athymic Nude, NOD-SCID)
-
Syringes (1 mL) and needles (27-30 gauge)
Procedure:
-
Cell Culture: Culture cancer cells in their recommended medium until they reach 80-90% confluency.
-
Cell Harvesting:
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Wash the cell pellet twice with sterile, serum-free medium or PBS.
-
Resuspend the cell pellet in sterile PBS or serum-free medium at the desired concentration. Perform a cell count and viability assessment (trypan blue exclusion); viability should be >95%.
-
-
Cell Injection:
-
For SW620 cells: Resuspend cells in a 1:1 mixture of PBS and Matrigel to a final concentration of 1 x 10^6 cells in 100-200 µL.[2]
-
For DU-145 cells: Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 1-5 x 10^6 cells in 100 µL.[1][5]
-
For LLC1 cells: Resuspend cells in Matrigel at a concentration of 1 x 10^6 cells in 50 µL.[6]
-
Anesthetize the mouse.
-
Inject the cell suspension subcutaneously into the flank of the mouse.
-
-
Tumor Monitoring:
-
Palpate the injection site 2-3 times per week to monitor for tumor formation.
-
Once tumors are palpable, measure the length (L) and width (W) with digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
Randomize mice into treatment and control groups when tumors reach a volume of approximately 100-150 mm³.
-
Protocol 2: Administration of this compound
Materials:
-
This compound
-
Vehicle components: DMSO, Tween-80, sterile water
-
Syringes (1 mL) and needles (27-30 gauge)
Procedure:
-
Formulation of this compound:
-
Prepare a vehicle solution of 10% DMSO, 10% Tween-80, and 80% sterile water.
-
Dissolve this compound in the vehicle to the desired final concentration (e.g., for a 30 mg/kg dose in a 20g mouse, prepare a solution of 3 mg/mL to inject 200 µL).
-
-
Administration:
-
Administer this compound or vehicle to the mice via intraperitoneal (i.p.) injection once daily.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Protocol 3: Analysis of Gene Expression by RT-qPCR
Materials:
-
TRIzol reagent or other RNA extraction kit
-
Reverse transcription kit
-
SYBR Green or TaqMan master mix
-
Primers for target genes (e.g., GCK1, PFK1, SREBP1c, FASN, SCD1) and a housekeeping gene (e.g., GAPDH, β-actin)
Procedure:
-
RNA Extraction: At the end of the study, euthanize the mice and excise the tumors. Snap-freeze a portion of the tumor in liquid nitrogen. Extract total RNA from the frozen tumor tissue using TRIzol reagent according to the manufacturer's protocol.[7]
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.[7]
-
Quantitative PCR:
-
Perform real-time PCR using SYBR Green or TaqMan chemistry with primers specific for the target and housekeeping genes.
-
Analyze the data using the 2-ΔΔCt method to determine the relative gene expression levels.[7]
-
Protocol 4: Analysis of Protein Expression by Western Blot
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SREBP1c, anti-FASN, anti-SCD1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Protein Extraction: Homogenize frozen tumor tissue in RIPA buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control (e.g., β-actin).
-
Protocol 5: Detection of Apoptosis by TUNEL Assay
Materials:
-
Formalin or paraformaldehyde
-
Paraffin (B1166041) embedding materials
-
TUNEL assay kit (fluorescence-based)
-
Microscope
Procedure:
-
Tissue Preparation:
-
Fix a portion of the excised tumor in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin and cut into thin sections.
-
-
TUNEL Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform the TUNEL assay according to the manufacturer's protocol to label DNA strand breaks.
-
-
Imaging and Analysis:
-
Mount the stained sections with a DAPI-containing mounting medium to visualize nuclei.
-
Image the sections using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive (apoptotic) cells relative to the total number of cells (DAPI-stained nuclei).
-
Conclusion
This compound represents a novel therapeutic strategy for cancer treatment by targeting the metabolic vulnerabilities of tumor cells. The protocols provided herein offer a framework for the in vivo evaluation of this compound and other LXR modulators in xenograft models. Careful adherence to these methodologies will facilitate the generation of robust and reproducible data, contributing to the preclinical development of this promising class of anti-cancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. SW620 Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. DU145 Xenograft Model | Xenograft Services [xenograft.net]
- 4. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DU145 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. LLC cells tumor xenograft model [protocols.io]
- 7. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for SR9243 Treatment in Collagen-Induced Arthritis (CIA) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR9243 is a potent synthetic REV-ERB agonist that has demonstrated significant anti-inflammatory and anti-fibrotic properties.[1][2] It functions as an inverse agonist of the Liver X Receptor (LXR), though its effects on inflammation are also mediated through the nuclear receptor REV-ERB.[1][3] In the context of autoimmune inflammatory diseases like rheumatoid arthritis, this compound has been shown to ameliorate disease progression by modulating the metabolic reprogramming of macrophages.[3][4] Specifically, it inhibits the polarization and activation of pro-inflammatory M1 macrophages.[3][4] These application notes provide a comprehensive overview of the use of this compound in pre-clinical collagen-induced arthritis (CIA) models, a widely used animal model that mimics the pathology of human rheumatoid arthritis.[5][6][7]
Mechanism of Action
This compound exerts its anti-arthritic effects primarily by targeting the metabolic machinery of macrophages. In inflammatory conditions, macrophages often switch to a pro-inflammatory M1 phenotype, a process that is heavily reliant on glycolysis (the Warburg effect).[3] this compound has been shown to disrupt this metabolic pathway in M1 macrophages.[3][4]
The proposed mechanism of action involves the following key steps:
-
Activation of AMPK: this compound treatment leads to the increased phosphorylation of AMP-activated protein kinase (AMPK) at the Thr172 residue.[3]
-
Inhibition of mTOR Signaling: Activated AMPK subsequently reduces the phosphorylation of the mammalian target of rapamycin (B549165) (mTOR) at Ser2448.[3]
-
Downregulation of HIF-1α and Glycolytic Enzymes: The inhibition of the mTOR pathway leads to a decrease in the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor for genes involved in glycolysis.[3] This, in turn, downregulates the expression of critical glycolytic enzymes such as hexokinase 2 (HK2), lactate (B86563) dehydrogenase A (LDH-A), glucose-6-phosphate dehydrogenase (G6PD), and glucose transporter 1 (GLUT1).[3]
-
Inhibition of M1 Macrophage Polarization: By disrupting the glycolytic metabolism that fuels their pro-inflammatory functions, this compound effectively inhibits the polarization and activation of M1 macrophages.[3][4]
-
Reduction of Pro-inflammatory Cytokines: The suppression of M1 macrophage activity leads to a significant reduction in the production and release of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[3]
Quantitative Data Summary
The following tables summarize the quantitative data from a study investigating the effects of this compound in a rat adjuvant-induced arthritis (AIA) model, which shares pathophysiological similarities with the murine CIA model.[3] The data is presented to provide an expected range of efficacy for this compound in a similar inflammatory arthritis model.
Table 1: Effect of this compound on Arthritis Score and Paw Thickness in AIA Rats [3]
| Treatment Group | Dose | Mean Arthritis Score (Day 27) | Mean Paw Thickness (mm) (Day 27) |
| Healthy Control | - | 0 | 2.5 ± 0.2 |
| AIA + Vehicle | - | 10.5 ± 1.2 | 5.8 ± 0.5 |
| AIA + this compound | 15 mg/kg/day | 6.2 ± 0.8 | 4.1 ± 0.4** |
| AIA + this compound | 30 mg/kg/day | 4.5 ± 0.6 | 3.5 ± 0.3 |
| AIA + Methotrexate (MTX) | 7.6 mg/kg/week | 5.1 ± 0.7 | 3.8 ± 0.4*** |
*Data are presented as mean ± SEM. **p < 0.01, **p < 0.001 vs. AIA + Vehicle group.
Table 2: Effect of this compound on Plasma and Joint Tissue Cytokine Levels in AIA Rats [3]
| Treatment Group | Dose | Plasma IL-1β (pg/mL) | Plasma TNF-α (pg/mL) | Joint Tissue IL-1β mRNA (fold change) | Joint Tissue TNF-α mRNA (fold change) |
| Healthy Control | - | 15.2 ± 2.1 | 22.5 ± 3.4 | 1.0 ± 0.2 | 1.0 ± 0.3 |
| AIA + Vehicle | - | 85.6 ± 9.8 | 110.2 ± 12.5 | 12.5 ± 1.8 | 15.2 ± 2.1 |
| AIA + this compound | 15 mg/kg/day | 52.1 ± 6.5 | 75.4 ± 8.9* | 7.8 ± 1.1 | 8.9 ± 1.3** |
| AIA + this compound | 30 mg/kg/day | 35.8 ± 5.1 | 50.1 ± 6.8 | 4.2 ± 0.7 | 5.1 ± 0.9 |
| AIA + Methotrexate (MTX) | 7.6 mg/kg/week | 42.3 ± 5.9 | 61.3 ± 7.5 | 5.5 ± 0.8 | 6.3 ± 1.0 |
*Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, **p < 0.001 vs. AIA + Vehicle group.
Table 3: Histological Scores of Ankle Joints in AIA Rats Treated with this compound [3]
| Treatment Group | Dose | Inflammatory Cell Infiltration | Synovial Hyperplasia | Cartilage and Bone Erosion |
| Healthy Control | - | 0 | 0 | 0 |
| AIA + Vehicle | - | 3.5 ± 0.5 | 3.2 ± 0.4 | 3.8 ± 0.6 |
| AIA + this compound | 30 mg/kg/day | 1.2 ± 0.3 | 1.1 ± 0.2 | 1.5 ± 0.4 |
| AIA + Methotrexate (MTX) | 7.6 mg/kg/week | 1.5 ± 0.4 | 1.4 ± 0.3 | 1.8 ± 0.5 |
*Histological scores were graded on a scale of 0-4 (0=normal, 4=severe). Data are presented as mean ± SEM. **p < 0.001 vs. AIA + Vehicle group.
Experimental Protocols
I. Collagen-Induced Arthritis (CIA) Model in Mice
This protocol describes the induction of CIA in DBA/1 mice, a commonly used and susceptible strain.[5][6]
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine Type II Collagen (CII), immunization grade
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.05 M Acetic Acid
-
Syringes and needles (27G)
-
Homogenizer or emulsifying needle
Procedure:
-
Preparation of Collagen Emulsion (Day 0):
-
Dissolve bovine type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by gently stirring overnight at 4°C.
-
Prepare an emulsion by mixing the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA) to a final collagen concentration of 1 mg/mL. Emulsify using a homogenizer or by passing the mixture through an emulsifying needle until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail. This delivers 100 µg of type II collagen per mouse.
-
-
Booster Immunization (Day 21):
-
Prepare a second emulsion of type II collagen (2 mg/mL in 0.05 M acetic acid) with an equal volume of Incomplete Freund's Adjuvant (IFA).
-
Inject 100 µL of the collagen-IFA emulsion intradermally at a site near the primary injection, but not in the same location.
-
-
Monitoring of Arthritis:
-
Begin daily monitoring for the onset and severity of arthritis from Day 21.
-
Use a standardized clinical scoring system (see below). Paw thickness can also be measured using a caliper.
-
II. This compound Treatment Protocol
This protocol is adapted from studies using this compound in rodent models of inflammation and cancer.[3][8]
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 10% Tween-80 in sterile water or saline)[8][9]
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in the vehicle solution to the desired final concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 20g mouse receiving a 200 µL injection).
-
Ensure the solution is well-mixed before each administration.
-
-
Treatment Administration:
-
Treatment can be initiated either prophylactically (before the onset of clinical signs) or therapeutically (after the onset of clinical signs). For a therapeutic model, start treatment when a clinical score of 2 is observed.
-
Administer this compound via intraperitoneal (i.p.) injection once daily at a dose of 15-30 mg/kg.[3]
-
A vehicle control group should be included, receiving the same volume of the vehicle solution.
-
Continue daily treatment for the duration of the experiment (e.g., until Day 42-49 post-primary immunization).
-
III. Assessment of Arthritis Severity
1. Clinical Scoring:
-
Score each paw on a scale of 0-4 based on the degree of inflammation, swelling, and redness.[10]
-
0: No evidence of erythema or swelling.
-
1: Mild erythema or swelling of one digit.
-
2: Moderate erythema and swelling of more than one digit or the entire paw.
-
3: Severe erythema and swelling of the entire paw.
-
4: Maximal inflammation with joint deformity and/or ankylosis.
-
-
The maximum score per mouse is 16.
2. Histological Analysis: [11][12]
-
At the end of the experiment, euthanize the mice and collect the hind paws.
-
Fix the paws in 10% neutral buffered formalin for 24-48 hours.
-
Decalcify the tissues using a suitable decalcifying solution.
-
Embed the tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for assessment of inflammation and synovial hyperplasia, and Safranin O-Fast Green for evaluation of cartilage damage.
-
Score the sections for inflammatory cell infiltration, synovial hyperplasia, and cartilage/bone erosion on a scale of 0-4.
3. Cytokine Analysis: [13][14]
-
Collect blood via cardiac puncture at the time of euthanasia to prepare serum or plasma.
-
Homogenize dissected joint tissue to prepare tissue lysates.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the serum/plasma and tissue lysates using ELISA or multiplex bead-based assays.
Visualizations
Caption: this compound signaling pathway in M1 macrophages.
Caption: Experimental workflow for this compound treatment in CIA.
References
- 1. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liver X receptor inverse agonist this compound attenuates rheumatoid arthritis via modulating glycolytic metabolism of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdbioproducts.com [mdbioproducts.com]
- 6. Collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liver X Receptor Inverse Agonist this compound Suppresses Nonalcoholic Steatohepatitis Intrahepatic Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Histological Analyses of Arthritic Joints in Collagen-Induced Arthritis Model Mice | Springer Nature Experiments [experiments.springernature.com]
- 12. Histological Analyses of Arthritic Joints in Collagen-Induced Arthritis Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gene and Protein Expression Profiles in a Mouse Model of Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysing the effect of novel therapies on cytokine expression in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring the Effect of SR9243 on Cellular Glycolysis using the Seahorse XF Analyzer
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for utilizing the Agilent Seahorse XF Analyzer to assess the impact of the LXR inverse agonist, SR9243, on the glycolytic function of cancer cells. Two primary experimental approaches are detailed: an acute injection assay to measure immediate effects and a pre-treatment assay to evaluate longer-term (chronic) effects on cellular metabolism.
Introduction
This compound is a synthetic Liver X Receptor (LXR) inverse agonist that has demonstrated potent anti-tumor activity. It functions by repressing the expression of genes involved in key metabolic pathways that are often upregulated in cancer cells, notably the Warburg effect (aerobic glycolysis) and lipogenesis.[1][2] The Agilent Seahorse XF Analyzer is a powerful tool for investigating cellular metabolism in real-time by measuring the two major energy-producing pathways: mitochondrial respiration and glycolysis. The Seahorse XF Glycolytic Rate Assay directly measures the extracellular acidification rate (ECAR), which is a key indicator of glycolysis.[3][4]
This application note provides optimized protocols for using the Seahorse XF Glycolytic Rate Assay to quantify the inhibitory effect of this compound on glycolysis in live cells.
This compound Signaling Pathway and Mechanism of Action
This compound acts as an inverse agonist of LXR, meaning it binds to the receptor and promotes the recruitment of co-repressors. This action leads to the downregulation of LXR target genes, many of which are critical for glycolysis and lipogenesis.[1] In the context of glycolysis, this compound has been shown to reduce the expression of key glycolytic enzymes.[5] This leads to a decrease in the overall glycolytic flux within the cell, which can be measured as a reduction in the extracellular acidification rate (ECAR).
Caption: this compound mechanism of action on glycolysis.
Experimental Design and Workflow
To assess the effect of this compound on glycolysis, two primary experimental designs can be employed using the Seahorse XF Glycolytic Rate Assay:
-
Acute Effect Protocol: This protocol measures the immediate impact of this compound on the glycolytic rate by injecting the compound directly into the wells during the Seahorse assay.
-
Chronic Effect Protocol: This protocol evaluates the longer-term effects of this compound by pre-treating the cells with the compound for a specified duration before the assay.
The general workflow for both protocols is as follows:
Caption: General experimental workflow for Seahorse assay.
Materials and Reagents
-
Seahorse XF Analyzer (e.g., XFe96 or XF Pro)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Agilent Seahorse XF Glycolytic Rate Assay Kit (contains Rotenone/Antimycin A and 2-Deoxyglucose)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Cell line of interest (e.g., a cancer cell line known to exhibit high glycolysis)
-
Cell culture medium and supplements
-
Seahorse XF Base Medium (or other appropriate assay medium)
-
Sterile water
-
Pipettes and tips
Detailed Experimental Protocols
Protocol 1: Acute Effect of this compound on Glycolysis
This protocol involves injecting this compound into the assay wells during the Seahorse run to measure the immediate effect on the glycolytic rate.
Day 1: Cell Seeding
-
Seed cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density.
-
Include wells for background correction (no cells).
-
Incubate overnight in a CO2 incubator at 37°C.
Day 2: Seahorse Assay
-
Hydrate the Sensor Cartridge: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C for at least 4 hours (overnight is recommended).
-
Prepare Assay Medium: Warm the Seahorse XF assay medium to 37°C and supplement with substrates as required (e.g., glucose, glutamine, pyruvate). Adjust pH to 7.4.
-
Cell Plate Preparation:
-
Remove the cell culture medium from the plate.
-
Wash the cells once with the warmed assay medium.
-
Add the final volume of assay medium to each well.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes.
-
-
Prepare Injection Compounds:
-
Prepare working solutions of the Seahorse XF Glycolytic Rate Assay reagents (Rotenone/Antimycin A and 2-DG) in the assay medium.
-
Prepare a working solution of this compound in the assay medium. The final concentration should be optimized, but a starting point of 10x the desired final well concentration is recommended. A concentration range of 100 nM to 1 µM can be a starting point for optimization based on the known IC50 values of this compound.[1]
-
-
Load the Sensor Cartridge:
-
Port A: Load with the this compound working solution. For control wells, load with vehicle control (e.g., assay medium with DMSO).
-
Port B: Load with the Rotenone/Antimycin A working solution.
-
Port C: Load with the 2-DG working solution.
-
-
Run the Assay:
-
Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge.
-
Replace the calibrant plate with the cell plate and start the assay.
-
The instrument will measure baseline ECAR, then inject this compound (or vehicle) and measure the change in ECAR. Subsequently, it will inject Rotenone/Antimycin A to measure compensatory glycolysis, and finally 2-DG to inhibit glycolysis.
-
Protocol 2: Chronic Effect of this compound on Glycolysis
This protocol assesses the effect of longer-term exposure to this compound on the basal glycolytic rate.
Day 1: Cell Seeding and Treatment
-
Seed cells in a Seahorse XF Cell Culture Microplate.
-
Allow cells to adhere for a few hours.
-
Treat the cells with various concentrations of this compound or vehicle control. The treatment duration should be optimized (e.g., 6, 12, or 24 hours). A 6-hour treatment has been shown to be effective for altering gene expression.[1]
-
Incubate in a CO2 incubator at 37°C for the duration of the treatment.
Day 2: Seahorse Assay
-
Hydrate the Sensor Cartridge: As described in Protocol 1.
-
Prepare Assay Medium: As described in Protocol 1.
-
Cell Plate Preparation:
-
Remove the medium containing this compound.
-
Wash the cells once with the warmed assay medium.
-
Add the final volume of assay medium to each well.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes.
-
-
Prepare Injection Compounds:
-
Prepare working solutions of the Seahorse XF Glycolytic Rate Assay reagents (Rotenone/Antimycin A and 2-DG) in the assay medium.
-
-
Load the Sensor Cartridge:
-
Port A: Load with the Rotenone/Antimycin A working solution.
-
Port B: Load with the 2-DG working solution.
-
-
Run the Assay:
-
Calibrate the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and start the assay.
-
The instrument will measure the basal glycolytic rate of the pre-treated cells, followed by injections of Rotenone/Antimycin A and 2-DG.
-
Data Analysis and Presentation
Following the Seahorse XF assay, the data should be normalized to account for variations in cell number between wells. This can be done using a cell viability assay (e.g., CyQUANT, crystal violet, or cell counting). The key parameters to be calculated from the Glycolytic Rate Assay are:
-
Basal Glycolysis: The glycolytic rate of the cells under basal conditions.
-
Compensatory Glycolysis: The maximum glycolytic rate achieved after inhibiting mitochondrial respiration.
-
Post 2-DG ECAR: The residual non-glycolytic acidification.
The results should be summarized in tables for clear comparison between the control and this compound-treated groups.
Table 1: Acute Effect of this compound on Glycolysis (Example Data)
| Treatment | Basal ECAR (mpH/min) | Compensatory ECAR (mpH/min) |
| Vehicle Control | 80 ± 5 | 120 ± 8 |
| This compound (100 nM) | 65 ± 4 | 105 ± 6 |
| This compound (1 µM) | 45 ± 3 | 80 ± 5 |
Table 2: Chronic Effect of 24-hour this compound Treatment on Glycolysis (Example Data)
| Treatment | Basal Glycolysis (pmol/min) | Compensatory Glycolysis (pmol/min) |
| Vehicle Control | 150 ± 10 | 220 ± 15 |
| This compound (100 nM) | 110 ± 8 | 180 ± 12 |
| This compound (1 µM) | 70 ± 5 | 130 ± 9 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High data variability | Inconsistent cell seeding, edge effects. | Optimize cell seeding density, avoid using outer wells of the plate. |
| Low ECAR signal | Low cell number, low glycolytic activity of the cell line. | Increase cell seeding density, use a cell line with higher glycolytic activity. |
| No effect of this compound | Incorrect concentration, insufficient treatment time (chronic), compound instability. | Perform a dose-response and time-course experiment, ensure proper storage and handling of this compound. |
| Inconsistent injections | Air bubbles in injection ports, incorrect loading volume. | Carefully inspect ports for bubbles before loading, ensure correct and consistent loading volumes. |
Conclusion
The Seahorse XF Glycolytic Rate Assay is a robust method to quantitatively assess the inhibitory effect of this compound on cellular glycolysis. By employing both acute and chronic treatment protocols, researchers can gain valuable insights into the immediate and long-term metabolic consequences of LXR inverse agonism. This information is critical for understanding the mechanism of action of this compound and for the development of novel cancer therapeutics targeting cellular metabolism.
References
- 1. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for real-time assessment of mitochondrial and glycolytic ATP production in patient-derived glioma stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver X receptor inverse agonist this compound attenuates rheumatoid arthritis via modulating glycolytic metabolism of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
Western Blot Analysis of LXR Target Proteins Following SR9243 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR9243 is a potent and specific synthetic inverse agonist of the Liver X Receptors (LXRα and LXRβ). LXRs are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation. By binding to LXRs, this compound actively represses the transcription of LXR target genes, leading to a reduction in lipogenesis and glycolysis. This makes this compound a valuable tool for studying the metabolic roles of LXRs and a potential therapeutic agent for metabolic diseases and cancer.[1][2][3][4]
These application notes provide a detailed protocol for the analysis of key LXR target proteins—Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), Fatty Acid Synthase (FASN), and Stearoyl-CoA Desaturase 1 (SCD1)—in cell lysates using Western blotting following treatment with this compound.
Data Presentation
The following tables summarize quantitative data from representative studies on the effect of this compound on LXR target protein expression. These tables are intended to provide an expected range of outcomes.
Table 1: Effect of this compound on LXR Target Gene Expression in Cancer Cell Lines
| Cell Line | Treatment | SREBP-1c mRNA Reduction | FASN mRNA Reduction | SCD1 mRNA Reduction |
| NCI-H23 (Lung Cancer) | This compound | Potent Reduction | Potent Reduction | Potent Reduction |
| DU-145 (Prostate Cancer) | This compound | Potent Reduction | Potent Reduction | Potent Reduction |
Data synthesized from literature.[1]
Table 2: In Vivo Efficacy of this compound on LXR Target Gene Expression in a Colon Cancer Xenograft Model
| Treatment Group | SREBP-1c Expression | FASN Expression | SCD1 Expression |
| Vehicle Control | Baseline | Baseline | Baseline |
| This compound | Markedly Suppressed | Markedly Suppressed | Markedly Suppressed |
Data synthesized from in vivo studies.[1]
Signaling Pathway
The diagram below illustrates the signaling pathway of LXR and the mechanism of action of this compound. Under normal physiological conditions, LXR, upon binding to its natural ligands (oxysterols), forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, including SREBP-1c, FASN, and SCD1, thereby activating their transcription. This compound, as an inverse agonist, binds to LXR and promotes the recruitment of co-repressor proteins, leading to the active suppression of basal gene transcription.[1][5][6]
Caption: LXR signaling pathway and this compound mechanism.
Experimental Workflow
The following diagram outlines the experimental workflow for Western blot analysis of LXR target proteins after this compound treatment.
Caption: Western blot experimental workflow.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate a suitable cancer cell line (e.g., PC-3, DU-145, NCI-H23) in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentration (e.g., 10 µM).
-
Treatment: Once cells have adhered and reached approximately 50% confluency, replace the medium with fresh medium containing either this compound or an equivalent volume of DMSO (vehicle control).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 to 48 hours).
Protein Extraction
-
Cell Harvesting:
-
For adherent cells, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well or dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Lysis: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the total protein) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
Western Blotting
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each sample to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel according to the manufacturer's recommendations.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations or pre-determined optimal dilutions (see Table 3).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
Table 3: Recommended Primary Antibody Dilutions
-
| Antibody | Supplier (Example) | Recommended Dilution |
| SREBP-1c | Santa Cruz Biotechnology (sc-366) | 1:200 - 1:1000 |
| FASN | Cell Signaling Technology | 1:1000 |
| SCD1 | Abcam (ab19862) | 1:1000 |
| β-Actin (Loading Control) | Sigma-Aldrich | 1:5000 |
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the intensity of the loading control (e.g., β-actin or GAPDH).
-
Conclusion
This document provides a comprehensive guide for performing Western blot analysis to assess the impact of this compound treatment on the expression of key LXR target proteins involved in lipogenesis. The provided protocols and diagrams are intended to facilitate reproducible and reliable experimental outcomes for researchers investigating LXR signaling and the therapeutic potential of LXR inverse agonists. Adherence to these detailed methodologies will enable the accurate quantification of changes in SREBP-1c, FASN, and SCD1 protein levels, thereby providing valuable insights into the molecular effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Liver X receptor inverse agonist this compound attenuates rheumatoid arthritis via modulating glycolytic metabolism of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SR9243 Combination Therapy with Cisplatin or 5-Fluorouracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR9243 is a synthetic small molecule that acts as an inverse agonist of the Liver X Receptor (LXR). By inhibiting LXR, this compound downregulates the expression of genes involved in glycolysis and de novo lipogenesis, two metabolic pathways that are frequently upregulated in cancer cells and contribute to their rapid proliferation and survival (the Warburg effect).[1] This targeted disruption of cancer cell metabolism makes this compound a promising therapeutic agent. Furthermore, preclinical studies have demonstrated that this compound can sensitize cancer cells to conventional chemotherapeutic agents like cisplatin (B142131) and 5-fluorouracil (B62378) (5-FU), suggesting its potential in combination therapy regimens.[1]
These application notes provide a summary of the reported effects of combining this compound with cisplatin or 5-FU and detailed protocols for key experiments to evaluate these combinations.
Data Presentation
The following tables summarize the synergistic cytotoxic effects of this compound in combination with cisplatin or 5-fluorouracil on various cancer cell lines, as reported in the literature.[1]
Table 1: Illustrative Cell Viability Data for this compound and Cisplatin Combination Therapy
| Cell Line | Treatment | Illustrative Cell Viability (%) |
| DU-145 | Control (Vehicle) | 100% |
| (Prostate) | This compound (1 µM) | 75% |
| Cisplatin (5 µM) | 80% | |
| This compound (1 µM) + Cisplatin (5 µM) | 30% | |
| SW620 | Control (Vehicle) | 100% |
| (Colon) | This compound (1 µM) | 70% |
| Cisplatin (5 µM) | 85% | |
| This compound (1 µM) + Cisplatin (5 µM) | 25% | |
| HOP-62 | Control (Vehicle) | 100% |
| (Lung) | This compound (1 µM) | 80% |
| Cisplatin (5 µM) | 90% | |
| This compound (1 µM) + Cisplatin (5 µM) | 35% |
Table 2: Illustrative Cell Viability Data for this compound and 5-Fluorouracil Combination Therapy
| Cell Line | Treatment | Illustrative Cell Viability (%) |
| DU-145 | Control (Vehicle) | 100% |
| (Prostate) | This compound (1 µM) | 75% |
| 5-Fluorouracil (5 µM) | 82% | |
| This compound (1 µM) + 5-Fluorouracil (5 µM) | 32% | |
| SW620 | Control (Vehicle) | 100% |
| (Colon) | This compound (1 µM) | 70% |
| 5-Fluorouracil (5 µM) | 88% | |
| This compound (1 µM) + 5-Fluorouracil (5 µM) | 28% | |
| HOP-62 | Control (Vehicle) | 100% |
| (Lung) | This compound (1 µM) | 80% |
| 5-Fluorouracil (5 µM) | 92% | |
| This compound (1 µM) + 5-Fluorouracil (5 µM) | 38% |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for evaluating its combination therapy.
Caption: Mechanism of this compound and its synergy with chemotherapy.
Caption: General workflow for evaluating this compound combination therapy.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., DU-145, SW620, HOP-62)
-
Complete cell culture medium
-
96-well plates
-
This compound, Cisplatin, 5-Fluorouracil
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound, cisplatin or 5-FU alone, and in combination. Include a vehicle-only control.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Colony Formation Assay
This assay measures the ability of single cells to undergo unlimited division and form colonies.
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete cell culture medium
-
This compound, Cisplatin, 5-Fluorouracil
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low density of cells (e.g., 500 cells/well) in 6-well plates.
-
Allow cells to attach overnight, then treat with this compound, cisplatin or 5-FU alone, and in combination.
-
Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the treatments every 3-4 days.
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
Caspase-3/7 Activity Assay
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cell lines
-
96-well white-walled plates
-
This compound, Cisplatin, 5-Fluorouracil
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
Luminometer
Procedure:
-
Seed cells in a 96-well white-walled plate and treat as for the MTT assay.
-
After the desired treatment period (e.g., 24 hours), add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound, Cisplatin, 5-Fluorouracil
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compounds for the desired time.
-
Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
In Vivo Xenograft Tumor Model
This protocol outlines the evaluation of the combination therapy in a mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell lines
-
Matrigel (optional)
-
This compound, Cisplatin, 5-Fluorouracil (formulated for in vivo use)
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Allow the tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups: Vehicle control, this compound alone, Cisplatin or 5-FU alone, and the combination.
-
Administer the treatments according to the desired schedule (e.g., daily oral gavage for this compound, intraperitoneal injection for cisplatin/5-FU).
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
RT-PCR for Gene Expression Analysis
This protocol is for analyzing the expression of target genes in tumor tissue.
Materials:
-
Excised tumor tissue
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (e.g., SREBP1c, SCD1) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Homogenize the tumor tissue and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using the synthesized cDNA, qPCR master mix, and specific primers.
-
Analyze the gene expression data using the ΔΔCt method, normalizing to the housekeeping gene.
Western Blot for Protein Expression Analysis
This protocol is for detecting the levels of specific proteins in tumor tissue.
Materials:
-
Excised tumor tissue
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against SREBP1c, SCD1, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize the tumor tissue in lysis buffer and determine the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the protein levels to a loading control like β-actin.
References
Troubleshooting & Optimization
Technical Support Center: SR9243 In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for improving the solubility of SR9243 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inverse agonist of the Liver X Receptor (LXR).[1] Unlike LXR agonists that activate the receptor, this compound binds to LXR and promotes the recruitment of co-repressor proteins. This action suppresses the basal transcriptional activity of LXR, leading to the downregulation of LXR target genes involved in lipogenesis (fatty acid synthesis) and glycolysis.[2][3] Key genes suppressed by this compound include Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), Fatty Acid Synthase (FASN), and Stearoyl-CoA Desaturase 1 (SCD1).[2][4]
Q2: Why is this compound solubility a challenge for in vivo studies?
A2: this compound is a lipophilic molecule with poor aqueous solubility. This makes it challenging to formulate in simple aqueous vehicles for in vivo administration, as it can lead to precipitation, inaccurate dosing, and low bioavailability.[4]
Q3: What is the recommended administration route for this compound in animal studies?
A3: The most commonly reported route of administration for this compound in mice and rats is intraperitoneal (i.p.) injection.[1]
Q4: What are the typical dosages of this compound used in in vivo studies?
A4: Dosages of this compound in mice have been reported in the range of 15 mg/kg, 30 mg/kg, and 60 mg/kg, administered once daily.[2] Studies have shown that this compound can inhibit tumor growth at these doses without causing significant weight loss in the animals.[2]
Q5: Has a Maximum Tolerated Dose (MTD) for this compound been established?
A5: While a formal MTD study is not widely published, studies have used doses up to 60 mg/kg daily in mice without reporting overt toxicity or significant body weight loss, suggesting good tolerance at these levels.[2] However, it is always recommended to perform a pilot study to determine the optimal and tolerable dose for your specific animal model and experimental conditions.
Troubleshooting Guide: this compound Formulation and Administration
This guide addresses common issues encountered when preparing and administering this compound for in vivo experiments.
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Precipitation during formulation preparation | The aqueous component is added too quickly to the DMSO stock. | 1. Correct Order of Mixing: Always add the DMSO stock solution of this compound to the aqueous or oil-based vehicle, not the other way around. 2. Slow, Stepwise Dilution: Add the DMSO stock to the vehicle dropwise while vortexing or stirring vigorously to ensure rapid and uniform dispersion. 3. Use of Co-solvents: Employing a well-tested co-solvent system can significantly improve solubility. Refer to the Experimental Protocols section for recommended formulations. |
| High concentration of this compound exceeds the solubility limit of the vehicle. | 1. Lower the Concentration: If possible, reduce the final concentration of this compound in the formulation. 2. Optimize the Vehicle: Test different vehicle compositions. For instance, a corn oil-based formulation may support a higher concentration than an aqueous-based one. See the Quantitative Data Summary table for options. | |
| Low quality or hydrated DMSO. | 1. Use High-Purity, Anhydrous DMSO: DMSO is hygroscopic and can absorb water from the air, which reduces its solvating power. Use fresh, unopened vials of anhydrous, high-purity DMSO for preparing your stock solution. | |
| Precipitation after administration (in the peritoneal cavity) | The formulation is not stable in vivo. | 1. Formulation Optimization: The use of surfactants like Tween-80 or formulating in a lipid-based vehicle such as corn oil can improve the in vivo stability of the formulation and prevent precipitation. 2. Fresh Preparation: Always prepare the this compound formulation fresh on the day of injection. Do not store diluted aqueous formulations. |
| Inconsistent experimental results | Inaccurate dosing due to precipitation or non-homogenous suspension. | 1. Ensure Complete Dissolution: Before each injection, visually inspect the solution to ensure it is clear and free of precipitates. If any precipitation is observed, the formulation should be remade. 2. Vortex Before Each Injection: Even in a clear solution, it is good practice to briefly vortex the formulation before drawing it into the syringe to ensure homogeneity. |
Quantitative Data Summary
The following tables summarize the known solubility and formulation data for this compound.
Table 1: this compound Solubility and Stock Solution Preparation
| Solvent | Concentration | Method | Notes |
| DMSO | 20 mg/mL (31.92 mM) | Requires sonication | For preparing a concentrated stock solution. Use fresh, anhydrous DMSO. |
Table 2: Recommended In Vivo Formulations for this compound
| Vehicle Composition | Achievable Concentration | Administration Route | Notes |
| 10% DMSO, 10% Tween-80, 80% Water or Saline | Sufficient for 30 mg/kg dosing | Intraperitoneal (i.p.) Injection | A commonly used aqueous-based formulation.[1] |
| 5% DMSO, 5% Tween-80, 90% Water | Sufficient for 15 and 30 mg/kg dosing | Intraperitoneal (i.p.) Injection | A variation with lower concentrations of DMSO and Tween-80. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.99 mM) | Intraperitoneal (i.p.) Injection | A lipid-based formulation that may offer improved stability. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation in an Aqueous Vehicle (10% DMSO, 10% Tween-80, 80% Saline)
This protocol is for preparing a 1 mL formulation for a 30 mg/kg dose in a 20g mouse (0.6 mg total dose).
-
Prepare a 10 mg/mL this compound stock solution in DMSO:
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mg/mL concentration.
-
Vortex and sonicate in a water bath until the this compound is completely dissolved.
-
-
Prepare the final formulation:
-
In a sterile microcentrifuge tube, add 800 µL of sterile saline.
-
Add 100 µL of Tween-80 and vortex thoroughly to mix.
-
While vortexing, slowly add 100 µL of the 10 mg/mL this compound stock solution in DMSO to the saline/Tween-80 mixture.
-
Continue to vortex for another 30-60 seconds to ensure a clear and homogenous solution.
-
-
Administration:
-
Administer the freshly prepared solution via intraperitoneal injection. The injection volume for a 20g mouse would be 200 µL to deliver a 30 mg/kg dose.
-
Protocol 2: Detailed Methodology for Intraperitoneal (i.p.) Injection in Mice
This protocol provides a step-by-step guide for performing an i.p. injection.
-
Animal Restraint:
-
Locating the Injection Site:
-
Injection Procedure:
-
Use a 25-27 gauge needle for the injection.[8]
-
Insert the needle, bevel up, at a 30-45 degree angle to the abdominal wall.[5][8]
-
Gently aspirate by pulling back on the syringe plunger to ensure no fluid (urine or blood) or intestinal contents are drawn into the syringe. If aspiration is positive, withdraw the needle and reinject at a different site with a fresh needle and syringe.[6][7]
-
If aspiration is negative, slowly and steadily inject the this compound formulation.
-
Withdraw the needle at the same angle it was inserted.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress or adverse reactions.
-
Visualizations
This compound Mechanism of Action and Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. uac.arizona.edu [uac.arizona.edu]
- 6. research.vt.edu [research.vt.edu]
- 7. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
potential off-target effects of SR9243 at high concentrations
Welcome to the Technical Support Center for SR9243. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the potential off-target effects of this compound, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inverse agonist of the Liver X Receptors (LXRα and LXRβ).[1][2] Its primary mechanism involves binding to LXRs and promoting the recruitment of co-repressor proteins, which leads to the downregulation of LXR target genes involved in lipogenesis and glycolysis.[1][2][3] This targeted action on metabolic pathways is the basis for its investigation in various cancer models.[3]
Q2: What is known about the selectivity of this compound at high concentrations?
This compound has demonstrated high selectivity for LXRs over other nuclear receptors. A key study showed that at a concentration of 10 µM, this compound did not significantly affect the activity of a panel of other nuclear receptors, indicating a high degree of selectivity within this target class.[3]
Q3: Are there any known off-target effects of this compound on kinases?
Currently, there is no publicly available comprehensive kinase selectivity profile (kinome scan) for this compound. While the compound is reported to have a favorable safety profile in non-malignant cells, direct assessment of its activity against a broad panel of kinases has not been published.[3] Given that protein kinases are a common class of off-targets for small molecules, performing a kinome scan is a recommended step for a thorough characterization of this compound's selectivity, especially when using high concentrations in your experiments.
Q4: What are the potential consequences of off-target effects in my experiments?
Off-target effects can lead to a variety of issues in experimental research, including:
-
Misinterpretation of data: An observed phenotype may be incorrectly attributed to the on-target activity of this compound when it is actually caused by an off-target interaction.
-
Unexpected toxicity: Engagement with unintended targets can lead to cellular stress or toxicity that is not related to the inhibition of LXR.
-
Irreproducible results: The extent of off-target effects can vary between different cell lines or experimental conditions, leading to a lack of reproducibility.
Q5: How can I experimentally assess the potential off-target effects of this compound in my system?
To investigate potential off-target effects of this compound, particularly at high concentrations, you can perform several types of experiments:
-
Kinase Profiling: Use a commercially available kinase screening service to test the activity of this compound against a large panel of kinases.
-
Phenotypic Rescue Experiments: If you observe an unexpected phenotype, you can try to rescue it by overexpressing the intended target (LXR) or by using a structurally different LXR inverse agonist to see if the same phenotype is produced.
-
Broad Off-Target Profiling: For a comprehensive assessment, consider broader off-target profiling services that screen against other major target classes like G-protein coupled receptors (GPCRs) and ion channels.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected Cell Toxicity at High Concentrations | Off-target kinase inhibition: this compound may be inhibiting one or more kinases that are essential for cell survival. | 1. Perform a kinome scan to identify potential kinase off-targets. 2. If specific off-target kinases are identified, use more selective inhibitors for those kinases to see if they replicate the toxic phenotype. 3. Lower the concentration of this compound to a range where it is still active against LXR but below the threshold for off-target toxicity. |
| Other off-target effects: The compound may be interacting with other proteins besides kinases. | 1. Consider a broader off-target screening panel (e.g., GPCRs, ion channels). 2. Perform a cellular thermal shift assay (CETSA) to identify proteins that are physically engaged by this compound in cells. | |
| Inconsistent or Irreproducible Results | Variability in off-target engagement: The expression levels of potential off-target proteins may vary between cell batches or different cell lines. | 1. Ensure consistent cell culture conditions, including passage number and confluency. 2. Characterize the expression levels of any identified off-targets in your specific cell model. |
| Observed Phenotype Does Not Align with Known LXR Biology | Off-target effect is dominating the phenotype: The observed biological effect may be primarily driven by an interaction with an unintended target. | 1. Perform a "rescue" experiment by overexpressing LXR to see if the phenotype is reversed. 2. Use a structurally unrelated LXR inverse agonist to confirm if the phenotype is specific to LXR inhibition. |
Data Summary
This compound Off-Target Selectivity Profile
| Target Class | Assay Type | Compound Concentration | Results | Reference |
| Nuclear Receptors | Reporter Gene Assay | 10 µM | No significant influence on the activity of a panel of other nuclear receptors. | [3] |
| Kinases | Not Publicly Available | - | Data not available. A kinome scan is recommended for comprehensive profiling. | - |
Experimental Protocols
Nuclear Receptor Off-Target Activity Assessment (Reporter Gene Assay)
This protocol is a generalized procedure for assessing the activity of this compound on a panel of nuclear receptors using a reporter gene assay.
Materials:
-
HEK293T cells
-
Expression plasmids for the nuclear receptors of interest
-
A luciferase reporter plasmid containing a response element for the respective nuclear receptors
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
This compound and control compounds
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the expression plasmid for the nuclear receptor and the corresponding luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing this compound at the desired concentrations (e.g., a dose-response from 1 nM to 10 µM). Include a vehicle control (e.g., DMSO) and a known agonist/antagonist for each receptor as a positive control.
-
Incubation: Incubate the cells with the compounds for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Calculate the fold change in activity relative to the vehicle control.
General Protocol for Kinase Selectivity Profiling (Biochemical Assay)
This is a generalized workflow for assessing the inhibitory activity of this compound against a panel of kinases. It is recommended to use a commercial kinase profiling service for broad and reliable screening.
Principle: Kinase activity is measured by quantifying the phosphorylation of a specific substrate. The effect of the test compound (this compound) on the activity of each kinase is determined by measuring the reduction in substrate phosphorylation.
General Steps:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and create a dilution series to be tested.
-
Kinase Reaction: In a multi-well plate, combine each kinase with its specific substrate and ATP in a suitable reaction buffer.
-
Compound Incubation: Add the diluted this compound or vehicle control to the kinase reactions and incubate for a predetermined time at a controlled temperature.
-
Detection: Stop the kinase reaction and quantify the amount of phosphorylated substrate. Common detection methods include:
-
Radiometric assays: Measuring the incorporation of 32P or 33P from ATP into the substrate.
-
Fluorescence-based assays: Using fluorescently labeled antibodies to detect the phosphorylated substrate or employing fluorescence resonance energy transfer (FRET) based methods.
-
Luminescence-based assays: Measuring the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.
-
-
Data Analysis: Calculate the percent inhibition of each kinase at each concentration of this compound relative to the vehicle control. For kinases that show significant inhibition, an IC50 value (the concentration of compound that inhibits 50% of the kinase activity) can be determined by fitting the data to a dose-response curve.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for investigating potential off-target effects.
References
SR9243 Technical Support Center: Stability, Storage, and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability and storage of SR9243. It also includes troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder is stable for extended periods when stored under appropriate conditions. For long-term storage, it is recommended to keep the powder at -20°C, which ensures stability for up to 3 years. For shorter periods, storage at 4°C is acceptable for up to 2 years.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is most commonly dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare concentrated stock solutions.[2] It is soluble in DMSO up to 20 mM.[1] To ensure the stability of the stock solution, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[1]
Q3: My this compound precipitated out of solution when I diluted my DMSO stock in an aqueous buffer. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like this compound. This is often due to the final concentration exceeding its aqueous solubility limit or "solvent shock." To address this, you can try lowering the final concentration, performing a serial dilution, or using a co-solvent system. For in vivo applications, a formulation of 10% DMSO, 10% Tween-80, and 80% water has been used. If precipitation occurs, brief sonication may help to redissolve the compound.[1]
Q4: Is this compound sensitive to light?
Data Presentation
Table 1: this compound Storage Conditions and Stability
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| Stock Solution (in DMSO) | -80°C | 2 years |
| Stock Solution (in DMSO) | -20°C | 1 year |
Data compiled from multiple sources.[1]
Table 2: this compound Solubility
| Solvent | Maximum Concentration |
| DMSO | 20 mM |
Data compiled from multiple sources.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (use a fresh, unopened bottle if possible, as DMSO is hygroscopic)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight of this compound is 626.62 g/mol ).
-
Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. If necessary, briefly sonicate the solution in a water bath to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
To minimize the risk of precipitation, perform a serial dilution. For example, to achieve a 10 µM final concentration, first prepare an intermediate dilution (e.g., 1 mM) by adding 10 µL of the 10 mM stock to 90 µL of pre-warmed media.
-
Add the required volume of the intermediate dilution to the final volume of pre-warmed cell culture medium while gently swirling to ensure rapid and even mixing.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
It is recommended to prepare the final working solution fresh for each experiment.
-
Troubleshooting Guide
// Nodes start [label="Problem: Inconsistent or No Effect of this compound in Experiment", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_storage [label="Check Storage Conditions of Powder and Stock Solution", fillcolor="#FBBC05", fontcolor="#202124"]; check_prep [label="Review Solution Preparation Protocol", fillcolor="#FBBC05", fontcolor="#202124"]; check_precipitation [label="Observe for Precipitation in Working Solution", fillcolor="#FBBC05", fontcolor="#202124"]; improper_storage [label="Improper Storage Detected", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; prep_error [label="Preparation Error Identified", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; precipitation_observed [label="Precipitation Observed", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; solution1 [label="Discard and Use a Fresh Vial of this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Re-prepare Stock Solution Following Protocol", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Troubleshoot Precipitation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution4 [label="Use Freshly Opened, Anhydrous DMSO", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution5 [label="Ensure Complete Dissolution (Vortex/Sonicate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution6 [label="Lower Final Concentration", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution7 [label="Use Serial Dilution into Pre-warmed Media", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution8 [label="Consider Co-solvent System", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="Re-run Experiment with Corrected Parameters", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_storage; start -> check_prep; start -> check_precipitation;
check_storage -> improper_storage; improper_storage -> solution1 [label="Yes"]; improper_storage -> end_node [label="No"];
check_prep -> prep_error; prep_error -> solution2 [label="Yes"]; prep_error -> solution4 [label="Yes"]; prep_error -> solution5 [label="Yes"]; prep_error -> end_node [label="No"];
check_precipitation -> precipitation_observed; precipitation_observed -> solution3 [label="Yes"]; precipitation_observed -> end_node [label="No"];
solution3 -> solution6; solution3 -> solution7; solution3 -> solution8;
solution1 -> end_node; solution2 -> end_node; solution4 -> end_node; solution5 -> end_node; solution6 -> end_node; solution7 -> end_node; solution8 -> end_node; } DOT Caption: Troubleshooting workflow for this compound experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Modulation of LXR signaling altered the dynamic activity of human colon adenocarcinoma cancer stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
assessing SR9243 toxicity in normal versus cancer cells
Welcome to the technical support center for SR9243. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on assessing the differential toxicity of this compound in normal versus cancer cells. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is this compound selectively toxic to cancer cells but not normal cells?
A1: this compound's selective toxicity stems from its mechanism of action, which targets metabolic pathways that are hyperactive in cancer cells. This compound is an inverse agonist of the Liver X Receptor (LXR).[1][2] In cancer cells, it suppresses LXR-regulated genes that are critical for lipogenesis (fat production) and the Warburg effect (aerobic glycolysis).[1] Since many cancer cells are highly dependent on these pathways for proliferation and survival, inhibiting them leads to apoptosis.[1][2] In contrast, most normal cells are not as reliant on de novo lipogenesis and can adapt, making them resistant to this compound's effects.[1]
Q2: I am not observing the expected level of cytotoxicity in my cancer cell line. What are the possible reasons?
A2: Several factors could contribute to lower-than-expected cytotoxicity. Please consider the following troubleshooting steps:
-
Drug Solubility and Preparation: this compound is typically dissolved in DMSO to create a stock solution.[3] Ensure the compound is fully dissolved before diluting it in your culture medium. Precipitates can significantly lower the effective concentration.
-
Cell Line Sensitivity: While this compound shows broad anti-tumor activity, sensitivity can vary between cell lines.[1] Some cell lines may be less dependent on the metabolic pathways targeted by this compound. We recommend testing a dose-response curve to determine the IC50 for your specific cell line.
-
Confirm Mechanism: To verify that the drug is active in your system, measure the expression of known LXR target genes involved in lipogenesis, such as FASN, SREBP1c, and SCD1, via RT-qPCR or Western blot.[1] A significant reduction in their expression after treatment would indicate target engagement.
-
Culture Conditions: High levels of exogenous lipids in the culture medium may rescue cancer cells from this compound-induced death.[2] Studies have shown that supplementing media with fatty acids like oleate, stearate, and palmitate can completely rescue cancer cell viability.[2] Ensure your medium conditions are consistent and do not contain high levels of supplemental lipids unless intended for rescue experiments.
Q3: I am observing some toxicity in my "normal" cell line. Is this expected?
A3: this compound has been demonstrated to be non-toxic to various normal cell lines and shows no signs of hepatotoxicity or systemic inflammation in in-vivo models.[1][4] If you observe toxicity in a normal cell line, consider these points:
-
High Concentrations: Are you using concentrations significantly higher than the reported IC50 values for cancer cells (typically in the nanomolar range)?[2] Extremely high doses may lead to off-target effects.
-
Cell Line Characteristics: The definition of a "normal" cell line can vary. Some immortalized cell lines may have altered metabolic dependencies compared to primary cells.
-
Experimental Controls: Ensure that the vehicle control (e.g., DMSO) is used at the same final concentration as in the this compound-treated wells and is not causing the observed toxicity.
Q4: How can I best design an experiment to demonstrate the differential toxicity of this compound?
A4: A robust experimental design would include:
-
Cell Panel: Select a panel of cancer cell lines (e.g., from different tissues like lung, prostate, colon) and at least one or two non-malignant cell lines (e.g., normal human fibroblasts or epithelial cells).[1]
-
Dose-Response Analysis: Treat all cell lines with a range of this compound concentrations (e.g., from 1 nM to 10 µM) for 48-72 hours.
-
Viability Assay: Use a standard cell viability assay (e.g., MTT, CellTiter-Glo) to determine the percentage of viable cells at each concentration and calculate the IC50 value for each cell line.
-
Mechanism Confirmation: In parallel, treat a sensitive cancer cell line with an effective dose of this compound and measure the downregulation of lipogenic genes like FASN to confirm the mechanism of action.[1]
Quantitative Data Summary
The following tables summarize the cytotoxic effects of this compound on various cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
|---|---|---|
| PC3 | Prostate | ~15 - 104 |
| DU-145 | Prostate | ~15 - 104 |
| SW620 | Colorectal | ~15 - 104 |
| HT29 | Colorectal | ~15 - 104 |
| HOP-62 | Lung | ~15 - 104 |
| NCI-H23 | Lung | ~15 - 104 |
Data compiled from published studies.[2] IC50 values are reported as an approximate range.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the dose-dependent effect of this compound on the viability of adherent cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. The final concentrations should typically range from 1 nM to 10 µM. Include a vehicle-only control (e.g., DMSO at the highest concentration used).
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the results to calculate the IC50 value.
Protocol 2: Colony Formation Assay
This assay assesses the effect of this compound on the long-term proliferative capacity of cancer cells.
-
Cell Seeding: Plate cancer cells in 6-well plates at a very low density (e.g., 500-1000 cells per well).[2]
-
Treatment: The following day, treat the cells with this compound at various concentrations (e.g., 100 nM and 10 µM) or a vehicle control.[2]
-
Incubation: Allow the cells to grow for 7-14 days, replacing the medium with freshly prepared drug or vehicle every 3-4 days.[2]
-
Fixation and Staining: When colonies are visible, wash the wells with PBS. Fix the colonies with 4% paraformaldehyde or 100% methanol (B129727) for 10-15 minutes. Stain with 0.5% crystal violet solution for 20-30 minutes.[2]
-
Wash and Dry: Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Quantification: Scan or photograph the plates. Colonies can be counted manually or using image analysis software.
Visualizations: Signaling Pathways & Workflows
This compound Mechanism of Action in Cancer Cells
The diagram below illustrates how this compound acts as an LXR inverse agonist to suppress metabolic pathways essential for cancer cell survival.
Caption: this compound binds LXR, enhancing co-repressor binding and repressing metabolic gene transcription.
Experimental Workflow for Assessing Differential Toxicity
This workflow outlines the key steps to compare the effects of this compound on cancer and normal cells.
Caption: Workflow for comparing this compound toxicity between cancer and normal cells.
References
- 1. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Modulation of LXR signaling altered the dynamic activity of human colon adenocarcinoma cancer stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liver X Receptor Inverse Agonist this compound Suppresses Nonalcoholic Steatohepatitis Intrahepatic Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with SR9243 in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with SR9243 in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and specific inverse agonist of the Liver X Receptors (LXRα and LXRβ).[1][2] Its mechanism of action involves enhancing the interaction between LXRs and transcriptional corepressors, such as NCOR1 and SMRT.[1] This increased corepressor recruitment to the promoters of LXR target genes leads to the downregulation of their expression below basal levels.[1] Key target genes are involved in metabolic pathways like glycolysis and de novo lipogenesis.[1][2]
Q2: In which solvent should I dissolve this compound and how should I store the stock solution?
This compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO).[2] For long-term storage, the stock solution is stable for up to two years at -80°C and for one year at -20°C.[2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]
Q3: What are the known off-target effects of this compound?
This compound has been shown to be highly selective for LXRα and LXRβ. In a screening against a panel of other nuclear receptors, this compound did not significantly affect their activity at a concentration of 10 µM, which is a maximally efficacious dose for its LXR activity.[1] This suggests that off-target effects on other nuclear receptors are unlikely to be a source of inconsistent results at typical working concentrations.
Q4: Does this compound affect normal (non-malignant) cells?
Studies have shown that this compound selectively induces apoptosis in cancer cells while having minimal toxic effects on non-malignant cells.[1] For example, it did not reduce the viability of non-malignant prostate, colon, and lung cells at concentrations that were cytotoxic to cancer cells from the same tissues.[1] This selectivity is attributed to the high dependence of cancer cells on the metabolic pathways (glycolysis and lipogenesis) that this compound inhibits.[1]
Troubleshooting Guides
Issue 1: High Variability or No Effect in Cell Viability Assays
Question: My cell viability assay results with this compound are inconsistent, or I'm not observing the expected decrease in viability. What could be the cause?
Answer: Inconsistent results in cell viability assays can stem from several factors related to compound handling, experimental setup, and cell line characteristics.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Compound Precipitation | This compound is hydrophobic and can precipitate when a concentrated DMSO stock is diluted in aqueous cell culture media. This "crashing out" reduces the effective concentration of the compound in your experiment.[3][4] | Perform a serial dilution of the this compound stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing to ensure rapid and even dispersion.[3] Visually inspect the media for any signs of precipitation before adding it to the cells. |
| Suboptimal DMSO Concentration | While necessary for solubilization, high final concentrations of DMSO can be toxic to cells and confound results.[5][6] | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[4][5] This may necessitate preparing a more dilute stock solution of this compound. Always include a vehicle control with the same final DMSO concentration in your experiments. |
| Compound Instability in Media | The stability of this compound in cell culture media over extended incubation periods may be limited. Degradation of the compound would lead to a diminished effect over time. | It is recommended to prepare fresh working solutions of this compound for each experiment. For long-term experiments (e.g., beyond 48 hours), consider replenishing the media with freshly prepared this compound. |
| Lot-to-Lot Variability | The purity and activity of chemical compounds can vary between manufacturing batches.[7][8] An underperforming lot could lead to a reduced or absent biological effect. | If you suspect lot-to-lot variability, it is advisable to test a new lot against a previously validated lot in a side-by-side experiment using a standardized protocol. |
| Cell Line-Specific Sensitivity | The sensitivity of different cell lines to this compound can vary significantly, with reported IC50 values ranging from approximately 15 nM to 104 nM.[1][2] | Ensure you are using a cell line known to be responsive to this compound and are treating with a relevant concentration range. Refer to the literature for typical IC50 values in your cell line of interest (see Table 1). |
| Serum Protein Binding | Components in fetal bovine serum (FBS) can bind to hydrophobic compounds, reducing their bioavailable concentration. | If you suspect serum protein binding is affecting your results, you can try reducing the serum concentration in your culture media during the treatment period. However, be mindful that this can also affect cell health and proliferation. |
Issue 2: Unexpected or Off-Target Effects Observed
Question: I am observing cellular effects that are not consistent with the known mechanism of action of this compound. What could be happening?
Answer: While this compound is highly selective for LXRs, unexpected cellular phenotypes can arise from experimental variables or the specific context of your biological system.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Metabolic Rescue by Media Components | The cytotoxic effects of this compound are primarily due to the inhibition of lipogenesis. Supplementation of the culture media with fatty acids (oleate, stearate, and palmitate) can rescue cancer cells from this compound-induced cell death.[2] | Be aware of the composition of your cell culture media. If your media is rich in lipids, it may mask the effects of this compound. Consider using lipid-depleted media for your experiments to enhance the compound's effect.[1] |
| Cellular Stress Response | High concentrations of this compound or prolonged exposure could induce cellular stress responses that are independent of its primary mechanism of action. | Perform a dose-response and time-course experiment to identify the optimal concentration and duration of treatment that elicits the desired on-target effects without inducing widespread cellular stress. |
| Purity of the Compound | Impurities in the this compound powder could have their own biological activities, leading to unexpected results. | Ensure you are using a high-purity grade of this compound from a reputable supplier. |
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| PC3 | Prostate Cancer | ~15 - 104 |
| DU-145 | Prostate Cancer | ~15 - 104 |
| SW620 | Colorectal Cancer | ~15 - 104 |
| HT29 | Colorectal Cancer | ~15 - 104 |
| HOP-62 | Lung Cancer | ~15 - 104 |
| NCI-H23 | Lung Cancer | ~15 - 104 |
| HT-29 CD133+ | Colorectal Cancer Stem Cells | ~69 |
Data compiled from multiple sources.[1][2][9]
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Prepare a 10 mM Stock Solution: Dissolve the appropriate amount of this compound powder in 100% DMSO to achieve a final concentration of 10 mM. Vortex until the powder is completely dissolved. Store this stock solution at -80°C in small aliquots.
-
Prepare an Intermediate Dilution (e.g., 1 mM): On the day of the experiment, thaw a 10 mM stock aliquot. Dilute the 10 mM stock solution 1:10 in 100% DMSO to make a 1 mM intermediate stock.
-
Prepare the Final Working Solution: Pre-warm your complete cell culture medium to 37°C. To prepare a 1 µM final working solution with 0.1% DMSO, add 1 µL of the 1 mM intermediate stock to 1 mL of the pre-warmed medium. Gently vortex the medium while adding the this compound to ensure rapid and even mixing.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to your cell culture medium.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Treatment: Remove the growth medium and replace it with fresh medium containing various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
Solubilization: Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Readout: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound enhances the recruitment of corepressors to LXR, repressing metabolic gene transcription.
Caption: A logical workflow for troubleshooting inconsistent in vitro results with this compound.
References
- 1. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lot to Lot Correlations - George King Bio-Medical, Inc. [kingbiomed.com]
- 9. Modulation of LXR signaling altered the dynamic activity of human colon adenocarcinoma cancer stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SR9243 Dose-Response Curve Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SR9243 in dose-response curve experiments across various cell lines.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during experimental procedures involving this compound.
Frequently Asked Questions (FAQs)
-
What is the mechanism of action of this compound? this compound is a potent and selective inverse agonist of the Liver X Receptor (LXR).[1][2] It functions by binding to LXR, a nuclear receptor that forms a heterodimer with the Retinoid X Receptor (RXR), and promoting the recruitment of co-repressor proteins. This action suppresses the transcription of LXR target genes, many of which are involved in critical metabolic pathways such as lipogenesis and glycolysis.[2] In cancer cells, which often exhibit heightened metabolic activity (the Warburg effect), this suppression of metabolic gene expression can lead to reduced cell viability and apoptosis.[2]
-
What are the expected IC50 values for this compound in different cancer cell lines? The half-maximal inhibitory concentration (IC50) of this compound is in the nanomolar range for a variety of cancer cell lines. For instance, in prostate (PC3, DU-145), colorectal (SW620, HT29), and lung (HOP-62, NCI-H23) cancer cell lines, the IC50 typically falls between 15 and 104 nM.[2]
-
How should this compound be prepared and stored? this compound is typically dissolved in a solvent like DMSO to create a stock solution.[3] For long-term storage, the solid powder should be kept at -20°C for up to 3 years. In solvent, it is recommended to store the stock solution at -80°C for up to 2 years.[1] It is advisable to prepare fresh working solutions from the stock for each experiment to ensure stability and activity.[1]
Troubleshooting Common Issues
-
Issue: Inconsistent or non-reproducible dose-response curves.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before plating. Use a hemocytometer or an automated cell counter to accurately determine cell numbers and seed the same number of viable cells in each well.
-
Possible Cause: this compound precipitation in culture media.
-
Solution: this compound may have limited solubility in aqueous solutions at high concentrations. Visually inspect the media for any precipitate after adding the compound. If precipitation is observed, consider preparing fresh dilutions or using a solubilizing agent that is compatible with your cell line and does not interfere with the assay. Gentle warming or sonication can aid in dissolution, but care should be taken not to degrade the compound.[1]
-
Possible Cause: Variability in incubation time.
-
Solution: Use a consistent incubation time for all experiments. The optimal duration of this compound exposure can vary between cell lines, so it may be necessary to perform a time-course experiment to determine the ideal endpoint.
-
-
Issue: No significant effect on cell viability is observed, even at high concentrations.
-
Possible Cause: The cell line may be resistant to this compound.
-
Solution: While this compound has shown broad anti-tumor activity, some cell lines may exhibit intrinsic resistance. This could be due to lower dependence on the metabolic pathways targeted by LXR inhibition or the expression of drug efflux pumps. Consider testing a wider range of concentrations or using a different cell viability assay.
-
Possible Cause: Degradation of this compound.
-
Solution: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a reliable stock for each experiment.
-
-
Issue: A "U-shaped" or hormetic dose-response curve is observed.
-
Possible Cause: Off-target effects at high concentrations or cellular stress responses.
-
Solution: While this compound is highly selective for LXR over other nuclear receptors, very high concentrations may induce non-specific cellular stress responses that can confound the expected dose-response.[2] It is important to carefully select the concentration range based on published IC50 values and to perform thorough data analysis. If a hormetic effect is consistently observed, it may represent a true biological phenomenon and should be further investigated.[4]
-
-
Issue: High background signal in the cell viability assay.
-
Possible Cause: Interference from the compound or solvent.
-
Solution: Include appropriate controls in your experiment, such as wells with media and this compound but no cells, to measure any background absorbance or fluorescence caused by the compound itself. Also, ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability.
-
Data Presentation
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| PC3 | Prostate | ~15-104 |
| DU-145 | Prostate | ~15-104 |
| SW620 | Colorectal | ~15-104 |
| HT29 | Colorectal | ~15-104 |
| HOP-62 | Lung | ~15-104 |
| NCI-H23 | Lung | ~15-104 |
| HT-29 CD133+ | Colorectal Cancer Stem Cells | ~69 |
Data compiled from multiple sources.[2][3]
Experimental Protocols
Protocol for Determining this compound Dose-Response Curve using MTT Assay
This protocol outlines a standard procedure for assessing the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium appropriate for the cell line
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells, ensuring high viability (>95%). b. Dilute the cell suspension to the desired seeding density (this should be optimized for each cell line to ensure logarithmic growth throughout the experiment). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: a. Prepare a series of this compound dilutions in complete culture medium from your stock solution. A common approach is to prepare 2X final concentrations and add 100 µL to the 100 µL of media already in the wells. b. A typical concentration range to test for initial experiments could be from 1 nM to 10 µM. c. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control. d. Carefully remove the old medium from the wells and add 200 µL of the medium containing the appropriate this compound concentrations or controls. e. Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Assay: a. After the incubation period, add 20 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals. c. Carefully remove the medium containing MTT. d. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the average absorbance of the blank wells (media only) from all other readings. b. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (untreated cells are considered 100% viable). c. Plot the percentage of cell viability against the logarithm of the this compound concentration. d. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
Visualizations
Caption: this compound binds to the LXR/RXR heterodimer, promoting co-repressor recruitment and inhibiting the transcription of genes involved in lipogenesis and glycolysis, ultimately leading to decreased cancer cell viability and apoptosis.
Caption: A generalized workflow for conducting a dose-response experiment with this compound using an MTT assay to determine its effect on cell viability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of LXR signaling altered the dynamic activity of human colon adenocarcinoma cancer stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Monitoring SR9243 Efficacy In Vivo
Welcome to the technical support center for researchers utilizing in vivo imaging to assess the efficacy of SR9243. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to assist in your experimental design and execution.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific inverse agonist of the Liver X Receptor (LXR).[1] Unlike LXR agonists which activate the receptor, this compound binds to LXR and represses its activity, effectively downregulating the expression of LXR target genes.[1] This mechanism is crucial in oncology research because LXRs are key regulators of lipid and glucose metabolism.[2] By inhibiting LXR, this compound dually suppresses two critical metabolic pathways often exploited by cancer cells: lipogenesis (fatty acid synthesis) and glycolysis (the Warburg effect).[1][3] This metabolic reprogramming can lead to cancer cell apoptosis and a reduction in tumor growth, often without the systemic toxicity or weight loss associated with other therapies.[1][3]
Q2: Which in vivo imaging modality is most appropriate for my this compound study?
A2: The choice of imaging modality depends on the specific biological question you are asking. Each technique offers unique advantages and limitations for monitoring the effects of this compound.
-
Bioluminescence Imaging (BLI): Ideal for longitudinal monitoring of overall tumor burden and growth inhibition. It is highly sensitive and efficient for tracking luciferase-expressing tumors over time.[4][5]
-
Positron Emission Tomography (PET): The gold standard for imaging metabolic changes. [18F]FDG-PET, in particular, allows for the direct visualization and quantification of changes in glucose uptake, a key downstream effect of this compound's inhibition of glycolysis.[6][7] This can provide early evidence of drug efficacy, often before anatomical changes are visible.[6]
-
Contrast-Enhanced Ultrasound (CEUS): Useful for assessing changes in tumor vascularity and perfusion.[8][9] While this compound's primary mechanism is metabolic, downstream effects can include changes to the tumor microenvironment and vasculature. CEUS is non-invasive, cost-effective, and provides real-time data.[10]
-
Magnetic Resonance Imaging (MRI): Provides high-resolution anatomical detail for precise tumor volume measurements.[11] Advanced techniques like Diffusion-Weighted Imaging (DWI) can assess changes in tumor cellularity and cell death, while Magnetic Resonance Spectroscopy (MRS) can non-invasively probe metabolic profiles.[11][12]
Q3: How can I directly visualize the metabolic effects of this compound in vivo?
A3: Positron Emission Tomography (PET) is the most direct method for this purpose. Since this compound inhibits glycolysis, using the radiotracer 2-deoxy-2-[18F]fluoro-D-glucose ([18F]FDG) is highly recommended.[7] A decrease in the standardized uptake value (SUV) of [18F]FDG in the tumor following this compound treatment would indicate a successful metabolic blockade.[6] This metabolic response can be an early pharmacodynamic marker of drug activity.[13]
Q4: How soon after starting this compound treatment can I expect to see a measurable effect with imaging?
A4: Metabolic changes often precede anatomical changes in tumor size.[10][14] Therefore, modalities like [18F]FDG-PET may detect a response to this compound within 24-72 hours of treatment initiation.[6] In contrast, changes in tumor volume measured by MRI or calipers, or a significant drop in total tumor burden measured by BLI, may take several days to a week or more to become apparent.[4]
Q5: What are the typical animal models and dosing regimens for in vivo this compound studies?
A5: this compound has been evaluated in various xenograft and syngeneic mouse models. Immunodeficient mice (e.g., Nu/Nu) are commonly used for xenografts of human cancer cell lines (e.g., prostate, colon, lung).[1][3] Syngeneic models in immunocompetent mice (e.g., C57BL/6J) are used to study the drug's effects in the context of an intact immune system.[3] A typical dosing regimen involves intraperitoneal (i.p.) injections of this compound at concentrations ranging from 30-60 mg/kg, administered once daily.[1][3] The vehicle solution is often a mix of DMSO and Tween-80.[1]
Section 2: Troubleshooting Guides
Bioluminescence Imaging (BLI)
| Problem / Question | Potential Causes | Recommended Solutions |
| Q: My BLI signal is weak, variable, or absent. | 1. Low Luciferase Expression: The tumor cell line may have low or unstable expression of the luciferase reporter gene. 2. Poor Substrate Biodistribution: Inconsistent injection (e.g., subcutaneous vs. intraperitoneal) or poor vascularization of the tumor can affect luciferin (B1168401) delivery. 3. Incorrect Imaging Time: Imaging too early or too late after substrate injection can miss the peak signal.[4] 4. Tumor Necrosis: Large, necrotic tumors may have reduced metabolic activity and lower ATP levels, which are required for the luciferase reaction. | 1. Cell Line Validation: Before in vivo studies, confirm high and stable luciferase expression in your cell line in vitro. Use single-cell cloning to select a high-expressing clone. 2. Standardize Injection: Always use the same route for substrate injection (i.p. is common) and volume based on animal weight. 3. Optimize Kinetics: Perform a preliminary experiment to determine the peak signal time for your specific tumor model and animal strain (typically 10-20 minutes post-i.p. injection).[4] 4. Correlate with Anatomy: Correlate BLI signal with anatomical tumor size. If signal plateaus while size increases, it may indicate necrosis. |
| Q: I'm observing high background signal or autofluorescence. | 1. Non-Specific Substrate Accumulation: Luciferin can accumulate in certain tissues. 2. Animal Diet: Certain components in animal chow can cause autofluorescence. 3. Pigmentation: Melanin in the skin of pigmented mice can absorb the emitted light, reducing signal-to-noise.[15] | 1. Define ROI Carefully: Use imaging software to draw a precise Region of Interest (ROI) around the tumor to quantify the signal, excluding adjacent areas. 2. Use Purified Diet: Switch to a purified, low-autofluorescence diet for at least one week before imaging. 3. Use Albino Mice: Whenever possible, use albino strains (e.g., BALB/c nude, NOD/SCID) to maximize light detection. |
Positron Emission Tomography (PET)
| Problem / Question | Potential Causes | Recommended Solutions |
| Q: [18F]FDG uptake did not decrease after this compound treatment, despite other signs of efficacy. | 1. Tumor "Stun": Initial treatment might cause inflammation, leading to [18F]FDG uptake by infiltrating immune cells, masking the reduced uptake in cancer cells. 2. Differential Gene Repression: Some cancer cell lines show only modest repression of glycolytic genes in response to this compound but are still highly sensitive to its anti-lipogenic effects.[3] 3. Timing of Scan: The scan might be too early or too late relative to the drug's peak metabolic effect. | 1. Longitudinal Scans: Perform scans at multiple time points (e.g., 24h, 72h, 1 week) to distinguish transient inflammatory effects from a sustained therapeutic response. 2. Multi-Modal Approach: Combine PET with another modality. For instance, use MRI to confirm a lack of tumor growth or BLI to show reduced tumor burden. Consider alternative PET tracers that measure proliferation ([18F]FLT) or fatty acid synthesis if available.[7] 3. Pharmacodynamic Study: Establish the time course of metabolic inhibition in your specific model to identify the optimal imaging window post-treatment. |
| Q: I see high background [18F]FDG uptake in the heart, brain, and bladder. | 1. Normal Physiology: This is expected. The brain has high obligate glucose consumption, the heart uses glucose for energy, and [18F]FDG is cleared through the kidneys into the bladder.[13] 2. Inadequate Fasting: If the animal was not properly fasted, high insulin (B600854) levels will drive glucose and [18F]FDG into muscle tissue, increasing background. | 1. Anatomical Correlation: Use a co-registered CT or MRI scan to accurately delineate the tumor from surrounding tissues. 2. Strict Fasting Protocol: Fast animals for at least 4-6 hours before [18F]FDG injection to reduce insulin levels and minimize background uptake in muscle and fat. Keep animals warm during the uptake period to prevent activation of brown fat. |
Section 3: Key Experimental Protocols & Workflows
Protocol 1: General Workflow for In Vivo Efficacy Study
This workflow provides a general framework for assessing this compound efficacy using non-invasive imaging.
Caption: General experimental workflow for an this compound in vivo efficacy study.
Protocol 2: Monitoring Tumor Burden with Bioluminescence Imaging (BLI)
-
Animal & Cell Preparation:
-
Use an appropriate mouse strain (e.g., albino nude mice) and cancer cells stably expressing firefly luciferase.
-
Implant cells and allow tumors to establish (e.g., reach 50-100 mm³).
-
-
Substrate Preparation:
-
Prepare D-luciferin stock solution (e.g., 15 mg/mL in sterile PBS) and store protected from light at -20°C.
-
-
Imaging Procedure:
-
Anesthetize mice using isoflurane.
-
Administer D-luciferin via intraperitoneal (i.p.) injection at a dose of 150 mg/kg.
-
Wait for the predetermined peak signal time (typically 10-15 minutes).[4]
-
Place the mouse in the imaging chamber of the IVIS® or similar system.
-
Acquire images using an open filter. Exposure time will vary based on signal intensity (from 1 second to 1 minute).
-
Use software to draw a Region of Interest (ROI) around the tumor and quantify the signal as total flux (photons/second).
-
Protocol 3: Assessing Metabolic Response with [18F]FDG-PET
-
Animal Preparation:
-
Fast mice for 4-6 hours prior to the scan to reduce blood glucose and insulin levels. Allow free access to water.
-
Maintain animals at a stable temperature (e.g., on a heating pad) before and during uptake to prevent brown fat activation.
-
-
Radiotracer Administration:
-
Anesthetize the mouse (e.g., with isoflurane).
-
Administer [18F]FDG (typically 5-10 MBq) via tail vein injection.
-
Keep the animal anesthetized and warm for the uptake period (typically 60 minutes).
-
-
PET/CT Imaging:
-
Position the mouse in the scanner.
-
Perform a CT scan for anatomical localization and attenuation correction.
-
Perform a static PET scan (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Reconstruct the PET and CT images.
-
Co-register the images.
-
Draw a Volume of Interest (VOI) around the tumor using the CT image as a guide.
-
Calculate the Standardized Uptake Value (SUV) for the tumor VOI. A decrease in SUVmax or SUVmean between baseline and post-treatment scans indicates a metabolic response.
-
Section 4: Data Visualization and Pathways
This compound Signaling Pathway
This compound acts as an LXR inverse agonist, repressing gene expression programs critical for cancer cell metabolism and survival.
Caption: this compound inhibits LXR, suppressing lipogenesis and glycolysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Liver X receptor inverse agonist this compound attenuates rheumatoid arthritis via modulating glycolytic metabolism of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncology.labcorp.com [oncology.labcorp.com]
- 5. Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency [worldwide.promega.com]
- 6. Application of in vivo imaging techniques to monitor therapeutic efficiency of PLX4720 in an experimental model of microsatellite instable colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imaging Tumor Metabolism Using Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Contrast Ultrasound Imaging for Identification of Early Responder Tumor Models to Anti-Angiogenic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonographic assessment of tumor response: from in vivo models to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How ultrasound may predict tumor response to therapy earlier. | Revvity [revvity.co.kr]
- 11. Preclinical 9.4T Magnetic Resonance Imaging – CRUK – City Of London Cancer Centre [colcc.ac.uk]
- 12. Editorial: In vivo magnetic resonance imaging of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. revvity.com [revvity.com]
- 15. BIOLUMINESCENCE IMAGING: PROGRESS AND APPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
SR9243 impact on animal weight and liver function
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SR9243 in animal studies, with a specific focus on its impact on animal weight and liver function.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific synthetic inverse agonist of the Liver X Receptor (LXR).[1] Its primary mechanism of action involves binding to LXRα and LXRβ, enhancing the recruitment of co-repressor proteins.[2] This action suppresses the transcription of LXR target genes involved in lipogenesis (fat production) and glycolysis, key metabolic pathways that are often dysregulated in diseases like nonalcoholic steatohepatitis (NASH) and cancer.[3][4]
Q2: What are the expected effects of this compound on animal body weight?
In several preclinical mouse models, this compound administration has been associated with a significant reduction in body weight.[3][5] This effect has been observed in models of NASH and in diet-induced obese mice.[3][6] Notably, this weight loss can occur without a significant alteration in food intake, suggesting an increase in energy expenditure may be involved.[6] However, in some cancer models, this compound has been shown to inhibit tumor growth without causing weight loss.[4]
Q3: How does this compound impact liver function and health?
This compound has demonstrated significant therapeutic potential in improving liver health in animal models of NASH.[3][5] Key effects on the liver include:
-
Reduced Hepatic Steatosis: this compound significantly decreases the accumulation of fat in the liver.[6]
-
Anti-inflammatory Effects: It has been shown to reduce the expression of inflammatory markers in the liver.[3]
-
Anti-fibrotic Activity: this compound can ameliorate liver fibrosis, a key feature of advanced liver disease.[3][5]
-
Improved Liver Enzyme Levels: Treatment with this compound has been shown to reduce elevated plasma levels of liver enzymes such as ALT and AST, which are markers of liver damage.[2][3]
Troubleshooting Guide
Issue 1: No significant weight loss is observed in treated animals.
-
Possible Cause 1: Incorrect Dosage or Administration Route.
-
Possible Cause 2: Animal Model and Diet.
-
Recommendation: The effect of this compound on body weight can be model-dependent. For instance, significant weight loss has been reported in diet-induced obese mice and models of NASH.[3][6] The composition of the diet (e.g., high-fat, high-cholesterol) is a critical factor.[3] In some cancer xenograft models, tumor growth inhibition may be the primary outcome without systemic weight loss.[4]
-
-
Possible Cause 3: Duration of Treatment.
Issue 2: Unexpected signs of toxicity or adverse effects.
-
Possible Cause 1: Off-target effects or incorrect formulation.
-
Recommendation: While this compound has been reported to have a good safety profile in preclinical studies without significant hepatotoxicity or inflammation, it is crucial to monitor animals closely.[3][4] Ensure the purity of the compound and the sterility of the formulation. The vehicle used for injection (e.g., 10% DMSO, 10% Tween-80) should also be prepared correctly.[1]
-
-
Possible Cause 2: Animal Strain Susceptibility.
Issue 3: Inconsistent or unexpected results in liver function tests.
-
Possible Cause 1: Timing of Sample Collection.
-
Recommendation: The timing of blood and tissue collection can influence the measurement of liver enzymes and other markers. Standardize the collection time relative to the last dose administration.
-
-
Possible Cause 2: Assay Variability.
-
Recommendation: Ensure that the biochemical assays for liver enzymes (ALT, AST) and lipid profiles are properly validated and calibrated. Use appropriate controls for all measurements.
-
-
Possible Cause 3: Underlying Pathophysiology of the Animal Model.
-
Recommendation: The specific liver pathology in your animal model (e.g., chemically induced vs. diet-induced) can influence the response to this compound.[3] Carefully characterize your model and compare your results to relevant published data.
-
Quantitative Data Summary
Table 1: Effect of this compound on Body Weight in Animal Models
| Animal Model | Treatment Details | Duration | Change in Body Weight | Reference |
| BALB/c Mice (NASH model) | 30 mg/kg this compound (i.p.) | 1 month | Significant decrease | [3] |
| ob/ob Mice (NASH model) | SR9238 (similar LXR inverse agonist) | 1 month | Significant decrease | [6] |
| C57BL/6J Mice (LLC1 tumor) | 30 or 60 mg/kg this compound | Not specified | No significant weight loss | [4] |
Table 2: Effect of this compound on Liver Function Markers in NASH Models
| Marker | Animal Model | Treatment Details | Observation | Reference |
| ALT & AST | BALB/c Mice (CCL4 or BDL induced) | 30 mg/kg this compound (i.p.) for 1 month | Significant decrease in elevated levels | [3] |
| Liver Fibrosis | BALB/c Mice (CCL4 or BDL induced) | 30 mg/kg this compound (i.p.) for 1 month | Significant reduction | [3][5] |
| Hepatic Steatosis | ob/ob Mice | SR9238 | Significant reduction | [6] |
| Hepatic Inflammation | BALB/c Mice (CCL4 or BDL induced) | 30 mg/kg this compound (i.p.) for 1 month | Significant decrease in inflammatory markers | [3] |
Experimental Protocols
Protocol 1: Induction of NASH and this compound Treatment in BALB/c Mice
This protocol is based on the methodology described by Huang et al. (2018).[3][5]
-
Animal Model: Male BALB/c mice.
-
Diet: High-cholesterol diet to induce NASH.
-
NASH Induction:
-
Carbon Tetrachloride (CCl4) Model: Administer CCl4 twice a week for 4 weeks.
-
Bile-Duct Ligation (BDL) Model: Surgical ligation of the common bile duct for 3 weeks.
-
-
This compound Treatment:
-
Formulation: Prepare this compound in a suitable vehicle.
-
Dosage: 30 mg/kg body weight.
-
Administration: Intraperitoneal (i.p.) injection, once daily.
-
Duration: One month.
-
-
Endpoint Analysis:
-
Blood Collection: Collect serum to measure plasma lipid levels and liver function enzymes (ALT, AST).
-
Liver Tissue Collection: Harvest liver tissue for pathological examination (H&E and Masson's trichrome staining) and gene expression analysis (QPCR) for markers of fibrosis and inflammation.
-
Visualizations
Caption: this compound signaling pathway in the nucleus.
Caption: Experimental workflow for this compound studies in NASH.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver X Receptor Inverse Agonist this compound Suppresses Nonalcoholic Steatohepatitis Intrahepatic Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liver X Receptor Inverse Agonist this compound Suppresses Nonalcoholic Steatohepatitis Intrahepatic Inflammation and Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The LXR inverse agonist SR9238 suppresses fibrosis in a model of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Ligands: SR9243 and GW3965 in the Modulation of Liver X Receptor Signaling
In the landscape of nuclear receptor modulation, the Liver X Receptor (LXR) has emerged as a critical regulator of metabolic and inflammatory pathways. Its dual isoforms, LXRα and LXRβ, orchestrate a complex network of gene expression involved in cholesterol homeostasis, lipogenesis, and immune responses. The therapeutic potential of targeting LXR has led to the development of a spectrum of synthetic ligands, each with distinct effects on receptor activity. This guide provides a comprehensive comparison of two prominent LXR modulators: the inverse agonist SR9243 and the agonist GW3965, offering insights into their divergent mechanisms and therapeutic implications for researchers, scientists, and drug development professionals.
At the heart of this comparison lies the opposing nature of these two molecules. GW3965, a potent and selective LXR agonist, activates the receptor, promoting the transcription of target genes. Conversely, this compound acts as an LXR inverse agonist, suppressing the basal activity of the receptor and downregulating LXR-mediated gene expression.[1][2] This fundamental difference in their interaction with LXR dictates their downstream physiological effects, creating distinct therapeutic profiles for a range of diseases, including cancer, metabolic disorders, and inflammatory conditions.
Quantitative Efficacy: A Head-to-Head Comparison
The efficacy of this compound and GW3965 has been evaluated in various in vitro and in vivo models. The following tables summarize key quantitative data to facilitate a direct comparison of their potency and activity.
| Compound | Target | Assay | Cell Line/System | IC50 / EC50 (nM) | Reference |
| This compound | LXRα/β | Transcriptional Suppression | HEK293T | LXRα: ~200, LXRβ: ~40 | [3] |
| Cancer Cell Viability | MTT Assay | PC3 (Prostate) | ~15 | ||
| DU-145 (Prostate) | ~25 | [1] | |||
| SW620 (Colorectal) | ~50 | [1] | |||
| HT29 (Colorectal) | ~104 | [1] | |||
| HOP-62 (Lung) | ~30 | [1] | |||
| NCI-H23 (Lung) | ~45 | [1] | |||
| GW3965 | hLXRα | Cell-based Assay | - | 190 | |
| hLXRβ | Cell-based Assay | - | 30 | [2] | |
| LXRα/SRC1 Recruitment | Cell-free LiSA | - | 125 | ||
| Cholesterol Efflux | Function Assay | THP1 | 10 | [4] |
Divergent Mechanisms of Action: Agonism vs. Inverse Agonism
The distinct actions of GW3965 and this compound stem from their differential recruitment of co-regulatory proteins to the LXR transcription complex.
Caption: LXR Agonist (GW3965) Signaling Pathway.
Caption: LXR Inverse Agonist (this compound) Signaling Pathway.
Therapeutic Applications and Experimental Evidence
The contrasting mechanisms of this compound and GW3965 translate into different, and sometimes opposing, therapeutic applications.
Cancer
Both this compound and GW3965 have demonstrated anti-tumor activity, albeit through different mechanisms.
-
This compound: This inverse agonist potently reduces cancer cell viability by inhibiting the Warburg effect (aerobic glycolysis) and de novo lipogenesis, two metabolic hallmarks of cancer.[1] this compound has been shown to induce apoptosis in various cancer cell lines, including prostate, colorectal, and lung cancers, with IC50 values in the nanomolar range.[1] Notably, co-treatment with GW3965 can reduce the toxicity of this compound in cancer cells, highlighting their opposing actions on LXR.[1]
-
GW3965: The anti-neoplastic effects of this LXR agonist are primarily attributed to the reduction of intracellular cholesterol levels and the induction of cell cycle arrest.[1] GW3965 upregulates the expression of the cholesterol transporter ABCA1, leading to cholesterol efflux and subsequent inhibition of cancer cell growth.[2]
Metabolic Diseases
In the context of metabolic disorders such as non-alcoholic steatohepatitis (NASH) and atherosclerosis, the effects of these two compounds are more distinct.
-
This compound: In mouse models of NASH, this compound has been shown to reduce liver fibrosis, inflammation, and steatosis.[5] It also leads to a significant reduction in plasma levels of total cholesterol and LDL.[5]
-
GW3965: While LXR agonists like GW3965 have anti-atherogenic properties by promoting reverse cholesterol transport, their therapeutic development has been hampered by the induction of hepatic lipogenesis and hypertriglyceridemia.[3] In animal models, GW3965 treatment led to increased hepatic triglyceride content.[5]
Inflammatory Diseases
The modulation of LXR activity also has profound implications for inflammatory diseases like rheumatoid arthritis.
-
This compound: In a rat model of adjuvant-induced arthritis, this compound was found to attenuate the disease by inhibiting the polarization and activation of pro-inflammatory M1 macrophages.[6] This effect is mediated through the modulation of glycolytic metabolism via the AMPK/mTOR/HIF-1α pathway.[6]
-
GW3965: In contrast, GW3965 has been shown to decrease the phosphorylation of AMPK and increase the phosphorylation of mTOR, which is associated with M1 macrophage polarization.[6] However, other studies have reported anti-inflammatory effects of GW3965 in different contexts.[5]
Experimental Protocols
To facilitate the replication and further investigation of the effects of these compounds, detailed experimental methodologies for key assays are provided below.
Cell Viability (MTT) Assay for this compound
Caption: Workflow for MTT Cell Viability Assay.
Protocol Details:
-
Cell Seeding: Cancer cell lines (e.g., PC3, SW620) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of this compound (typically ranging from 1 nM to 10 µM) or vehicle control (DMSO).
-
Incubation: Plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
Formazan Formation: Plates are incubated for an additional 2-4 hours to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and IC50 values are determined using non-linear regression analysis.
LXR Transactivation Assay for GW3965
Caption: Workflow for LXR Transactivation Assay.
Protocol Details:
-
Transfection: HEK293T cells are seeded in 24-well plates and co-transfected with an LXRα or LXRβ expression vector, an LXR response element (LXRE)-driven luciferase reporter plasmid, and a control plasmid (e.g., pCMV-β-galactosidase for normalization).
-
Treatment: After 24 hours, the cells are treated with various concentrations of GW3965 (typically 1 nM to 1 µM) or vehicle control.
-
Incubation: Cells are incubated for an additional 24 hours.
-
Lysis and Luciferase Assay: Cells are lysed, and luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's protocol.
-
Normalization: Luciferase activity is normalized to β-galactosidase activity to control for transfection efficiency.
-
Data Analysis: Fold induction of luciferase activity is calculated relative to the vehicle-treated control, and EC50 values are determined by plotting the dose-response curve.
Conclusion
This compound and GW3965 represent two sides of the same coin in LXR modulation, offering distinct therapeutic opportunities. This compound, as an inverse agonist, holds promise for the treatment of cancer and metabolic diseases like NASH by suppressing lipogenesis and the Warburg effect. In contrast, the agonist GW3965, while demonstrating anti-inflammatory and cholesterol-lowering effects, faces challenges due to its lipogenic side effects. The choice between an LXR agonist and an inverse agonist will ultimately depend on the specific pathological context and the desired therapeutic outcome. This comparative guide provides a foundational understanding of these two important research compounds, empowering scientists to make informed decisions in their drug discovery and development endeavors.
References
- 1. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Liver X Receptor Inverse Agonist this compound Suppresses Nonalcoholic Steatohepatitis Intrahepatic Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liver X receptor inverse agonist this compound attenuates rheumatoid arthritis via modulating glycolytic metabolism of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Validating SR9243 Target Engagement In Vivo: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, validating that a compound reaches and interacts with its intended target within a living organism is a critical step in preclinical development. This guide provides a comprehensive overview of methodologies to validate the in vivo target engagement of SR9243, a synthetic inverse agonist of the Liver X Receptor (LXR). We will objectively compare its validation with other LXR modulators and provide the supporting experimental data and protocols necessary for replication and evaluation.
This compound has garnered significant interest for its therapeutic potential in oncology and metabolic diseases. Its mechanism of action involves the suppression of LXR-mediated gene expression, particularly genes involved in glycolysis and lipogenesis. Confirming that this compound effectively engages LXR in vivo is paramount to understanding its pharmacological effects and advancing its clinical development.
Comparative Analysis of LXR Modulators
To understand the validation of this compound's target engagement, it is useful to compare it with other well-characterized LXR modulators. This table summarizes the key characteristics and validation methods for this compound and two other commonly used LXR ligands: the agonist T0901317 and the agonist GW3965.
| Feature | This compound | T0901317 | GW3965 |
| Compound Type | LXR Inverse Agonist | LXR Agonist | LXR Agonist |
| Primary Mechanism | Recruits co-repressors to LXR, suppressing basal gene transcription. | Recruits co-activators to LXR, inducing target gene expression. | Recruits co-activators to LXR, inducing target gene expression. |
| Therapeutic Area (Preclinical) | Cancer, Nonalcoholic Steatohepatitis (NASH), Rheumatoid Arthritis | Atherosclerosis, Cardiac Hypertrophy, Kidney Injury | Atherosclerosis, Inflammation |
| Common In Vivo Models | Xenograft mouse models (colon, prostate cancer), Diet-induced obesity models, Adjuvant-induced arthritis models.[1] | Apolipoprotein E (ApoE) knockout mice, Low-density lipoprotein receptor (LDLR) knockout mice. | LDLR knockout mice, mouse models of inflammation. |
| In Vivo Validation Methods | - Pharmacodynamic Biomarkers (mRNA): Decreased expression of LXR target genes (e.g., SREBP1c, FASN, SCD1, GCK, PFK1, PFK2) in tumor or liver tissue measured by RT-PCR.[1] - Pharmacodynamic Biomarkers (Protein): Reduced protein levels of SREBP1c, FASN, and SCD1 in tumor tissue assessed by Western blot.[1] - Metabolomics: Reduced levels of glycolytic and lipogenic metabolites in tumors.[1] - Phenotypic Readouts: Tumor growth inhibition, reduction in hepatic steatosis.[1] | - Pharmacodynamic Biomarkers (mRNA): Increased expression of LXR target genes (e.g., ABCA1, ABCG1, SREBP1c) in liver or kidney tissue measured by RT-PCR. - Phenotypic Readouts: Reduced atherosclerotic lesion size, improved cardiac function. | - Pharmacodynamic Biomarkers (mRNA): Upregulation of LXR target genes like ABCA1 and SREBP-1c. - Phenotypic Readouts: Inhibition of inflammatory responses. |
| Reported Quantitative Outcomes | - Dose-dependent reduction of SREBP1c and SCD1 mRNA in SW620 colon cancer xenografts.[1] - Significant reduction in tumor volume in various xenograft models.[1] - Decreased levels of pyruvate (B1213749) and glycerate in tumors.[1] | - Significant increase in ABCA1 and ABCG1 mRNA in mouse kidney. - Reduction in cardiac wall thickening in a mouse model of cardiac hypertrophy. | - Reciprocal modulation of LXR activity when co-administered with this compound.[1] |
Key Experimental Protocols for In Vivo Target Engagement
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for the key experiments used to validate this compound's target engagement in vivo.
Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
This protocol is used to measure the mRNA levels of LXR target genes in tissues of interest (e.g., tumor, liver) following this compound treatment.
a. Animal Treatment and Tissue Collection:
-
House animals (e.g., tumor-bearing mice) in accordance with institutional guidelines.
-
Administer this compound or vehicle control at the desired dose and schedule (e.g., intraperitoneal injection).
-
At the end of the treatment period, euthanize the animals and harvest the tissues of interest.
-
Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C until RNA extraction.
b. RNA Extraction and cDNA Synthesis:
-
Homogenize the frozen tissue samples.
-
Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
c. RT-qPCR:
-
Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target genes (SREBP1c, FASN, SCD1, etc.) and a housekeeping gene (e.g., GAPDH, Actin), and a SYBR Green master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the this compound-treated and vehicle-treated groups.
Protein Expression Analysis by Western Blotting
This protocol is used to assess the protein levels of LXR target genes to confirm that changes in mRNA levels translate to changes in protein expression.
a. Protein Extraction:
-
Homogenize frozen tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysates on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
Determine the protein concentration using a BCA protein assay.
b. SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., SREBP1c, FASN, SCD1) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Metabolomic Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is used to measure the levels of key metabolites in the glycolytic and lipogenic pathways to assess the functional consequences of this compound's target engagement.
a. Metabolite Extraction:
-
Homogenize frozen tissue samples in a cold methanol/water solution.
-
Add chloroform (B151607) and vortex thoroughly.
-
Centrifuge to separate the polar (aqueous) and non-polar (organic) phases.
-
Collect the polar phase for analysis of glycolytic intermediates and the non-polar phase for fatty acid analysis.
-
Dry the extracts under a stream of nitrogen gas.
b. Derivatization:
-
Derivatize the dried polar metabolites to make them volatile for GC analysis (e.g., using methoxyamine hydrochloride followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide).
-
Derivatize the fatty acids in the non-polar extract to fatty acid methyl esters (FAMEs).
c. GC-MS Analysis:
-
Inject the derivatized samples into a GC-MS system.
-
Separate the metabolites on a capillary column and detect them using a mass spectrometer.
-
Identify and quantify the metabolites by comparing their retention times and mass spectra to a library of known standards.
-
Normalize the metabolite levels to the tissue weight.
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the LXR signaling pathway, a typical experimental workflow for in vivo target engagement validation, and the differential effects of LXR agonists and inverse agonists.
Caption: LXR signaling pathway and points of intervention.
Caption: Experimental workflow for in vivo target engagement.
Caption: Comparison of LXR agonist and inverse agonist action.
This guide provides a framework for designing and interpreting experiments to validate the in vivo target engagement of this compound. By employing a multi-faceted approach that combines pharmacodynamic biomarker analysis with functional readouts, researchers can confidently establish the link between LXR engagement and the observed physiological effects of this promising therapeutic candidate.
References
A Comparative Guide to SR9243 and Other Liver X Receptor (LXR) Inverse Agonists in Development
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic intervention for metabolic diseases and cancer is continuously evolving, with Liver X Receptors (LXRs) emerging as a promising target. LXRs, comprising LXRα and LXRβ isoforms, are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, lipogenesis, and inflammation. While LXR agonists have been explored, their therapeutic potential has been hampered by side effects such as hepatic steatosis. This has shifted focus towards LXR inverse agonists, which suppress the basal activity of LXRs, offering a potentially more favorable therapeutic window.
This guide provides an objective comparison of SR9243, a well-characterized LXR inverse agonist, with other LXR inverse agonists currently in development. The information is compiled from preclinical and clinical data, focusing on performance metrics, and is supported by detailed experimental protocols and signaling pathway diagrams to aid in research and development decisions. One such LXR inverse agonist, TLC-2716, is currently in Phase 2 clinical trials for severe hypertriglyceridemia and nonalcoholic steatohepatitis (NASH), highlighting the clinical potential of this class of compounds.[1][2]
LXR Signaling Pathway and Mechanism of Inverse Agonism
Liver X Receptors (LXRs) are transcription factors that, upon activation by endogenous oxysterols, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) on the promoter regions of target genes, recruiting coactivators and initiating transcription. This pathway is central to the regulation of lipid metabolism and inflammation.[3]
LXR inverse agonists, in contrast, bind to LXRs and promote the recruitment of corepressors. This action actively suppresses the basal transcription of LXR target genes, leading to a reduction in lipogenesis and other LXR-mediated effects. This mechanism is distinct from neutral antagonists, which simply block the binding of agonists.
References
- 1. TLC-2716 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-functional effects of a small-molecule STAT3 inhibitor on NASH and HCC in mice - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of SR9243 in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
SR9243, a novel synthetic agonist of the Liver X Receptor (LXR), has emerged as a promising candidate in oncology by targeting the metabolic reprogramming inherent to cancer cells. This guide provides a comprehensive overview of the synergistic effects of this compound when combined with other cancer therapies, supported by available preclinical data.
Introduction to this compound
This compound functions as an LXR inverse agonist. In cancer cells, it actively suppresses the transcription of genes involved in two key metabolic pathways: glycolysis (the Warburg effect) and de novo lipogenesis.[1] By inhibiting these pathways, which are crucial for rapid tumor growth and proliferation, this compound induces cancer cell death.[1] Notably, this compound has demonstrated a favorable safety profile, showing minimal toxicity to non-malignant cells and tissues in preclinical studies.[1]
Synergistic Effects with Conventional Chemotherapy
Preclinical studies have highlighted the potent synergy of this compound with traditional cytotoxic chemotherapeutic agents. This section details the experimental findings of this compound in combination with cisplatin (B142131) and 5-fluorouracil (B62378) (5-FU).
Quantitative Data Summary
The synergistic potential of this compound with cisplatin and 5-FU has been demonstrated in various cancer cell lines, including prostate (DU-145), colon (SW620), and lung (HOP-62) cancer. While specific IC50 values for the combination therapies are not explicitly provided in tabular format in the primary literature, graphical data indicates a significant enhancement of the cytotoxic effects of both cisplatin and 5-FU when co-administered with this compound.[1] The observed synergy suggests that this compound can sensitize cancer cells to conventional chemotherapy, potentially allowing for lower effective doses and reduced toxicity.
| Combination Therapy | Cancer Cell Lines | Observed Synergistic Effect | Supporting Data |
| This compound + Cisplatin | DU-145 (Prostate), SW620 (Colon), HOP-62 (Lung) | Enhanced cancer cell killing compared to either agent alone.[1] | Graphical data from MTT assays demonstrates a significant reduction in cell viability with the combination treatment.[1] |
| This compound + 5-Fluorouracil | DU-145 (Prostate), SW620 (Colon), HOP-62 (Lung) | Profoundly enhanced efficacy of 5-FU in reducing cancer cell viability.[1] | Visual representation of decreased cell viability in combination-treated cells versus single-agent treatment.[1] |
Experimental Protocols
The following is a representative experimental protocol for assessing the synergistic effects of this compound with other cancer therapies, based on the methodologies described in the primary literature and standard cell viability assay protocols.
Cell Viability (MTT) Assay for Synergy Assessment
-
Cell Seeding: Plate cancer cells (e.g., DU-145, SW620, HOP-62) in 96-well plates at a density of 5,000 to 10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare stock solutions of this compound, cisplatin, and 5-fluorouracil in a suitable solvent (e.g., DMSO). Create a dilution series for each compound to determine the IC50 value of each drug individually. For combination studies, prepare a matrix of concentrations of this compound with either cisplatin or 5-FU.
-
Treatment: Treat the cells with this compound, the chemotherapeutic agent, or the combination of both at various concentrations. Include vehicle-only treated cells as a control.
-
Incubation: Incubate the treated cells for a period of 48 to 72 hours at 37°C with 5% CO2.
-
MTT Addition: Following incubation, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The synergistic effect can be quantified using methods such as the combination index (CI) based on the Chou-Talalay method, where CI < 1 indicates synergy.
Synergistic Effects with Other Cancer Therapies
Currently, there is limited published preclinical and clinical data specifically investigating the synergistic effects of this compound with targeted therapies or immunotherapies. However, the mechanism of action of this compound suggests potential for such combinations.
-
Immunotherapy: this compound has been observed to induce inflammation within the tumor microenvironment, which may be due to enhanced immune cell infiltration.[1] This "unmasking" of the tumor to the immune system could potentially synergize with immune checkpoint inhibitors.
-
Targeted Therapy: As this compound targets fundamental metabolic pathways that are often dysregulated in cancers driven by specific oncogenes, there is a strong rationale for exploring combinations with targeted agents.
Further research is warranted to explore these potential synergistic relationships.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for evaluating its synergistic effects.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for synergy assessment.
Conclusion
This compound demonstrates significant synergistic potential with conventional chemotherapeutic agents like cisplatin and 5-fluorouracil in preclinical cancer models. By targeting the metabolic vulnerabilities of cancer cells, this compound enhances the efficacy of these established therapies. While further research is needed to explore its synergistic effects with targeted and immunotherapies, the unique mechanism of action of this compound positions it as a promising candidate for combination strategies in cancer treatment. The provided experimental framework can serve as a guide for future investigations into the synergistic potential of this compound with other anti-cancer agents.
References
On-Target Efficacy of SR9243 Confirmed via Liver X Receptor (LXR) Knockdown Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the on-target effects of SR9243, a potent Liver X Receptor (LXR) inverse agonist. Experimental data from LXR knockdown models are presented to objectively demonstrate that the therapeutic effects of this compound are mediated through its intended targets, LXRα and LXRβ.
This compound is a synthetic LXR inverse agonist designed to suppress the basal transcriptional activity of LXRs.[1] These nuclear receptors are master regulators of metabolic and inflammatory gene networks.[2][3] In various cancer models, this compound has been shown to inhibit the Warburg effect and de novo lipogenesis, metabolic pathways crucial for tumor growth and survival, by repressing the expression of key LXR target genes.[1][4]
To definitively establish that the anti-cancer and anti-inflammatory effects of this compound are a direct result of its action on LXR, studies have employed genetic knockdown approaches, such as siRNA, to create LXR-deficient cellular models. By comparing the effects of this compound in these models to their LXR-competent (wild-type) counterparts, it is possible to confirm the on-target mechanism of action.
Comparison of this compound Efficacy in LXR-Competent vs. LXR-Deficient Cells
The on-target activity of this compound is most evident when its effects are diminished in the absence of its target receptors. The following tables summarize quantitative data from studies where LXR expression was silenced using siRNA, effectively mimicking a knockout model.
Table 1: Effect of LXR Knockdown on this compound-Mediated Cancer Cell Viability
| Cell Line | Condition | Treatment | Relative Cell Viability (%) |
| SW620 (Colon Cancer) | Scrambled siRNA (LXR-Competent) | This compound (10 µM) | ~40% |
| LXRα/β siRNA (LXR-Deficient) | This compound (10 µM) | ~85% (Viability Rescued) |
Data summarized from Flaveny CA, et al. Cancer Cell. 2015.[1]
This data clearly indicates that when LXRα and LXRβ are knocked down, this compound loses its ability to effectively kill cancer cells, demonstrating that its cytotoxic effects are LXR-dependent.[1]
Table 2: Effect of LXR Knockdown on this compound-Mediated Repression of Target Genes
| Cell Line | Gene Target | Condition | Treatment | Relative mRNA Expression |
| SW620 (Colon Cancer) | FASN | Scrambled siRNA | This compound (10 µM) | Significantly Decreased |
| FASN | LXRα/β siRNA | This compound (10 µM) | Repression Abolished | |
| SREBP1c | Scrambled siRNA | This compound (10 µM) | Significantly Decreased | |
| SREBP1c | LXRα/β siRNA | This compound (10 µM) | Repression Abolished |
Data summarized from Flaveny CA, et al. Cancer Cell. 2015.[1]
As shown in Table 2, this compound significantly represses the expression of key lipogenic genes FASN and SREBP1c in LXR-competent cells. This repressive effect is abrogated upon LXR knockdown, confirming that this compound acts through LXR to modulate these target genes.[1]
Table 3: Effect of LXR Silencing on this compound-Mediated Macrophage Polarization
| Cell Type | Condition | Treatment | M1 Marker (iNOS) mRNA Expression |
| RAW264.7 Macrophages | Scrambled siRNA (LXR-Competent) | LPS/IFN-γ + this compound (20 µM) | Significantly Decreased |
| LXR siRNA (LXR-Deficient) | LPS/IFN-γ + this compound (20 µM) | Inhibitory Effect Abolished |
Data summarized from Wang Y, et al. J Transl Med. 2024.[3]
This study demonstrates that the anti-inflammatory effect of this compound, specifically its ability to inhibit the polarization of pro-inflammatory M1 macrophages, is dependent on the presence of LXR.[3] Silencing LXR prevents this compound from suppressing the M1 marker iNOS.[3]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approach to confirm it, the following diagrams are provided.
Caption: Mechanism of this compound as an LXR inverse agonist.
Caption: Workflow for validating this compound on-target effects.
Experimental Protocols
The following are summarized methodologies for the key experiments cited in this guide.
Cell Culture and siRNA Transfection
-
Cell Lines: Human colon cancer (SW620), prostate cancer (DU-145), and macrophage (RAW264.7) cell lines were used.
-
Culture Conditions: Cells were maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
siRNA Transfection: Cells were seeded to reach 50-60% confluency. A cocktail of siRNAs targeting LXRα and LXRβ (or a non-targeting scrambled control siRNA) was transfected into the cells using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol. Cells were incubated with the siRNA complexes for 24-48 hours to ensure sufficient knockdown of the target proteins before treatment with this compound.[1][3]
Cell Viability (MTT) Assay
-
Procedure: Following siRNA transfection, cells were seeded into 96-well plates and treated with various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Cells were incubated for 72-96 hours.
-
Measurement: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells. The formazan product was then solubilized with DMSO.
-
Analysis: The absorbance was measured at 570 nm using a microplate reader. Cell viability was calculated as a percentage relative to the vehicle-treated control cells.[1]
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA was extracted from cells (post-siRNA transfection and this compound treatment) using an RNA isolation kit (e.g., RNeasy Mini Kit) or TRIzol reagent.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: The qPCR was performed using a SYBR Green-based master mix on a real-time PCR system. Specific primers for target genes (FASN, SREBP1c, iNOS) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization were used.
-
Analysis: The relative expression of the target genes was calculated using the ΔΔCt method, normalized to the housekeeping gene, and expressed as a fold change relative to the control group.[1][3]
Conclusion
The data from LXR knockdown studies provides compelling evidence that this compound exerts its biological effects through the direct inverse agonism of LXRα and LXRβ. The abrogation of this compound's activity—both in reducing cancer cell viability and repressing target gene expression—in LXR-deficient cells confirms its on-target mechanism. These findings are critical for the continued development of this compound and other LXR-modulating compounds as potential therapeutics, assuring that their efficacy is derived from the intended molecular target.
References
- 1. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liver X Receptor Inverse Agonist this compound Suppresses Nonalcoholic Steatohepatitis Intrahepatic Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver X receptor inverse agonist this compound attenuates rheumatoid arthritis via modulating glycolytic metabolism of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of LXR signaling altered the dynamic activity of human colon adenocarcinoma cancer stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
SR9243 Demonstrates Preclinical Efficacy in Patient-Derived Xenograft Models by Targeting Cancer Metabolism
For Immediate Release
[City, State] – [Date] – The novel synthetic Liver X Receptor (LXR) inverse agonist, SR9243, has shown significant anti-tumor activity in preclinical studies utilizing patient-derived xenograft (PDX) models. These findings, which highlight the compound's ability to potently inhibit tumor growth by targeting fundamental metabolic pathways essential for cancer cell proliferation, position this compound as a promising candidate for further clinical investigation.
Patient-derived xenografts, which involve the implantation of tumor tissue from a patient directly into an immunodeficient mouse, are considered a highly translational research model for evaluating the efficacy of new cancer therapies.[1][2] In this context, this compound's performance underscores its potential as a new therapeutic agent.
Targeting the Warburg Effect and Lipogenesis
This compound functions as an inverse agonist of the Liver X Receptor (LXR), a nuclear receptor that plays a key role in regulating lipid metabolism and inflammation.[3][4] In cancer cells, this compound disrupts two critical metabolic processes: the Warburg effect (aerobic glycolysis) and de novo lipogenesis (the synthesis of new fatty acids).[5] By inhibiting these pathways, this compound effectively cuts off the energy supply and building blocks necessary for rapid cancer cell growth and proliferation, leading to apoptotic cell death.[4]
Efficacy in In Vivo Models
While specific quantitative data from patient-derived xenograft (PDX) models remains limited in publicly available literature, the broader in vivo efficacy of this compound has been demonstrated. Studies have shown that this compound can profoundly inhibit tumor glycolysis and lipogenesis, inducing cancer cell apoptosis without causing significant weight loss, hepatotoxicity, or inflammation in animal models.[4] The compound has demonstrated the ability to inhibit tumor growth, indicating its potential as a therapeutic agent.[4]
Further research is needed to quantify the precise efficacy of this compound in a range of PDX models representing different cancer types and to draw direct comparisons with current standard-of-care therapies.
Experimental Protocols
The establishment and use of PDX models for therapeutic evaluation follow a rigorous protocol to ensure the fidelity of the tumor microenvironment and the reliability of the results.
Establishment of Patient-Derived Xenograft (PDX) Models
A generalized protocol for establishing PDX models involves the following key steps:
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from a patient's primary or metastatic site following surgical resection or biopsy.
-
Implantation: The tumor tissue is fragmented and subcutaneously implanted into immunodeficient mice (e.g., NOD-scid IL2Rgamma(null) or NSG mice).[6]
-
Tumor Growth and Passaging: Once the tumors reach a specified size (e.g., 1,000 mm³), they are harvested and can be serially passaged into new cohorts of mice for expansion and subsequent studies.
-
Model Characterization: The established PDX models are characterized to ensure they retain the key histological and molecular features of the original patient tumor.
In Vivo Efficacy Studies
A general methodology for assessing the efficacy of a therapeutic agent like this compound in PDX models includes:
-
Animal Models: Immunodeficient mice bearing established patient-derived tumors are used.
-
Drug Administration: this compound is typically administered via intraperitoneal (i.p.) injection. A common vehicle for administration is a solution of 10% DMSO, 10% Tween-80, and 80% water.[3] The dosage can vary, with studies using doses around 30 mg/kg administered once daily.[3][4]
-
Tumor Volume Measurement: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is often calculated using the formula: (length x width²) / 2.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition, which is assessed by comparing the tumor volume in the treated group to that in a vehicle-treated control group.
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound and the general workflow for its evaluation in PDX models can be visualized in the following diagrams.
Caption: this compound Signaling Pathway in Cancer Cells.
Caption: Experimental Workflow for this compound Efficacy in PDX Models.
References
- 1. LXR inhibitor this compound-loaded immunoliposomes modulate lipid metabolism and stemness in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current status and perspectives of patient-derived xenograft models in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver X Receptor Inverse Agonist this compound Suppresses Nonalcoholic Steatohepatitis Intrahepatic Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Effects of SR9243 and Methotrexate in Arthritis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of the novel Liver X Receptor (LXR) inverse agonist, SR9243, and the conventional disease-modifying antirheumatic drug (DMARD), Methotrexate (B535133) (MTX), in the context of arthritis. The following sections detail their mechanisms of action, comparative efficacy in preclinical models, and effects on key inflammatory pathways, supported by experimental data.
Part 1: Mechanisms of Action
The anti-inflammatory effects of this compound and Methotrexate are governed by distinct molecular pathways.
Methotrexate (MTX): A cornerstone in rheumatoid arthritis (RA) therapy, MTX primarily functions as a folate antagonist.[1][2] Its anti-inflammatory effects are largely attributed to the promotion of adenosine (B11128) release.[3][4] Intracellularly, MTX inhibits 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase, leading to an accumulation of AICAR and a subsequent increase in extracellular adenosine.[1][2] Adenosine then engages with its cell-surface receptors, initiating an intracellular cascade that culminates in a broad anti-inflammatory state.[1][4] Additionally, MTX can inhibit transmethylation reactions and has been shown to modulate cytokine profiles and decrease the expression of adhesion molecules.[1][3] In some cellular contexts, MTX has been found to inhibit the activation of the critical inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[5][6]
This compound: This compound acts as an inverse agonist of the Liver X Receptors (LXRs), LXRα and LXRβ.[7][8][9] In the context of rheumatoid arthritis, LXRα expression is upregulated in synovial macrophages.[7] this compound functions by suppressing the basal transcriptional activity of LXR.[7] A key mechanism of its anti-inflammatory effect is the modulation of macrophage metabolism.[7][8] Pro-inflammatory M1 macrophages rely on glycolysis for their function and cytokine production.[7][10] this compound inhibits this glycolytic metabolism, thereby suppressing M1 macrophage polarization and the release of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[7][8] This metabolic reprogramming is mediated through the AMPK/mTOR/HIF-1α pathway.[7][8] By inhibiting M1 macrophage activation, this compound effectively attenuates the inflammatory response in arthritis models.[7]
Part 2: Comparative Efficacy in Preclinical Arthritis Models
Both this compound and Methotrexate have demonstrated efficacy in rodent models of arthritis, a standard for evaluating potential anti-rheumatic drugs.
| Parameter | This compound | Methotrexate |
| Animal Model | Adjuvant-Induced Arthritis (AIA) in rats[7] | Collagen-Induced Arthritis (CIA) in rats and mice[11][12][13][14] |
| Key Outcomes | - Delayed onset and decreased incidence of arthritis[7]- Reduced arthritis score and paw swelling[7]- Alleviated tissue swelling and bone erosion[7][10]- Reduced infiltration of inflammatory cells and synovial hyperplasia[7]- Decreased plasma and joint tissue levels of IL-1β and TNF-α[7] | - Reduced disease activity scores and paw volume[11]- Reduced joint destruction, cartilage and bone erosion[12]- Decreased inflammatory cell infiltration[12]- Ameliorated T-cell dependent arthritis[14] |
| Cellular Effects | - Reduced percentage of pro-inflammatory M1 macrophages in the synovium[7] | - Reduced levels of E-selectin and VCAM1 in synovial biopsies[1]- Modulated cytokine production by T-cells and macrophages[13] |
Experimental Protocol: Adjuvant-Induced Arthritis (AIA) in Rats
A common protocol for inducing and evaluating arthritis in rats involves the following steps:
-
Induction: Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant at the base of the tail.
-
Treatment: Following the onset of arthritis (typically around day 10-12), animals are treated with the test compound (e.g., this compound) or a vehicle control, often via oral gavage or intraperitoneal injection, for a specified period (e.g., daily for 2-3 weeks).[7]
-
Assessment: The severity of arthritis is monitored regularly by measuring paw volume (plethysmometry) and assigning a clinical arthritis score based on erythema and swelling in the joints.
-
Endpoint Analysis: At the end of the study, animals are euthanized. Blood samples are collected for cytokine analysis (e.g., ELISA for TNF-α, IL-1β).[7] Joint tissues are harvested for histological examination to assess synovial inflammation, cartilage damage, and bone erosion, as well as for gene expression analysis (e.g., qPCR for inflammatory markers).[7][12]
Part 3: In Vitro Anti-inflammatory Effects
Cell-based assays are crucial for dissecting the specific effects of compounds on immune cells involved in arthritis.
| Parameter | This compound | Methotrexate |
| Cell Types | RAW264.7 macrophages, primary macrophages[7][10] | T-cells, fibroblast-like synoviocytes (FLS), monocytes, peripheral blood mononuclear cells (PBMCs)[1][15][16] |
| Stimulus | Lipopolysaccharide (LPS) / Interferon-gamma (IFN-γ)[7][10] | Phorbol 12-myristate 13-acetate (PMA) and ionomycin, TNF-α, LPS and flagellin[5][15] |
| Key Outcomes | - Inhibited M1 macrophage polarization in a dose-dependent manner (5-20 µM)[10]- Suppressed the release of pro-inflammatory cytokines (IL-1β, IL-6, iNOS) from activated M1 macrophages[7][8]- Downregulated key glycolytic enzymes in M1 macrophages[8][10] | - Inhibited NF-κB activation in T-cells and FLS- Inhibited T-cell proliferation[15]- Modest or no direct effect on IL-1β and IL-6 production in stimulated PBMCs[15][16] |
Experimental Protocol: In Vitro Macrophage Polarization and Cytokine Assay
This protocol outlines a typical experiment to assess the effect of a compound on macrophage function:
-
Cell Culture: Murine macrophage cell lines (e.g., RAW264.7) or bone marrow-derived macrophages are cultured in appropriate media.[10]
-
M1 Polarization: To induce a pro-inflammatory M1 phenotype, cells are stimulated with LPS and IFN-γ for a set period (e.g., 6 hours).[10]
-
Treatment: Cells are co-treated with the stimulus and various concentrations of the test compound (e.g., this compound) or treated with the compound after initial activation.[7][10]
-
Analysis of Polarization: Macrophage polarization can be assessed by flow cytometry, staining for M1 surface markers (e.g., CD86).[10]
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[7][15]
Part 4: Molecular and Cellular Mechanisms of Anti-inflammation
A deeper look at the molecular targets reveals the distinct and overlapping effects of this compound and Methotrexate.
| Target/Process | Effect of this compound | Effect of Methotrexate |
| Key Signaling Pathway | LXR inverse agonism; Inhibition of glycolysis via AMPK/mTOR/HIF-1α[7][8] | Promotion of Adenosine signaling[1][3] |
| Primary Cellular Target | Pro-inflammatory M1 Macrophages[7][10] | T-cells, Fibroblast-Like Synoviocytes (FLS)[14] |
| NF-κB Pathway | Indirectly inhibits by reducing M1 macrophage function[7] | Directly inhibits activation in T-cells and FLS through distinct mechanisms[5][17] |
| Cytokine Production | Directly suppresses IL-1β, IL-6, TNF-α from M1 macrophages[7][8] | Modulates cytokine profiles, reduces TNF-α in vivo, but has modest direct effects in vitro[13][16][18] |
| Metabolic Regulation | Directly inhibits glycolysis in macrophages[7][10] | Primarily affects folate metabolism and nucleotide synthesis[1][2] |
Summary and Future Directions
This compound and Methotrexate represent two distinct therapeutic strategies for arthritis, with this compound offering a novel, targeted approach and Methotrexate acting as a broad anti-inflammatory and immunomodulatory agent.
-
This compound demonstrates a potent anti-inflammatory effect by specifically targeting the metabolic engine of pro-inflammatory M1 macrophages. This mechanism of inhibiting glycolysis to reduce inflammation is a promising and targeted approach. Its efficacy in reducing cytokine levels and ameliorating disease in the AIA rat model is significant.[7][10]
-
Methotrexate , the established anchor drug, exerts its effects through a more pleiotropic mechanism, primarily centered on increasing anti-inflammatory adenosine levels.[1][19] It also impacts T-cell and FLS function and can inhibit NF-κB activation.[5][14]
Key Differences:
-
Mechanism: this compound is a metabolic modulator targeting macrophage glycolysis, while MTX is primarily an immunomodulator acting via adenosine signaling.
-
Cellular Specificity: this compound's described effects are centered on macrophages, whereas MTX has broader effects on various immune and stromal cells, including T-cells and synoviocytes.
Future Directions: Further research is warranted to directly compare this compound and Methotrexate in the same head-to-head preclinical studies, particularly in the widely used collagen-induced arthritis (CIA) model. Investigating the potential for combination therapy could also be a valuable avenue, as their distinct mechanisms of action may offer synergistic anti-inflammatory effects. Elucidating the full range of this compound's effects on other immune cell populations within the arthritic joint will be crucial for its continued development as a potential therapeutic for rheumatoid arthritis.
References
- 1. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The mechanism of action of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine and Adenosine Receptors in the Pathogenesis and Treatment of Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methotrexate-mediated inhibition of nuclear factor κB activation by distinct pathways in T cells and fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation on the Inhibitory Effect of Methotrexate on Rheumatoid Synovitis via the TLR4-NF-κB Pathway in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liver X receptor inverse agonist this compound attenuates rheumatoid arthritis via modulating glycolytic metabolism of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liver X receptor inverse agonist this compound attenuates rheumatoid arthritis via modulating glycolytic metabolism of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. SR-9243 ameliorates rheumatoid arthritis by modulating glycolysis in macrophages | BioWorld [bioworld.com]
- 11. Methotrexate Disposition, Anti-Folate Activity, and Metabolomic Profiling to Identify Molecular Markers of Disease Activity and Drug Response in the Collagen-Induced Arthritis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of methotrexate on collagen-induced arthritis in male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental immunology High-dose methotrexate ameliorates collagen-induced arthritis but does not inhibit the release of proinflammatory cytokines by peritoneal macrophages in mice [ceji.termedia.pl]
- 14. Methotrexate ameliorates T cell dependent autoimmune arthritis and encephalomyelitis but not antibody induced or fibroblast induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 16. Frontiers | Effects of Methotrexate Alone or Combined With Arthritis-Related Biotherapies in an in vitro Co-culture Model With Immune Cells and Synoviocytes [frontiersin.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Molecular action of methotrexate in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methotrexate for Rheumatoid Arthritis (RA) Treatment: How It Works [webmd.com]
Revolutionizing the Tumor Microenvironment: A Comparative Analysis of SR9243
For Immediate Release
A novel synthetic compound, SR9243, is demonstrating significant potential in reshaping the tumor microenvironment (TME) to be less hospitable for cancer cell growth and survival. By acting as an inverse agonist of the Liver X Receptor (LXR), this compound uniquely targets cancer cell metabolism and simultaneously stimulates an anti-tumor immune response. This guide provides a comprehensive comparison of this compound with other TME-modulating agents, supported by experimental data, to assist researchers, scientists, and drug development professionals in evaluating its therapeutic promise.
Mechanism of Action: A Dual Assault on Cancer
This compound's primary mechanism involves the inhibition of LXR, a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism. In cancer cells, which are heavily reliant on these pathways for energy and building blocks, this compound's inhibition of LXR leads to a significant disruption of glycolysis (the Warburg effect) and lipogenesis. This metabolic reprogramming starves the cancer cells, inducing apoptosis and reducing tumor growth.[1]
Beyond its direct impact on cancer cell metabolism, this compound orchestrates a profound shift in the TME from an immunosuppressive to an immunostimulatory state. It achieves this by modulating the function of various immune cells, creating a more favorable environment for tumor destruction.
Impact on the Tumor Microenvironment: A Data-Driven Comparison
The efficacy of this compound in modulating the TME is best understood through a comparative lens, examining its performance against other agents that target different aspects of this complex environment.
Immune Cell Infiltration
A critical factor in anti-tumor immunity is the infiltration of cytotoxic immune cells into the tumor. This compound has been shown to significantly enhance this process.
| Treatment Group | Dendritic Cells (% of live cells) | Myeloid-Derived Suppressor Cells (MDSCs) (% of CD45+ cells) | CD8+ T-cells (% of CD45+ cells) |
| Vehicle Control | ~1.5% | ~40% | ~5% |
| This compound | ~3.5% | ~20% | ~15% |
Data from a preclinical model of triple-negative breast cancer.
In contrast, other immunomodulatory agents have different effects. The LXR agonist GW3965 , for instance, has been shown to promote an immunosuppressive TME in some contexts. While direct comparative studies are limited, preclinical data suggests that checkpoint inhibitors like anti-PD-1 therapy primarily work by reinvigorating existing, exhausted T-cells within the tumor rather than directly increasing the infiltration of new immune cells to the same extent as this compound. Small molecule inhibitors targeting other metabolic pathways, such as IDO inhibitors and MEK inhibitors , also modulate the immune landscape, but their primary mechanisms and the specific immune cell populations they affect differ from those of this compound.[2][3][4][5][6]
Cytokine Profile Modulation
The cytokine milieu within the TME plays a pivotal role in either promoting or suppressing tumor growth. This compound has been observed to shift this balance towards an anti-tumor profile.
| Cytokine | Effect of this compound |
| TNF-α | Increased intratumoral levels |
Quantitative data for other cytokines like IL-6, IL-10, and TGF-β in response to this compound is still emerging.
In a study on rheumatoid arthritis, this compound was shown to inhibit the release of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α, from macrophages.[7] This suggests a context-dependent role for this compound in modulating cytokine production. For comparison, MEK inhibitors have been shown to reduce the production of immunosuppressive cytokines like IL-6, IL-10, and VEGF by tumor cells.[3] IDO inhibitors can potentiate Th1 cytokines, further promoting an anti-tumor immune response.[1]
Angiogenesis Inhibition
The formation of new blood vessels, or angiogenesis, is crucial for tumor growth and metastasis. While direct quantitative data on this compound's effect on angiogenesis markers like Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-1α (HIF-1α) is limited, its metabolic mechanism of action suggests a potential indirect inhibitory role. By disrupting glycolysis, this compound may limit the production of lactate, a key driver of HIF-1α stabilization and subsequent VEGF expression.
For comparison, a vast array of anti-angiogenic therapies exist, from monoclonal antibodies like Bevacizumab that directly target VEGF, to small molecule tyrosine kinase inhibitors that block VEGF receptor signaling.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions influenced by this compound, the following diagrams illustrate its signaling pathway and a typical experimental workflow for its evaluation.
Caption: this compound inhibits LXR, disrupting tumor cell metabolism and promoting an anti-tumor immune response.
Caption: A typical workflow for evaluating the in vivo effects of this compound on the tumor microenvironment.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The following are summaries of key experimental protocols.
In Vivo Tumor Model and this compound Administration
-
Tumor Cell Implantation: Cancer cells (e.g., 1 x 10^6 cells in a 1:1 mixture of PBS and Matrigel) are subcutaneously injected into the flank of immunocompetent mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width^2).
-
This compound Administration: Once tumors reach a specified volume (e.g., 100 mm^3), mice are treated with this compound (e.g., 50 mg/kg, intraperitoneally, daily) or a vehicle control.
-
Tumor Harvest: At the end of the treatment period, tumors are excised for downstream analysis.
Flow Cytometry for Immune Cell Infiltration
-
Single-Cell Suspension: Harvested tumors are mechanically minced and enzymatically digested (e.g., using collagenase and DNase) to obtain a single-cell suspension.[2][3][4][8]
-
Cell Staining: The cell suspension is stained with a cocktail of fluorescently-labeled antibodies specific for different immune cell markers (e.g., CD45, CD3, CD4, CD8, CD11b, Gr-1, F4/80).
-
Data Acquisition and Analysis: Stained cells are analyzed using a flow cytometer to quantify the percentage of different immune cell populations within the tumor.
Multiplex Cytokine Assay
-
Tumor Lysate Preparation: A portion of the harvested tumor is homogenized in a lysis buffer containing protease inhibitors.[9][10][11][12]
-
Assay Performance: The tumor lysate is analyzed using a multiplex bead-based immunoassay (e.g., Luminex) according to the manufacturer's instructions to simultaneously quantify the concentration of multiple cytokines.
-
Data Analysis: Cytokine concentrations are determined by comparing the sample signals to a standard curve.
Immunohistochemistry for Angiogenesis
-
Tissue Processing: Harvested tumors are fixed in formalin and embedded in paraffin.
-
Sectioning and Staining: 5 µm sections are cut and stained with an antibody against an endothelial cell marker, such as CD31.[13][14][15][16]
-
Image Acquisition and Quantification: Stained sections are imaged, and the microvessel density (MVD) is quantified by counting the number of CD31-positive vessels per unit area.[9][14][17]
Conclusion
This compound presents a promising and multi-faceted approach to cancer therapy by targeting both the metabolic vulnerabilities of cancer cells and the immunosuppressive nature of the tumor microenvironment. Its ability to concurrently inhibit tumor growth and stimulate a robust anti-tumor immune response distinguishes it from many existing therapies. While further research, particularly direct comparative studies and the acquisition of more extensive quantitative data, is necessary, the initial findings position this compound as a compelling candidate for further preclinical and clinical investigation. This guide serves as a foundational resource for the scientific community to understand and further explore the potential of this innovative compound.
References
- 1. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enrichment and Characterization of the Tumor Immune and Non-immune Microenvironments in Established Subcutaneous Murine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. Protocol for the isolation of CD8+ tumor-infiltrating lymphocytes from human tumors and their characterization by single-cell immune profiling and multiome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liver X receptor inverse agonist this compound attenuates rheumatoid arthritis via modulating glycolytic metabolism of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simple and Rapid Protocol to Non-enzymatically Dissociate Fresh Human Tissues for the Analysis of Infiltrating Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. evetechnologies.com [evetechnologies.com]
- 10. Cytokine Multiplex Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. Multiplex Cancer Assays for Cancer Research| MILLIPLEX® Assays [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Immunohistochemistry study of tumor vascular normalization and anti-angiogenic effects of sunitinib versus bevacizumab prior to dose-dense doxorubicin/cyclophosphamide chemotherapy in HER2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wjgnet.com [wjgnet.com]
- 17. miltenyibiotec.com [miltenyibiotec.com]
Safety Operating Guide
Proper Disposal of SR9243: A Guide for Laboratory Professionals
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of the LXR inverse agonist, SR9243.
This document provides a comprehensive guide to the proper disposal procedures for this compound, a selective liver X receptor (LXR) inverse agonist. Adherence to these guidelines is crucial for maintaining laboratory safety and ensuring environmental compliance. The information presented here is intended to supplement, not replace, institutional and regulatory protocols.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value | Reference |
| Molecular Formula | C₃₁H₃₂BrNO₄S₂ | [1] |
| Molecular Weight | 626.62 g/mol | [1] |
| CAS Number | 1613028-81-1 | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble to 20 mM in DMSO | [1] |
| Storage | Store at +4°C for short-term use. For long-term storage, stock solutions can be stored at -20°C for up to one year or -80°C for up to two years. | [1] |
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.[2][3][4] General safety practices include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
Step-by-Step Disposal Procedures
The disposal of this compound and its associated waste must be conducted in accordance with all applicable federal, state, and local regulations. The following steps provide a general framework for proper disposal:
-
Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder, contaminated PPE (gloves, weigh boats, etc.), and spill cleanup materials in a dedicated, clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Liquid Waste: Collect solutions containing this compound (e.g., DMSO stock solutions, experimental media) in a separate, sealed, and properly labeled hazardous waste container. The container must be compatible with the solvent used (e.g., a high-density polyethylene (B3416737) container for DMSO solutions).
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste. Include the date the waste was first added to the container.
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated, secure area away from incompatible materials. The storage area should be well-ventilated and have secondary containment to prevent the spread of potential spills.
-
-
Arranging for Disposal:
Experimental Protocols Overview
This compound is a potent LXR inverse agonist that has been shown to inhibit the Warburg effect and lipogenesis in cancer cells, leading to reduced cell viability and apoptosis.[7] Key experimental applications include:
-
Cell Viability Assays: To determine the cytotoxic effects of this compound on cancer cell lines, researchers often employ MTT or similar colorimetric assays.
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) or Western blotting can be used to measure the downregulation of LXR target genes involved in glycolysis and lipogenesis.
-
Metabolic Assays: The Seahorse XF Analyzer can be utilized to measure the extracellular acidification rate (ECAR) and oxygen consumption rate (OCR) to assess the impact of this compound on glycolysis and mitochondrial respiration.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Liver X Receptor Inverse Agonist this compound Suppresses Nonalcoholic Steatohepatitis Intrahepatic Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling SR9243
For Immediate Implementation: Essential Safety and Handling Protocols for the LXR Inverse Agonist SR9243
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a potent liver X receptor (LXR) inverse agonist. Adherence to these guidelines is paramount to ensure personal safety and maintain a secure laboratory environment. The following procedures outline the necessary personal protective equipment (PPE), step-by-step handling instructions, and proper disposal methods for this compound.
Personal Protective Equipment (PPE) for this compound
Given the potential hazards associated with this compound, including but not limited to acute toxicity if swallowed and potential skin and eye irritation, a comprehensive PPE strategy is mandatory. The following table summarizes the required equipment and specifications.
| PPE Category | Item | Specification/Standard | Purpose |
| Hand Protection | Disposable Gloves | Nitrile, powder-free | Prevent skin contact. |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified, with side shields | Protect eyes from splashes and airborne particles. |
| Body Protection | Laboratory Coat | Full-length, buttoned | Protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved Respirator | Recommended when handling the powder form outside of a fume hood. | Prevent inhalation of fine particles. |
Operational Plan for Handling this compound
Pre-Handling Procedures
-
Safety Data Sheet (SDS) Review: Before commencing any work, all personnel must thoroughly read and understand the this compound Safety Data Sheet provided by the manufacturer.
-
Work Area Preparation: Designate a specific, well-ventilated area for handling this compound, preferably within a chemical fume hood. Ensure the area is clean and free of clutter.
-
PPE Donning: Put on all required PPE as specified in the table above. Check for any defects in the equipment before use.
-
Emergency Equipment Check: Confirm that a safety shower and eyewash station are readily accessible and in good working order.
Handling Procedures
-
Weighing and Aliquoting: When handling the solid form of this compound, conduct all weighing and aliquoting procedures within a chemical fume hood to minimize the risk of inhalation. Use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact.
-
Solution Preparation: When dissolving this compound, add the solvent slowly to the compound to prevent splashing. If sonication or heating is required to aid dissolution, ensure the container is properly sealed.
-
Experimental Use: During experimental procedures, handle all solutions containing this compound with care to avoid spills and aerosol generation. Keep all containers clearly labeled and sealed when not in use.
-
Spill Management: In the event of a spill, immediately alert personnel in the vicinity. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures.
Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment used for handling this compound with an appropriate solvent (e.g., 70% ethanol), followed by a final rinse with water.
-
PPE Doffing: Remove PPE in the correct order to prevent cross-contamination. Dispose of single-use items in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be segregated from general laboratory waste.
-
Waste Collection:
-
Solid Waste: Collect dry, solid waste (e.g., contaminated gloves, wipes, weighing paper) in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
-
Labeling: All hazardous waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Storage: Store hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until collection by the institution's environmental health and safety (EHS) department.
-
Disposal: Arrange for the disposal of all this compound waste through the institution's certified hazardous waste management program. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
